molecular formula C18H20N4O6 B12372623 Trimethoprim fumaric acid

Trimethoprim fumaric acid

Cat. No.: B12372623
M. Wt: 388.4 g/mol
InChI Key: YMMKQFONTGCYDA-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoprim fumaric acid is a useful research compound. Its molecular formula is C18H20N4O6 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N4O6

Molecular Weight

388.4 g/mol

IUPAC Name

(E)-4-[[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C18H20N4O6/c1-26-12-7-10(8-13(27-2)16(12)28-3)6-11-9-20-18(22-17(11)19)21-14(23)4-5-15(24)25/h4-5,7-9H,6H2,1-3H3,(H,24,25)(H3,19,20,21,22,23)/b5-4+

InChI Key

YMMKQFONTGCYDA-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)C=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Trimethoprim Fumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a synthetic antibiotic agent belonging to the diaminopyrimidine class.[1] It functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[2][3][4][5][6][7] By blocking this enzyme, trimethoprim prevents the synthesis of tetrahydrofolic acid (THF), a crucial cofactor for the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial DNA replication and cell division.[2][5][7]

Classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, trimethoprim exhibits high permeability but suffers from poor aqueous solubility.[1][8] This low solubility can impede its dissolution rate and bioavailability, presenting a significant challenge in formulation development. To overcome this limitation, the formation of salts or multi-component crystals with pharmaceutically acceptable coformers is a widely adopted strategy. Fumaric acid, a dicarboxylic acid that occurs naturally in many plants and is an intermediate in the citric acid cycle, is often used as a coformer to enhance the solubility and dissolution properties of basic active pharmaceutical ingredients (APIs).[9][10]

This technical guide provides a comprehensive overview of the core physicochemical properties of trimethoprim and fumaric acid, the constituent components of trimethoprim fumaric acid. It details the standard experimental protocols used for characterization and presents a logical workflow for the analysis of the salt form.

Physicochemical Properties

The formation of a salt, such as this compound, modifies the physicochemical properties of the parent API. The following tables summarize the known quantitative data for trimethoprim and fumaric acid.

Trimethoprim Properties
PropertyValueReferences
Molecular Formula C₁₄H₁₈N₄O₃[5][11][12]
Molecular Weight 290.32 g/mol [5][11][13]
Appearance White or whitish crystalline powder[11][13]
Melting Point 199 - 203 °C[13][14]
pKa (conjugate acid)7.12[12]
Water Solubility Approx. 400 mg/L (25 °C)[12]
Solubility in Organic Solvents Soluble in DMSO (~20 mg/mL), Dimethylformamide (~13 mg/mL); Slightly soluble in ethanol, acetone, and chloroform.[11][13]
UV/Vis λmax 287 nm[11]
Fumaric Acid Properties
PropertyValueReferences
Molecular Formula C₄H₄O₄[9][15]
Molecular Weight 116.07 g/mol [9][15]
Appearance White solid/crystalline powder[9]
Melting Point 287 °C (decomposes)[9][10][16]
pKa pKa₁ = 3.03, pKa₂ = 4.44[9][10]
Water Solubility 6.3 g/L (25 °C)[9]
Vapor Pressure 1.7 mmHg (165 °C)
Density 1.635 g/cm³[9]

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim's antibacterial effect stems from its high-affinity binding to bacterial dihydrofolate reductase (DHFR), which inhibits the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[2][4][5][7] This blockade disrupts the synthesis of essential building blocks for DNA, RNA, and proteins, leading to a bacteriostatic effect. When used in combination with sulfamethoxazole, which targets an earlier step in the folate pathway, the effect becomes bactericidal.[2][3][5]

Trimethoprim_Mechanism DHF Dihydrofolic Acid (DHF) DHFR Bacterial Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) NUCLEOTIDES Nucleotide Synthesis (Thymidine, Purines) THF->NUCLEOTIDES DHFR->THF Catalyzes Reduction TMP Trimethoprim TMP->DHFR Inhibits DNA_SYNTHESIS DNA & RNA Synthesis NUCLEOTIDES->DNA_SYNTHESIS BACTERIAL_GROWTH Bacterial Growth Inhibition DNA_SYNTHESIS->BACTERIAL_GROWTH

Caption: Trimethoprim's inhibitory action on the bacterial folic acid pathway.

Experimental Protocols for Physicochemical Characterization

A thorough characterization of this compound is essential for quality control and formulation design.[17] The following protocols describe standard methodologies for evaluating the key physicochemical properties of a new salt form.

Physicochemical Characterization Workflow

The logical flow for characterizing a new API salt involves confirming its formation and then determining its key physical and chemical properties.

Characterization_Workflow START Start: Prepare Trimethoprim Fumaric Acid Salt CONFIRM Confirm Salt Formation START->CONFIRM PXRD Powder X-Ray Diffraction (PXRD) CONFIRM->PXRD Is it a new crystalline phase? DSC Differential Scanning Calorimetry (DSC) CONFIRM->DSC Does it have a unique melting point? FTIR FT-IR Spectroscopy CONFIRM->FTIR Is there evidence of proton transfer? PROPERTIES Determine Physicochemical Properties PXRD->PROPERTIES DSC->PROPERTIES FTIR->PROPERTIES SOLUBILITY Solubility & Dissolution Studies PROPERTIES->SOLUBILITY PKA pKa Determination PROPERTIES->PKA MORPHOLOGY Particle Morphology (SEM) PROPERTIES->MORPHOLOGY STABILITY Stability Assessment PROPERTIES->STABILITY END End: Complete Profile SOLUBILITY->END PKA->END MORPHOLOGY->END STABILITY->END

Caption: Standard experimental workflow for API salt characterization.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and thermal behavior of the salt, providing evidence of a new single crystalline phase.

  • Methodology: A small sample (typically 2-5 mg) of this compound is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (e.g., 30-50 mL/min).[8] The heat flow to the sample is monitored as a function of temperature. A single, sharp endothermic peak different from those of the starting materials indicates the formation of a new, pure crystalline phase.[1][8]

Powder X-Ray Diffraction (PXRD)
  • Objective: To analyze the crystal structure of the material. A unique diffraction pattern serves as a fingerprint for the new crystalline salt.

  • Methodology: The sample is finely ground and packed into a sample holder. The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) and the diffraction pattern is recorded as the detector scans over a range of 2θ angles (e.g., 5° to 40°). The resulting diffractogram, a plot of diffraction intensity versus 2θ angle, should be unique and distinct from the patterns of trimethoprim and fumaric acid, confirming the creation of a new solid phase.[1][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To confirm the formation of a salt through proton transfer by observing shifts in the characteristic vibrational bands of functional groups.

  • Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. The pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. For salt formation between trimethoprim (a base) and fumaric acid (an acid), one would expect to see changes in the stretching frequencies of the amine (N-H) groups of trimethoprim and the carboxyl (C=O and O-H) groups of fumaric acid, indicating proton transfer.[1][17]

Solubility and Dissolution Studies
  • Objective: To quantify the improvement in aqueous solubility and dissolution rate of the salt compared to the free base.

  • Methodology (Solubility): An excess amount of this compound is added to a known volume of a specific medium (e.g., purified water, 0.1 N HCl) in a sealed container. The resulting suspension is agitated at a constant temperature (e.g., 37 ± 0.5 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Methodology (Dissolution): The dissolution rate is assessed using a standard apparatus, such as the USP Paddle Method.[8] A known amount of the salt is added to the dissolution medium (e.g., 900 mL of 0.1 N HCl or water) maintained at 37 ± 0.5 °C with a constant paddle speed (e.g., 100 rpm).[8] Aliquots of the medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), filtered, and analyzed for drug concentration.[8] The cumulative percentage of drug dissolved is then plotted against time.

pKa Determination
  • Objective: To determine the acid dissociation constant(s) of the new salt, which is critical for predicting its solubility and absorption at different pH values.

  • Methodology: Potentiometric titration is a common method. A solution of the this compound salt is prepared in water or a co-solvent system and is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa values are then determined from the inflection points of the resulting pH titration curve.[18]

Conclusion

The formation of this compound represents a viable strategy to address the solubility limitations of trimethoprim. A systematic physicochemical characterization, employing techniques such as DSC, PXRD, and FT-IR, is crucial to confirm the successful creation of the desired salt form. Subsequent analysis of its solubility, dissolution profile, and pKa provides the essential data required for rational drug formulation and development. This guide outlines the foundational properties and experimental workflows necessary for researchers to effectively evaluate this compound and unlock its full therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Trimethoprim Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethoprim (B1683648) fumarate (B1241708), a salt form of the widely used antibacterial agent trimethoprim. This document details the synthetic route from trimethoprim to its fumarate salt, outlines extensive characterization methodologies, and presents key analytical data in a structured format for ease of reference.

Introduction to Trimethoprim and its Fumarate Salt

Trimethoprim is a synthetic aminopyrimidine antibiotic that functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid. By disrupting this pathway, trimethoprim impedes the production of essential nucleic acids and amino acids in bacteria, leading to a bacteriostatic effect. It is frequently used in combination with sulfamethoxazole (B1682508) to achieve a synergistic antibacterial action.

The formation of a fumarate salt of trimethoprim is a strategic approach to enhance the physicochemical properties of the drug, such as its aqueous solubility and dissolution rate, which can in turn improve its bioavailability. Fumaric acid, a dicarboxylic acid, is a pharmaceutically acceptable salt former.

Synthesis of Trimethoprim Fumarate

The synthesis of trimethoprim fumarate is typically achieved through a straightforward acid-base reaction between trimethoprim and fumaric acid.

Synthesis Workflow

The logical workflow for the synthesis of trimethoprim fumarate can be visualized as follows:

Synthesis_Workflow cluster_synthesis Trimethoprim Fumarate Synthesis TMP Trimethoprim (Base) Reaction Salt Formation Reaction TMP->Reaction FA Fumaric Acid FA->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Precipitation Precipitation/Crystallization Reaction->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Drying Drying Isolation->Drying TMPF Trimethoprim Fumarate (Salt) Drying->TMPF

Synthesis workflow for trimethoprim fumarate.
Experimental Protocol

A general experimental protocol for the synthesis of trimethoprim fumarate is as follows. Note that specific conditions may be optimized.

  • Dissolution: Dissolve a specific molar equivalent of trimethoprim in a suitable solvent, such as ethanol (B145695) or methanol, with gentle heating if necessary to achieve complete dissolution.

  • Addition of Fumaric Acid: In a separate vessel, dissolve a stoichiometric equivalent (typically a 1:1 molar ratio) of fumaric acid in the same solvent, again with heating if required.

  • Reaction: Slowly add the fumaric acid solution to the trimethoprim solution with continuous stirring. The reaction is typically carried out at a slightly elevated temperature to ensure homogeneity.

  • Precipitation/Crystallization: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to facilitate the precipitation or crystallization of the trimethoprim fumarate salt.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified trimethoprim fumarate salt under vacuum at a controlled temperature to remove residual solvent.

Characterization of Trimethoprim Fumarate

Thorough characterization is essential to confirm the formation of the fumarate salt and to determine its purity and physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and quantifying the amount of trimethoprim fumarate.

A validated reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of trimethoprim fumarate.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M sodium phosphate) and an organic modifier (e.g., acetonitrile) is typical. The pH of the aqueous phase may be adjusted to optimize peak shape and retention.

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally suitable.

  • Detection: UV detection at a wavelength of approximately 254 nm or 260 nm is appropriate for trimethoprim.[1][2]

  • Sample Preparation: Prepare standard and sample solutions of known concentrations in a suitable diluent, which is often the mobile phase itself.

  • Injection Volume: A typical injection volume is 20 µL.

  • Analysis: The retention time of the trimethoprim peak is used for identification, and the peak area is used for quantification against a calibration curve.

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile: 0.025 M Sodium Phosphate Buffer
Flow Rate1.2 mL/min[2]
Detection Wavelength260 nm[2]
Retention Time (Trimethoprim)Varies based on exact conditions
Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of trimethoprim fumarate.

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • DSC Method: Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

  • TGA Method: Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C) and monitor the mass loss.

AnalysisParameterTrimethoprim (for reference)Trimethoprim Fumarate (Expected)
DSC Melting Point (Tonset)~203 °C[3]Expected to be different from trimethoprim and fumaric acid
TGA Decomposition OnsetThermally stable up to ~240 °C[4]To be determined
Mass LossOccurs in steps above 240 °C[4]Expected to show a distinct decomposition profile
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool to confirm the formation of the salt by identifying changes in the vibrational frequencies of functional groups involved in the acid-base reaction.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a typical range of 4000 to 400 cm-1.

Functional GroupTrimethoprim (cm-1)Fumaric Acid (cm-1)Trimethoprim Fumarate (Expected Changes)
N-H stretching (amines)~3470, 3318[5]-Shift in position and/or broadening upon protonation.
C=O stretching (carboxylic acid)-~1700Disappearance of the carboxylic acid C=O and appearance of carboxylate (COO-) stretches (asymmetric and symmetric).
C=C stretching (alkene)-~1630Expected to be present in the salt spectrum.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed structural information and can confirm the presence of both trimethoprim and fumarate moieties in the salt, as well as the stoichiometry.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a suitable reference standard).

  • Data Acquisition: Acquire the 1H NMR spectrum with appropriate parameters (e.g., number of scans, relaxation delay).

MoietyProtonsTrimethoprim (δ, ppm)Fumaric Acid (δ, ppm)Trimethoprim Fumarate (Expected)
Trimethoprim Aromatic (pyrimidine ring)Varies-Signals from the trimethoprim moiety will be present, possibly with slight shifts due to salt formation.
Aromatic (trimethoxybenzyl ring)Varies-Signals from the trimethoprim moiety will be present.
Methoxy (-OCH3)~3.7-3.8-A singlet integrating to 9 protons will be present.
Methylene (-CH2-)~3.5-A singlet integrating to 2 protons will be present.
Amino (-NH2)Broad signals-May be shifted or broadened upon protonation.
Fumarate Olefinic (=CH)-~6.5A singlet integrating to 2 protons, confirming the presence of the fumarate counter-ion.

Logical Relationships in Characterization

The interplay between the different characterization techniques provides a comprehensive understanding of the synthesized trimethoprim fumarate.

Characterization_Logic cluster_characterization Characterization of Trimethoprim Fumarate HPLC HPLC Purity Purity & Quantification HPLC->Purity Thermal Thermal Analysis (DSC/TGA) Thermal_Props Thermal Properties (Melting Point, Stability) Thermal->Thermal_Props FTIR FT-IR Spectroscopy Salt_Formation Confirmation of Salt Formation FTIR->Salt_Formation NMR 1H NMR Spectroscopy NMR->Salt_Formation Structural_ID Structural Identification & Stoichiometry NMR->Structural_ID

Interrelation of analytical techniques in characterization.

Conclusion

The synthesis of trimethoprim fumarate presents a viable strategy to potentially enhance the physicochemical properties of trimethoprim. This guide has provided a framework for its synthesis and a detailed overview of the analytical techniques required for its comprehensive characterization. The presented protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. It is important to note that the specific analytical results for trimethoprim fumarate should be experimentally determined and validated for any new synthesis.

References

An In-depth Technical Guide to the Crystal Structure of Trimethoprim Fumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of trimethoprim (B1683648) fumaric acid, drawing upon established data from analogous trimethoprim-dicarboxylate salts. While a definitive crystal structure for the 1:1 trimethoprim-fumaric acid salt is not publicly available, this document synthesizes crystallographic data from closely related structures to predict its key features, outlines detailed experimental protocols for its synthesis and characterization, and presents visualizations of the expected molecular interactions.

Predicted Crystallographic Data

The formation of a salt between trimethoprim and fumaric acid is highly probable, likely resulting in a crystalline solid. Based on the analysis of other trimethoprim-dicarboxylate salts, the following crystallographic parameters can be anticipated. These values are derived from published data on trimethoprim salts with structurally similar dicarboxylic acids and serve as a predictive model.

Table 1: Predicted Crystallographic Parameters for Trimethoprim Fumaric Acid

ParameterPredicted Value/CharacteristicRationale
Crystal System Triclinic or MonoclinicTrimethoprim and many of its salts crystallize in these systems[1].
Space Group P-1 or P2₁/cThese are common space groups for organic salts.
Unit Cell Dimensions a, b, c ≈ 8-15 Å; α, β, γ ≈ 90-115°Based on the molecular sizes and packing of similar trimethoprim salts.
Molecules per Unit Cell (Z) 2 or 4Typical for organic salts of this size.
Key Supramolecular Synthons Aminopyrimidinium-carboxylate interactionsThis is a recurring and stable hydrogen bonding motif in trimethoprim-carboxylate salts[2].

Molecular Interactions and Hydrogen Bonding

The crystal packing of this compound is expected to be dominated by a robust network of hydrogen bonds. In its salts with carboxylic acids, the pyrimidine (B1678525) ring of trimethoprim is typically protonated at one of the nitrogen atoms. This cationic trimethoprim then interacts with the anionic carboxylate group of the fumaric acid.

Key predicted hydrogen bonding interactions include:

  • N-H···O Bonds: Strong charge-assisted hydrogen bonds will likely form between the protonated pyrimidine ring and the amino groups of trimethoprim (donors) and the carboxylate oxygen atoms of fumaric acid (acceptors). This often results in a characteristic "fork-like" interaction[2].

  • N-H···N Bonds: The pyrimidine moieties of adjacent trimethoprim cations may form centrosymmetric pairs through N-H···N hydrogen bonds, creating an 8-membered ring motif[2].

  • Self-Association of Fumaric Acid: Depending on the stoichiometry and packing, fumaric acid molecules may form hydrogen-bonded chains or dimers.

Table 2: Predicted Hydrogen Bond Geometries

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H (Pyrimidine)O (Carboxylate)~0.9~1.7-1.9~2.6-2.8~160-175
N-H (Amino)O (Carboxylate)~0.9~1.8-2.1~2.7-3.0~150-170
N-H (Amino)N (Pyrimidine)~0.9~2.0-2.2~2.9-3.1~160-175
O-H (Carboxylic Acid)O (Carboxylate)~1.0~1.6-1.8~2.6-2.8~170-180

Experimental Protocols

The synthesis and characterization of this compound crystals would likely follow established procedures for multicomponent crystal formation.

3.1. Synthesis via Solvent Evaporation

This is a common method for producing high-quality single crystals suitable for X-ray diffraction.

  • Molar Equivalence: Dissolve equimolar amounts of trimethoprim and fumaric acid in a suitable solvent or solvent mixture. A combination of solvents may be necessary due to differing solubilities; for instance, trimethoprim in methanol (B129727) and fumaric acid in ethanol[3].

  • Mixing: Combine the two solutions and stir for a period to ensure homogeneity.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely covered container. The slow evaporation promotes the growth of larger, well-defined crystals.

  • Isolation: Once crystals have formed, they can be isolated by filtration, washed with a small amount of cold solvent, and dried.

3.2. Characterization Techniques

A suite of analytical techniques is essential to confirm the formation of the new crystalline phase and to determine its structure.

  • Powder X-ray Diffraction (PXRD): Used to confirm the formation of a new crystalline phase by comparing the diffraction pattern of the product to those of the starting materials[3]. A unique pattern indicates a new crystal structure.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal, including unit cell parameters, space group, and bond lengths/angles.

  • Differential Scanning Calorimetry (DSC): Thermal analysis to determine the melting point of the new crystalline phase. A sharp, single endothermic peak different from the melting points of the starting materials indicates the formation of a new, pure phase[3].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups and infer the nature of the intermolecular interactions. Shifts in the vibrational frequencies of the N-H and C=O groups can confirm proton transfer and hydrogen bonding.

  • Scanning Electron Microscopy (SEM): Provides information on the morphology (shape and size) of the crystals[3].

Visualizations

4.1. Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: Trimethoprim & Fumaric Acid dissolve Dissolve in Suitable Solvents start->dissolve mix Mix Solutions dissolve->mix evaporate Slow Solvent Evaporation mix->evaporate crystals Crystal Formation evaporate->crystals isolate Isolate and Dry Crystals crystals->isolate pxrd PXRD isolate->pxrd scxrd SCXRD pxrd->scxrd dsc DSC scxrd->dsc ftir FT-IR dsc->ftir sem SEM ftir->sem

Caption: Workflow for the synthesis and characterization of this compound crystals.

4.2. Predicted Hydrogen Bonding Scheme

G cluster_tmp Trimethoprim (Protonated) cluster_fumarate Fumarate N_pyrimidine N-H+ (pyrimidine) O_carboxylate1 O- (carboxylate) N_pyrimidine->O_carboxylate1 N-H···O NH2_amino1 NH2 (amino) O_carboxylate2 O- (carboxylate) NH2_amino1->O_carboxylate2 N-H···O N_pyrimidine2 N (pyrimidine) (adjacent TMP) NH2_amino1->N_pyrimidine2 N-H···N NH2_amino2 NH2 (amino) O_carboxylate3 O- (carboxylate) NH2_amino2->O_carboxylate3 N-H···O O_carboxylate4 O- (carboxylate)

Caption: Predicted primary hydrogen bonding interactions in this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Trimethoprim as a Fumarate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim (B1683648), a synthetic pyrimidine (B1678525) derivative, is a potent antibacterial agent widely utilized in the treatment of various bacterial infections. This technical guide provides a comprehensive overview of the mechanism of action of trimethoprim, with a focus on its activity as a fumarate (B1241708) salt. The fumarate salt form of trimethoprim is employed to enhance its pharmaceutical properties, such as solubility and stability, without altering the intrinsic antibacterial mechanism of the active trimethoprim molecule. The core of trimethoprim's action lies in its selective and potent inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway. This inhibition disrupts the synthesis of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic effect. When used in combination with sulfamethoxazole (B1682508), a synergistic and bactericidal effect is achieved. This guide will delve into the molecular interactions, quantitative parameters of inhibition, relevant experimental protocols, and the landscape of resistance mechanisms.

Introduction

Trimethoprim is a crucial antimicrobial agent that has been in clinical use for decades, often in combination with sulfamethoxazole to form co-trimoxazole.[1][2] Its efficacy stems from its ability to selectively target a metabolic pathway in bacteria that is essential for their proliferation and survival.[1][3] The fumarate salt of trimethoprim is a common formulation that ensures optimal delivery of the active compound. This document aims to provide a detailed technical examination of trimethoprim's mechanism of action for an audience engaged in research and drug development.

The Folic Acid Synthesis Pathway: The Target of Trimethoprim

Bacteria, unlike mammals, are incapable of utilizing exogenous folate and therefore must synthesize it de novo.[1] This metabolic pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. The final step in this pathway is the reduction of dihydrofolate (DHF) to THF, a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[1][4] The critical nature of this pathway to bacterial survival makes it an ideal target for antimicrobial agents.

Folic_Acid_Pathway cluster_sulfamethoxazole Sulfamethoxazole Inhibition cluster_trimethoprim Trimethoprim Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydropteroate\n Synthase Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Dihydrofolate\n Reductase (DHFR) Dihydrofolate Reductase (DHFR) Precursors DNA, RNA, and Protein Precursors THF->Precursors Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate\n Synthase Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate\n Reductase (DHFR)

Caption: Bacterial Folic Acid Synthesis Pathway and Sites of Inhibition.

Molecular Mechanism of Trimethoprim Action

Trimethoprim functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[4][5] Its chemical structure, particularly the diaminopyrimidine ring, mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate, allowing it to bind with high affinity to the active site of the enzyme.[4] This binding is reversible.[5]

The selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is the cornerstone of its therapeutic efficacy and safety profile.[1][4] Trimethoprim binds to bacterial DHFR with an affinity that is several thousand times greater than its affinity for human DHFR.[4][6] This significant difference in binding affinity allows for the effective inhibition of the bacterial enzyme at concentrations that have a minimal impact on the host's folate metabolism.

The inhibition of DHFR leads to a depletion of the intracellular pool of tetrahydrofolate.[7] Without an adequate supply of THF, bacteria are unable to synthesize the necessary precursors for DNA replication, RNA transcription, and protein synthesis, leading to the cessation of growth and cell division.[1][4] While trimethoprim alone is generally considered bacteriostatic, its combination with sulfamethoxazole, which inhibits an earlier step in the same pathway, results in a synergistic and bactericidal action.[1][5]

Trimethoprim_Mechanism Trimethoprim Trimethoprim Bacterial_DHFR Bacterial Dihydrofolate Reductase (DHFR) Trimethoprim->Bacterial_DHFR Binds to Active Site (Competitive Inhibition) THF Tetrahydrofolate (THF) Trimethoprim->THF Bacterial_DHFR->THF Catalyzes Conversion DHF Dihydrofolate (DHF) DHF->Bacterial_DHFR Natural Substrate Nucleotide_Synthesis Thymidine, Purine, and Amino Acid Synthesis THF->Nucleotide_Synthesis DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis Disrupted Nucleotide_Synthesis->DNA_RNA_Protein_Synthesis Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic) DNA_RNA_Protein_Synthesis->Bacterial_Growth_Inhibition

Caption: Molecular Mechanism of Trimethoprim Action.

Quantitative Data on Trimethoprim Activity

The inhibitory potency of trimethoprim is quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).

ParameterOrganism/EnzymeValueReference
IC50 Escherichia coli DHFR20.4 nM[4]
Human DHFR55.26 µM[8]
Pneumocystis carinii DHFR13,000 nM[9]
Ki Escherichia coli DHFR0.165 nM[4]
DfrG (Trimethoprim-Resistant)31,000 nM[10]
DfrK (Trimethoprim-Resistant)4,260 nM[10]
DfrA (Trimethoprim-Resistant)820 nM[10]
MIC Enterobacteriaceae (Susceptible)≤8 µg/mL[11]
Enterobacteriaceae (Resistant)≥16 µg/mL[11]
Coagulase-negative Staphylococci (Susceptible)≤8 µg/mL[11]
Coagulase-negative Staphylococci (Resistant)≥16 µg/mL[11]
Pharmacokinetic ParameterValueReference
Half-Life 8-10 hours[4]
Steady-State Concentration Achieved after ~3 days[5]
Mean Maximum Serum Concentration (20 mg/kg/day) 13.6 +/- 2.0 µg/mL[12]
Mean Half-Life (20 mg/kg/day) 13.6 +/- 3.5 hours[12]

Mechanisms of Resistance

The emergence of trimethoprim resistance is a significant clinical concern and can arise through several mechanisms:

  • Alteration of the Target Enzyme: The most clinically important mechanism is the acquisition of plasmids encoding for trimethoprim-resistant DHFR enzymes.[13][14] These altered enzymes have a significantly lower affinity for trimethoprim while retaining their ability to reduce dihydrofolate.[13][15]

  • Overproduction of DHFR: Some bacteria can develop resistance by overproducing the native DHFR enzyme, thereby requiring higher concentrations of trimethoprim to achieve effective inhibition.[13][14]

  • Reduced Cellular Permeability: Alterations in the bacterial cell wall can limit the uptake of trimethoprim, preventing it from reaching its intracellular target.[13][14]

  • Efflux Pumps: Some resistant bacteria possess efflux pumps that actively transport trimethoprim out of the cell, reducing its intracellular concentration.[11]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The inhibitory effect of trimethoprim is quantified by measuring the reduction in the rate of NADPH oxidation.[16][17]

Materials and Reagents:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[16]

  • NADPH solution

  • Dihydrofolate (DHF) substrate solution

  • Trimethoprim stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Assay Plate Setup:

    • Blank: Assay buffer, DHF, and NADPH (no enzyme).

    • Negative Control: Assay buffer, DMSO (vehicle), DHFR enzyme, DHF, and NADPH.

    • Test Wells: Assay buffer, serial dilutions of trimethoprim, DHFR enzyme, DHF, and NADPH.

  • Pre-incubation: Add assay buffer, inhibitor (or DMSO), and DHFR enzyme to the appropriate wells. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.[16]

  • Reaction Initiation: Add the DHF substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each trimethoprim concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the trimethoprim concentration and fit the data to a suitable model to determine the IC50 value.[16]

DHFR_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Blanks - Negative Controls (DMSO) - Test Wells (Trimethoprim dilutions) Start->Plate_Setup Preincubation Add Assay Buffer, Inhibitor/DMSO, and DHFR Enzyme. Incubate at RT for 15 min. Plate_Setup->Preincubation Reaction_Start Initiate reaction by adding DHF Substrate Preincubation->Reaction_Start Measurement Kinetic measurement of Absorbance at 340 nm Reaction_Start->Measurement Data_Analysis Calculate Initial Velocities, Percent Inhibition, and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for DHFR Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining MIC values.[18]

Materials and Reagents:

  • Bacterial isolate in pure culture

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Trimethoprim stock solution

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Trimethoprim Dilutions: Prepare a serial two-fold dilution of trimethoprim in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of trimethoprim at which there is no visible growth (turbidity) in the well. For bacteriostatic drugs like trimethoprim, the MIC is often read at 80% inhibition of growth.[19][20]

Conclusion

Trimethoprim, often formulated as a fumarate salt for enhanced pharmaceutical properties, remains a cornerstone of antibacterial therapy. Its precise and potent inhibition of bacterial dihydrofolate reductase provides a clear example of targeted drug action. A thorough understanding of its mechanism, the quantitative aspects of its inhibitory activity, and the evolving landscape of resistance is essential for the continued effective use of this important therapeutic agent and for the development of novel antifolate drugs that can overcome existing resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of trimethoprim and its analogs.

References

In Vitro Antibacterial Spectrum of Trimethoprim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) is a synthetic pyrimidine (B1678525) antifolate agent that exhibits a broad spectrum of antibacterial activity.[1] It functions by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway.[1][2][3] This inhibition disrupts the synthesis of tetrahydrofolic acid, a crucial precursor for the production of nucleic acids and proteins, ultimately leading to the cessation of bacterial growth and cell death.[2][3][4] While often used in combination with sulfamethoxazole (B1682508) to create a synergistic effect by blocking two sequential steps in the folate synthesis pathway, trimethoprim is also utilized as a monotherapy for specific infections.[2][3][5] This guide provides an in-depth overview of the in vitro antibacterial spectrum of Trimethoprim, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. Although the user specified "Trimethoprim fumaric acid," the antibacterial activity resides in the trimethoprim molecule; the fumaric acid salt is a formulation choice. Therefore, this guide will focus on the activity of trimethoprim itself.

Mechanism of Action

Trimethoprim's antimicrobial effect stems from its high affinity for bacterial dihydrofolate reductase, which is significantly greater than its affinity for the mammalian counterpart of the enzyme.[3][4] This selective inhibition is key to its therapeutic efficacy. By binding to DHFR, trimethoprim blocks the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[2][4] THF is a vital cofactor in the synthesis of thymidine, purines, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[3][6] The depletion of THF pools hinders bacterial DNA replication and protein synthesis, resulting in a bacteriostatic effect.[2]

Bacterial Folate Synthesis Pathway and Trimethoprim Inhibition

Bacterial Folate Synthesis Pathway and Trimethoprim Inhibition cluster_0 Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_acid Dihydropteroic acid Dihydropteroate_Synthase->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic acid (DHF) Dihydropteroic_acid->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic acid (THF) DHFR->Tetrahydrofolic_acid DNA_RNA_Proteins DNA, RNA, and Protein Synthesis Tetrahydrofolic_acid->DNA_RNA_Proteins Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Sulfamethoxazole Sulfamethoxazole (often used in combination) Sulfamethoxazole->Dihydropteroate_Synthase Inhibits caption Mechanism of Trimethoprim's action on the bacterial folate synthesis pathway.

Caption: Mechanism of Trimethoprim's action on the bacterial folate synthesis pathway.

In Vitro Antibacterial Spectrum

The in vitro activity of trimethoprim has been demonstrated against a wide range of common pathogens.[7] Its spectrum includes many Gram-positive and Gram-negative bacteria.[8][9]

Gram-Negative Bacteria: Trimethoprim is notably active against many members of the Enterobacteriaceae family, such as Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, and Enterobacter species.[4][7] However, its efficacy can be limited in non-fermenting Gram-negative bacteria like Pseudomonas aeruginosa.[7]

Gram-Positive Bacteria: The drug shows inhibitory activity against coagulase-negative Staphylococcus species, including S. saprophyticus, as well as Streptococcus pneumoniae.[4][8]

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of trimethoprim against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Trimethoprim against Common Bacterial Pathogens

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤2>32
Klebsiella pneumoniae≤2>32
Proteus mirabilis≤28
Enterobacter cloacae≤2>32
Staphylococcus aureus≤2>4
Staphylococcus saprophyticus≤24
Streptococcus pneumoniae28

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a general representation from various studies.

Table 2: MIC Range of Trimethoprim/Sulfamethoxazole against KPC-producing Gram-Negative Pathogens

PathogenMIC Range (mg/L)
KPC-producing Gram-negative pathogens≤ 0.25 to > 32

This data is for the combination of trimethoprim and sulfamethoxazole, as it is often used for resistant strains.[10][11]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of trimethoprim is primarily achieved through antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these methods.[12][13][14] The most common method is broth microdilution.

Broth Microdilution Method for MIC Determination (Based on CLSI M07 Guidelines)

This method involves preparing a series of two-fold dilutions of trimethoprim in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Experimental Workflow for Broth Microdilution MIC Testing

Broth Microdilution MIC Testing Workflow Start Start Prep_Bacteria Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prep_Bacteria Prep_TMP Prepare Serial Dilutions of Trimethoprim in Cation-Adjusted Mueller-Hinton Broth Start->Prep_TMP Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension and Trimethoprim Dilutions Prep_Bacteria->Inoculate Prep_TMP->Inoculate Incubate Incubate Plates (e.g., 35°C for 16-20 hours) Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End caption Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Key Steps in the Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of trimethoprim is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (MH broth) to achieve the desired concentration range in the microtiter plate wells.[15]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours for most rapidly growing bacteria.

  • Reading of Results: After incubation, the plates are examined visually for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of trimethoprim that completely inhibits visible growth. A control well with no antibiotic should show clear growth.

Bacterial Resistance to Trimethoprim

Resistance to trimethoprim can emerge through several mechanisms.[8] The most common is the acquisition of a plasmid-encoded dihydrofolate reductase that is less susceptible to inhibition by trimethoprim.[6][8] Other mechanisms include chromosomal mutations that alter the binding site of the native DHFR, overproduction of the DHFR enzyme, or changes in cell permeability that reduce the uptake of the drug.[2]

Logical Relationships in Trimethoprim Resistance Mechanisms

Trimethoprim Resistance Mechanisms cluster_mechanisms Resistance Mechanisms Trimethoprim Trimethoprim Bacterial_Cell Bacterial Cell Trimethoprim->Bacterial_Cell Enters Altered_DHFR Altered DHFR (Chromosomal Mutation) Plasmid_DHFR Plasmid-Mediated Resistant DHFR Overproduction_DHFR Overproduction of DHFR Reduced_Permeability Reduced Cell Permeability Reduced_Binding Reduced Trimethoprim Binding to DHFR Altered_DHFR->Reduced_Binding Leads to Plasmid_DHFR->Reduced_Binding Leads to Titration Titration of Trimethoprim Overproduction_DHFR->Titration Leads to Reduced_Uptake Reduced Intracellular Trimethoprim Concentration Reduced_Permeability->Reduced_Uptake Leads to Resistance Trimethoprim Resistance Reduced_Binding->Resistance Titration->Resistance Reduced_Uptake->Resistance caption Key mechanisms of bacterial resistance to Trimethoprim.

References

Fumaric Acid as a Co-crystal Former for Trimethoprim: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a synthetic broad-spectrum antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria. Classified as a Biopharmaceutical Classification System (BCS) Class II drug, trimethoprim exhibits high permeability but suffers from poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[1][2] Co-crystallization has emerged as a promising strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) like trimethoprim without altering their intrinsic pharmacological activity.[3]

Co-crystals are multi-component crystalline solids composed of an API and a co-former, which are held together by non-covalent interactions, primarily hydrogen bonds.[4] The selection of an appropriate co-former is critical to achieving the desired improvements in properties such as solubility, dissolution rate, stability, and tabletability.[3]

Rationale for Fumaric Acid as a Co-former

The primary motivation for exploring fumaric acid as a co-former for trimethoprim lies in its potential to enhance the solubility and dissolution rate of the drug. The diaminopyrimidine ring of trimethoprim offers multiple hydrogen bond donor and acceptor sites that can interact with the carboxylic acid groups of fumaric acid.[7] This interaction can disrupt the crystal lattice of pure trimethoprim, leading to a new crystalline form with different, and potentially improved, physicochemical properties.

Studies on trimethoprim co-crystals with other carboxylic acids, such as citric acid and malic acid, have demonstrated significant improvements in solubility and dissolution. For instance, a multicomponent crystal of trimethoprim with citric acid showed a seven-fold increase in solubility compared to the pure drug.[8][9] Similarly, a co-crystal with malic acid exhibited a 2.5-fold increase in solubility.[10][11] Based on these findings, it is hypothesized that a trimethoprim-fumaric acid co-crystal would exhibit similar or even superior enhancements due to the strong hydrogen bonding capabilities of fumaric acid.

Quantitative Data on Trimethoprim and its Co-crystals

While specific quantitative data for a binary trimethoprim-fumaric acid co-crystal is not available in the reviewed literature, the following tables summarize the properties of pure trimethoprim and its co-crystals with other organic acids to provide a comparative benchmark for the expected performance of a trimethoprim-fumaric acid co-crystal.

Table 1: Physicochemical Properties of Trimethoprim and its Co-crystals

CompoundCo-formerMelting Point (°C)Solubility Enhancement (fold increase)Reference
Trimethoprim-~200-[12]
TMP-Citric AcidCitric Acid171.407[9]
TMP-Malic AcidMalic Acid212.52.5[10][13]

Table 2: Dissolution Data for Trimethoprim and its Co-crystals

CompoundMediumTime (min)Dissolution (%)Reference
Trimethoprim0.1 N HCl6056.36[8][9]
TMP-Citric Acid0.1 N HCl6095.57[8][9]
TrimethoprimCO2-free distilled water6043.03[8][9]
TMP-Citric AcidCO2-free distilled water6088.26[8][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of trimethoprim co-crystals.

Co-crystal Synthesis

4.1.1 Solvent Evaporation Method

This is a common and straightforward method for screening and preparing co-crystals.[5][14]

  • Materials: Trimethoprim, Fumaric Acid, Methanol (B129727) (or other suitable solvent).

  • Procedure:

    • Dissolve equimolar amounts of trimethoprim and fumaric acid in a minimal amount of methanol in a glass beaker with stirring until a clear solution is obtained.[10][11]

    • Cover the beaker with perforated aluminum foil to allow for slow evaporation of the solvent at ambient temperature.

    • Continue the evaporation process until crystals are formed. This may take several hours to a few days.[15]

    • Once formed, collect the crystals by filtration and dry them in a desiccator before characterization.

4.1.2 Slurry Crystallization Method

This method is particularly useful for producing the most thermodynamically stable crystalline form.[15][16]

  • Materials: Trimethoprim, Fumaric Acid, Acetonitrile (B52724) (or other suitable solvent).

  • Procedure:

    • Prepare a physical mixture of trimethoprim and fumaric acid in a 1:1 molar ratio.

    • Add a small amount of acetonitrile to the physical mixture in a vial to create a slurry.

    • Stir the slurry at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow for the conversion to the co-crystal phase.[15]

    • After the equilibration period, filter the solid phase and wash it with a small amount of the solvent.

    • Dry the resulting solid in a desiccator before characterization.

Co-crystal Characterization

4.2.1 Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying new crystalline phases.[17] The formation of a co-crystal is confirmed by a unique diffraction pattern that is different from the patterns of the individual components and their physical mixture.[9]

  • Sample Preparation: Gently grind the crystalline powder to a fine consistency. Pack approximately 200 mg of the sample into a standard sample holder, ensuring the surface is flat and level with the holder's surface.[18]

  • Instrumentation: A powder X-ray diffractometer with CuKα radiation is typically used.

  • Data Collection:

    • Scan the sample over a 2θ range of 5° to 40°.

    • Use a step size of 0.02° and a scan speed of 2°/min.

    • The tube voltage and current are typically set to 40 kV and 40 mA, respectively.[9]

  • Data Analysis: Compare the PXRD pattern of the synthesized product with those of the starting materials (trimethoprim and fumaric acid) and their physical mixture. The appearance of new, distinct peaks indicates the formation of a new crystalline phase.

4.2.2 Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the co-crystal, such as its melting point and enthalpy of fusion. A single, sharp endothermic peak that is different from the melting points of the individual components suggests the formation of a pure co-crystal.[19][20]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A differential scanning calorimeter.

  • Data Collection:

    • Heat the sample from room temperature to a temperature above the expected melting point (e.g., 30°C to 250°C) at a constant heating rate of 10°C/min.[21]

    • Maintain a continuous nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of any thermal events. A single endotherm at a temperature distinct from those of the starting materials is indicative of co-crystal formation.

4.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to investigate the intermolecular interactions (i.e., hydrogen bonding) between trimethoprim and fumaric acid in the co-crystal.[22] Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding provide evidence of co-crystal formation.[23]

  • Sample Preparation: The sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Collection:

    • Record the spectra in the range of 4000-650 cm⁻¹.

    • Use a resolution of 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.[22]

  • Data Analysis: Compare the FTIR spectrum of the product with the spectra of trimethoprim and fumaric acid. Look for shifts in the characteristic peaks of the amino (-NH₂) and carbonyl (C=O) groups, which are indicative of new hydrogen bond formation.

4.2.4 Solubility and Dissolution Studies

These studies are crucial for evaluating the primary objective of co-crystallization: enhancing the solubility and dissolution rate of trimethoprim.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the trimethoprim-fumaric acid co-crystal to a known volume of a relevant aqueous medium (e.g., distilled water, phosphate (B84403) buffer pH 6.8) in a sealed vial.

    • Shake the vials in a thermostatically controlled water bath at a specific temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[24]

    • After equilibration, filter the suspension through a 0.45 µm membrane filter.

    • Dilute the filtrate appropriately and analyze the concentration of trimethoprim using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • In Vitro Dissolution Testing:

    • Perform dissolution testing using a USP Type II (paddle) apparatus.

    • Use a relevant dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.

    • Set the paddle speed to 50 or 75 rpm.

    • Add a quantity of the co-crystal equivalent to a specific dose of trimethoprim to the dissolution vessel.

    • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the concentration of trimethoprim as described for the solubility study.

    • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of trimethoprim-fumaric acid co-crystals.

Experimental_Workflow_Synthesis cluster_synthesis Co-crystal Synthesis cluster_solvent_evaporation Solvent Evaporation cluster_slurry_crystallization Slurry Crystallization start Start weigh Weigh Equimolar Trimethoprim & Fumaric Acid start->weigh mix Prepare Physical Mixture weigh->mix dissolve Dissolve in Solvent mix->dissolve add_solvent Add Small Amount of Solvent mix->add_solvent evaporate Slow Evaporation dissolve->evaporate collect_se Collect Crystals evaporate->collect_se dry Dry Crystals collect_se->dry stir Stir Slurry add_solvent->stir filter_slurry Filter & Wash stir->filter_slurry filter_slurry->dry end End Product: TMP-FA Co-crystal dry->end

Caption: Workflow for the synthesis of Trimethoprim-Fumaric Acid co-crystals.

Experimental_Workflow_Characterization cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation start TMP-FA Co-crystal Sample pxrd Powder X-ray Diffraction (PXRD) start->pxrd dsc Differential Scanning Calorimetry (DSC) start->dsc ftir Fourier-Transform Infrared Spectroscopy (FTIR) start->ftir sol_diss Solubility & Dissolution Studies start->sol_diss pxrd_analysis Confirm New Crystalline Phase pxrd->pxrd_analysis dsc_analysis Determine Thermal Properties dsc->dsc_analysis ftir_analysis Identify Intermolecular Interactions ftir->ftir_analysis sol_diss_analysis Evaluate Physicochemical Enhancement sol_diss->sol_diss_analysis conclusion Conclusion on Co-crystal Formation & Properties pxrd_analysis->conclusion dsc_analysis->conclusion ftir_analysis->conclusion sol_diss_analysis->conclusion

Caption: Workflow for the characterization of Trimethoprim-Fumaric Acid co-crystals.

Conclusion

The formation of co-crystals presents a viable and effective strategy for enhancing the physicochemical properties of trimethoprim. Fumaric acid, with its GRAS status and robust hydrogen bonding capabilities, is a highly promising co-former. Although detailed experimental data on a binary trimethoprim-fumaric acid co-crystal is currently limited, the successful synthesis of a ternary co-crystal containing these components strongly supports the potential for their direct interaction. By drawing parallels with other trimethoprim-dicarboxylic acid co-crystals, it is anticipated that a trimethoprim-fumaric acid co-crystal would exhibit significantly improved solubility and dissolution rates. The experimental protocols and characterization workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and develop novel co-crystal forms of trimethoprim, ultimately leading to improved therapeutic outcomes. Further research into the synthesis and comprehensive characterization of binary trimethoprim-fumaric acid co-crystals is warranted to fully elucidate their potential benefits.

References

An In-Depth Technical Guide to the Trimethoprim-Fumaric Acid Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential interaction between the antibacterial agent trimethoprim (B1683648) and the organic acid, fumaric acid. Given the limited direct research on this specific pairing, this document synthesizes information on the individual components, the principles of multicomponent crystal formation, and established experimental protocols from analogous studies involving trimethoprim and other organic acids. The aim is to equip researchers with the foundational knowledge and a methodological framework to explore the synthesis, characterization, and potential benefits of a trimethoprim-fumaric acid solid form.

Introduction to Trimethoprim and Fumaric Acid

Trimethoprim is a synthetic broad-spectrum antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3][4] By blocking this enzyme, it disrupts the synthesis of tetrahydrofolic acid, an essential precursor for the production of bacterial DNA and proteins.[1][2][3][4] However, its clinical efficacy can be hampered by its poor aqueous solubility.[4][5][6] Classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, trimethoprim exhibits high permeability but low solubility, which can limit its oral bioavailability.[5][7]

Fumaric acid is a naturally occurring dicarboxylic acid that is widely used as a food additive and a pharmaceutical excipient. Its potential to form salts or co-crystals with active pharmaceutical ingredients (APIs) makes it a candidate for enhancing the physicochemical properties of drugs like trimethoprim.

The Potential for Multicomponent Crystal Formation

The formation of multicomponent crystals, such as salts or co-crystals, is a well-established strategy to improve the solubility, dissolution rate, and bioavailability of poorly soluble drugs.[6][8] This approach involves the non-covalent interaction between an API and a coformer, such as fumaric acid.[6][8] The pKa difference between the API and the coformer can often predict whether a salt or a co-crystal will form. Trimethoprim is a weak base with a pKa of approximately 7.12-7.4.[9][10][11] Fumaric acid is a dicarboxylic acid with two pKa values. The significant difference in pKa values suggests a high probability of salt formation through proton transfer from fumaric acid to trimethoprim.

Studies on trimethoprim with other organic acids, such as citric acid and malic acid, have demonstrated the successful formation of new crystalline phases with significantly enhanced solubility and dissolution rates.[6][8][12][13] For instance, the multicomponent crystal of trimethoprim-citric acid showed a seven-fold increase in solubility compared to the pure drug.[8][13] Similarly, the trimethoprim-malic acid multicomponent crystal exhibited a 2.5-fold increase in solubility.[6][12] These findings strongly support the hypothesis that a trimethoprim-fumaric acid solid form could offer similar advantages.

Quantitative Data Summary

Table 1: Physicochemical Properties of Trimethoprim

PropertyValueReference(s)
Molecular FormulaC₁₄H₁₈N₄O₃[4][9][10][11][14]
Molecular Weight290.32 g/mol [4][9][10][14]
Melting Point199-203 °C[4][9][14]
pKa~7.12 - 7.4[9][10][11]
BCS ClassII[5][7]
Aqueous SolubilityVery slightly soluble; <0.1 g/100 mL at 24 °C[4][5][9][10][14]
Solubility in EthanolSlightly soluble[4][10][15]
Solubility in DMSOSoluble (~20 mg/mL)[16]

Table 2: Reported Solubility and Dissolution Enhancement of Trimethoprim with Organic Acids

CoformerMethod of PreparationSolubility EnhancementDissolution EnhancementReference(s)
Citric AcidSolvent Evaporation7-fold increase95.57% dissolved in 60 min (vs. 56.36% for TMP) in 0.1 N HCl[8][13]
Malic AcidSolvent Co-evaporation2.5-fold increaseIncreased antibacterial activity observed[6][12]
Mandelic AcidSpray Drying3.98-fold increase in MCC form-[5]
Gallic AcidCo-crystallizationDramatically increasedDramatically increased[7]
Syringic AcidCo-crystallizationDramatically increasedDramatically increased[7]
Orotic AcidCo-crystallizationDramatically increasedDramatically increased[7]

Proposed Experimental Protocols

The following methodologies are proposed for the synthesis and characterization of a potential trimethoprim-fumaric acid multicomponent crystal, based on established protocols for similar systems.[6][8][12]

Synthesis of Trimethoprim-Fumaric Acid Multicomponent Crystals

Method: Solvent Evaporation

  • Molar Ratio Preparation: Prepare equimolar solutions of trimethoprim and fumaric acid in a suitable solvent, such as methanol (B129727) or ethanol.

  • Mixing: Mix the two solutions and stir at room temperature for a specified period (e.g., 24 hours) to ensure complete interaction.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature in a controlled environment (e.g., a fume hood with gentle airflow).

  • Crystal Collection: Collect the resulting solid material for characterization.

Method: Slurry Co-crystallization

  • Suspension Preparation: Prepare a saturated solution of fumaric acid in a suitable solvent. Add solid trimethoprim to this solution to create a slurry.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 3-7 days) to allow for the conversion to the co-crystal form.

  • Isolation: Filter the solid from the slurry and wash with a small amount of the solvent.

  • Drying: Dry the collected solid under vacuum.

Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): To identify the crystalline phase of the new material. The formation of a new crystalline phase is confirmed by a unique diffraction pattern different from the starting materials.[6][8]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the new solid. A single, sharp endothermic peak different from the individual components indicates the formation of a new, pure crystalline phase.[6][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To investigate the intermolecular interactions between trimethoprim and fumaric acid. Shifts in the characteristic peaks of functional groups (e.g., N-H, C=O, O-H) can confirm the formation of hydrogen bonds or proton transfer.[6][8]

  • Scanning Electron Microscopy (SEM): To observe the crystal habit and morphology of the new solid phase. A distinct morphology compared to the starting materials can provide further evidence of a new crystalline form.[6][8]

  • Solubility Studies: To quantify the improvement in solubility. An excess amount of the solid is added to a specific volume of a relevant aqueous medium (e.g., water, pH 1.2 buffer, pH 6.8 buffer). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a suitable method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of dissolved trimethoprim.[6][8]

  • Intrinsic Dissolution Rate (IDR) Studies: To evaluate the dissolution rate of the new solid form. A constant surface area of the compacted solid is exposed to a dissolution medium, and the concentration of the dissolved drug is measured over time.[7][17]

Mandatory Visualizations

Signaling Pathway of Trimethoprim

Trimethoprim_Mechanism DHF Dihydrofolate (DHF) DHFR Bacterial Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) Precursors Nucleic Acid & Protein Precursors THF->Precursors Required for Synthesis of DHFR->THF Catalyzes Reduction Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Synthesis Bacterial DNA & Protein Synthesis Precursors->Synthesis Growth Bacterial Growth Inhibition Synthesis->Growth

Caption: Mechanism of action of Trimethoprim via inhibition of bacterial dihydrofolate reductase.

Experimental Workflow for Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_performance Performance Evaluation Synthesis Trimethoprim-Fumaric Acid Synthesis (e.g., Solvent Evaporation) PXRD Powder X-Ray Diffraction (PXRD) Synthesis->PXRD DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy Synthesis->FTIR SEM Scanning Electron Microscopy (SEM) Synthesis->SEM Solubility Equilibrium Solubility Studies Synthesis->Solubility IDR Intrinsic Dissolution Rate (IDR) Studies Synthesis->IDR

Caption: Proposed workflow for the synthesis and characterization of Trimethoprim-Fumaric Acid.

Conclusion

The interaction between trimethoprim and fumaric acid presents a promising avenue for enhancing the physicochemical properties of this important antibiotic. Based on extensive research into trimethoprim's interactions with other organic acids, it is highly probable that a multicomponent crystalline form—likely a salt—can be synthesized. Such a novel solid form is anticipated to exhibit improved aqueous solubility and a faster dissolution rate, which could translate to enhanced bioavailability and therapeutic efficacy. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to systematically investigate and develop a trimethoprim-fumaric acid solid form, potentially leading to an improved drug product for clinical use.

References

Unveiling Novel Physicochemical and Biological Properties of Trimethoprim through Multicomponent Crystal Engineering

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Trimethoprim (B1683648) (TMP), a synthetic broad-spectrum antibacterial agent, has been a cornerstone in the treatment of various bacterial infections for decades. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway of bacteria, thereby halting bacterial DNA synthesis.[1][2][3] However, the clinical efficacy of Trimethoprim can be limited by its poor aqueous solubility, which classifies it as a Biopharmaceutical Classification System (BCS) Class II drug (low solubility, high permeability).[4][5] This inherent low solubility can lead to variable dissolution rates and potentially suboptimal bioavailability.[4][5]

Recent advancements in crystal engineering have opened new avenues to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) like Trimethoprim. The formation of multicomponent crystals, such as salts and co-crystals with pharmaceutically acceptable co-formers, has emerged as a promising strategy to improve solubility, dissolution rate, and even antibacterial activity.[5][6][7] This technical guide explores the novel properties of Trimethoprim when complexed with organic acids, with a conceptual focus on the potential of fumaric acid as a co-former. While specific data on Trimethoprim fumaric acid is not extensively available in the public domain, this paper will draw upon established principles and documented findings from studies with other organic acids like citric and malic acid to illustrate the transformative potential of this approach.

Enhanced Physicochemical Properties: Solubility and Dissolution Rate

A primary driver for developing multicomponent crystals of Trimethoprim is to overcome its solubility limitations. Studies have consistently demonstrated that forming salts or co-crystals of TMP with various organic acids can significantly enhance its aqueous solubility and dissolution rate.

Quantitative Data Summary:

The following table summarizes the reported improvements in solubility and dissolution for Trimethoprim when combined with different organic acid co-formers.

Co-formerFormulationSolubility Enhancement (fold increase)Dissolution Rate Enhancement (% dissolved in 60 min)MediumReference
Citric AcidMulticomponent Crystal795.57% (vs. 56.36% for TMP)0.1 N HCl[4][8]
88.26% (vs. 43.03% for TMP)CO2-free distilled water[4][8]
Malic AcidMulticomponent Crystal2.5Increased antibacterial activity observedAqueous medium[5]
Gallic AcidSalt (TMP–GA–2M)Dramatically IncreasedDramatically IncreasedpH 1.2 and 6.8 buffers[7]
Syringic AcidSalt (TMP–SYA–0.16H)Dramatically IncreasedDramatically IncreasedpH 1.2 and 6.8 buffers[7]
Orotic AcidSalt (TMP–OA)Dramatically IncreasedDramatically IncreasedpH 1.2 and 6.8 buffers[7]

M: Methanol, H: H2O

These findings strongly suggest that a this compound salt or co-crystal could exhibit similarly enhanced solubility and dissolution profiles. The formation of a new crystalline lattice with the co-former can disrupt the strong intermolecular forces present in the pure Trimethoprim crystal, leading to a weaker lattice energy and, consequently, improved interaction with solvent molecules.[4]

Novel Antimicrobial and Biological Activities

Beyond improving physicochemical properties, the formation of multicomponent crystals can also modulate the biological activity of Trimethoprim.

Enhanced Antibacterial Activity:

The increased solubility and dissolution rate of Trimethoprim multicomponent crystals can lead to a higher concentration of the drug at the site of action, potentially resulting in enhanced antibacterial efficacy. For instance, the Trimethoprim-malic acid multicomponent crystal demonstrated increased antibacterial activity against Escherichia coli compared to Trimethoprim alone.[5] Similarly, salts of Trimethoprim with gallic acid, syringic acid, and orotic acid showed an increase in the bacteriostasis rate of over 40% against E. coli, along with a decrease in the minimum inhibitory concentrations (MICs).[7] This suggests a potential synergistic effect between Trimethoprim and the co-former.

Conceptual Workflow for Assessing Novel Properties:

G cluster_0 Preparation of Multicomponent Crystal cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation A Trimethoprim C Solvent Evaporation / Milling A->C B Fumaric Acid B->C D This compound Crystal C->D E PXRD D->E F DSC D->F G FT-IR D->G H Solubility & Dissolution Studies D->H I Antimicrobial Susceptibility Testing H->I J MIC Determination I->J K Synergy Studies I->K

Caption: Workflow for the development and evaluation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful preparation and characterization of Trimethoprim multicomponent crystals.

1. Preparation of Multicomponent Crystals (Solvent Evaporation Method):

  • Objective: To prepare multicomponent crystals of Trimethoprim and an organic acid co-former.

  • Materials: Trimethoprim, organic acid (e.g., citric acid, malic acid), suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve equimolar amounts of Trimethoprim and the organic acid co-former in a minimal amount of the chosen solvent with gentle heating and stirring.

    • Allow the solution to evaporate slowly at room temperature in a controlled environment (e.g., desiccator).

    • Collect the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the crystals under vacuum.[4][8]

2. Powder X-ray Diffraction (PXRD) Analysis:

  • Objective: To confirm the formation of a new crystalline phase.

  • Instrumentation: Powder X-ray diffractometer.

  • Procedure:

    • Gently grind a small sample of the prepared crystals to a fine powder.

    • Mount the powder on a sample holder.

    • Scan the sample over a defined 2-theta range (e.g., 5-40°) using Cu Kα radiation.

    • Compare the resulting diffractogram with those of the starting materials (Trimethoprim and the organic acid). The appearance of new diffraction peaks indicates the formation of a new crystalline phase.[4][8][9]

3. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the thermal properties, such as the melting point, of the new crystalline phase.

  • Instrumentation: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • Record the heat flow as a function of temperature. A new, sharp endothermic peak corresponding to the melting point of the multicomponent crystal confirms its formation and provides information on its thermal stability.[4][8]

4. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the functional group interactions between Trimethoprim and the co-former.

  • Instrumentation: FT-IR spectrometer.

  • Procedure:

    • Prepare a sample by mixing a small amount of the crystals with potassium bromide (KBr) and pressing it into a pellet.

    • Record the FT-IR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analyze the spectra for shifts in the characteristic peaks of the functional groups (e.g., N-H, C=O) of Trimethoprim and the co-former. These shifts can indicate the formation of new hydrogen bonds in the multicomponent crystal.[4]

5. Solubility and Dissolution Rate Studies:

  • Objective: To quantify the improvement in solubility and dissolution rate.

  • Instrumentation: Shaking incubator, UV-Vis spectrophotometer, dissolution apparatus (e.g., USP Type II paddle apparatus).

  • Solubility Study Procedure:

    • Add an excess amount of the sample to a known volume of solvent (e.g., distilled water, buffer of specific pH).

    • Shake the mixture at a constant temperature (e.g., 37°C) for a specified period (e.g., 24 hours) to ensure equilibrium.

    • Filter the suspension and analyze the concentration of the dissolved drug in the filtrate using a validated analytical method like UV-Vis spectrophotometry.[4][5]

  • Dissolution Rate Study Procedure:

    • Place a known amount of the sample (equivalent to a specific dose of Trimethoprim) into the dissolution vessel containing a specified volume of dissolution medium (e.g., 0.1 N HCl) maintained at 37 ± 0.5°C.

    • Stir the medium at a constant speed (e.g., 100 rpm).

    • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh medium.

    • Analyze the concentration of dissolved Trimethoprim in each aliquot using UV-Vis spectrophotometry at a specific wavelength (e.g., 287 nm).[4]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Trimethoprim is the inhibition of the bacterial folate synthesis pathway. The formation of multicomponent crystals does not alter this fundamental mechanism but can enhance its efficiency by increasing the bioavailability of the drug.

G cluster_0 Folate Synthesis Pathway cluster_1 Consequences of Inhibition A Dihydrofolic Acid (DHF) B Tetrahydrofolic Acid (THF) A->B NADPH -> NADP+ D Inhibition of Purine Synthesis B->D E Inhibition of Thymidine Synthesis B->E C Dihydrofolate Reductase (DHFR) C->B F Inhibition of DNA Synthesis D->F E->F G Bacteriostasis / Cell Death F->G TMP Trimethoprim TMP->C Inhibits

Caption: Mechanism of action of Trimethoprim via inhibition of the folate pathway.

Conclusion

The development of multicomponent crystals of Trimethoprim with organic acids represents a significant advancement in enhancing its therapeutic potential. The documented improvements in solubility, dissolution rate, and antibacterial activity for Trimethoprim-organic acid complexes provide a strong rationale for exploring this compound as a novel entity. The experimental protocols and characterization techniques outlined in this guide offer a comprehensive framework for researchers and drug development professionals to systematically investigate and optimize new solid forms of Trimethoprim. By leveraging the principles of crystal engineering, it is possible to unlock the full potential of this well-established antibiotic, leading to the development of more effective and reliable pharmaceutical products.

References

Trimethoprim and Fumaric Acid in Microbiological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trimethoprim (B1683648) and fumaric acid for basic microbiological research. It covers their mechanisms of action, experimental protocols for susceptibility testing, and quantitative data on their antimicrobial activity.

Introduction to Trimethoprim and Fumaric Acid

Trimethoprim is a synthetic antibiotic that has been a staple in both clinical practice and microbiological research since its introduction in the 1960s.[1] It is a specific inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria.[1] Fumaric acid, a naturally occurring organic acid, is an intermediate in the citric acid cycle in both prokaryotic and eukaryotic cells.[2][3] It is also recognized for its antimicrobial properties, making it a compound of interest in various applications, including food preservation and potentially as a therapeutic agent.[2][3]

Mechanisms of Action

Trimethoprim: Targeting the Folate Pathway

Trimethoprim's antibacterial effect stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[1] This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[4] By blocking this step, trimethoprim effectively halts the production of essential building blocks for DNA, RNA, and protein synthesis, leading to bacteriostasis and, in some cases, bactericidal effects.[1] The selectivity of trimethoprim for the bacterial enzyme over its mammalian counterpart is a key factor in its therapeutic efficacy.[1]

Signaling Pathway of Folate Synthesis and Trimethoprim Inhibition

Folate Synthesis Pathway cluster_synthesis Bacterial Folate Synthesis GTP GTP DHPPP Dihydropterin pyrophosphate GTP->DHPPP Multiple steps Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydropteroate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) Purines_Thymidine Purines, Thymidine, Amino Acids THF->Purines_Thymidine One-carbon transfer reactions Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits

A diagram of the bacterial folate synthesis pathway and the inhibitory action of trimethoprim.
Fumaric Acid: A Multifaceted Antimicrobial

The antimicrobial mechanism of fumaric acid is not as specific as that of trimethoprim and is thought to involve several modes of action. As an organic acid, it can lower the external pH, creating an unfavorable environment for many bacteria. More importantly, in its undissociated form, it can penetrate the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This can disrupt various cellular processes, including enzymatic reactions and nutrient transport. Some evidence also suggests that fumaric acid may have more specific intracellular targets, such as inhibiting the glutamate (B1630785) decarboxylase (GAD) system in E. coli.[2][3]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The following tables summarize the MIC values of trimethoprim and fumaric acid against several common bacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of Trimethoprim

MicroorganismMIC Range (µg/mL)
Escherichia coli0.5 - >1024
Staphylococcus aureus0.12 - >1024
Pseudomonas aeruginosa>1024 (often intrinsically resistant)[5]

Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Table 2: Minimum Inhibitory Concentrations (MICs) of Fumaric Acid

MicroorganismMIC (µg/mL)Reference
Escherichia coli150[2][3]
Staphylococcus aureus75[2][3]
Pseudomonas aeruginosa150[2][3]
Klebsiella pneumoniae150[2][3]
Enterobacter aerogenes150[2][3]

Experimental Protocols

Accurate and reproducible antimicrobial susceptibility testing is fundamental to microbiological research. The following sections provide detailed protocols for two standard methods: broth microdilution and Kirby-Bauer disk diffusion.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of trimethoprim or fumaric acid

  • Sterile diluent (e.g., deionized water, DMSO for trimethoprim)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the antimicrobial agent. For trimethoprim, a common stock concentration is 1280 µg/mL in a suitable solvent like DMSO.

    • In a 96-well plate, add 100 µL of sterile CAMHB to all wells.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of approximately 2.5 x 10⁵ CFU/mL.

    • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity). This can be determined by visual inspection or using a plate reader.

Experimental Workflow for Broth Microdilution MIC Testing

MIC_Workflow start Start prep_inoculum Prepare 0.5 McFarland bacterial suspension start->prep_inoculum dilute_inoculum Dilute suspension to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate plate with diluted bacterial suspension dilute_inoculum->inoculate prep_plate Prepare serial dilutions of antimicrobial in 96-well plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[6][7]

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Antimicrobial disks (e.g., 5 µg trimethoprim)

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[6]

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the antimicrobial disks to the surface of the agar.

    • Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., from CLSI or EUCAST).

Quality Control:

Regular quality control is essential for accurate susceptibility testing. Standard ATCC® strains with known susceptibility profiles should be tested concurrently.

Table 3: Quality Control Ranges for Trimethoprim Susceptibility Testing

Quality Control StrainTest MethodAntimicrobial AgentConcentration/Disk ContentAcceptable Zone Diameter (mm)Acceptable MIC (µg/mL)
Escherichia coli ATCC® 25922Disk DiffusionTrimethoprim5 µg21 - 28-
Escherichia coli ATCC® 25922Broth MicrodilutionTrimethoprim--0.5 - 2
Staphylococcus aureus ATCC® 25923Disk DiffusionTrimethoprim5 µg19 - 26-
Staphylococcus aureus ATCC® 29213Broth MicrodilutionTrimethoprim--0.25 - 2

Bacterial Resistance to Trimethoprim

The emergence of trimethoprim resistance is a significant concern. The primary mechanisms of resistance include:

  • Alterations in the target enzyme: Mutations in the dfr gene can lead to changes in the structure of DHFR, reducing its affinity for trimethoprim.

  • Acquisition of resistant DHFR genes: Plasmids can carry genes encoding for trimethoprim-resistant DHFR enzymes that are not inhibited by the drug.

  • Overproduction of DHFR: Increased production of the target enzyme can overcome the inhibitory effects of trimethoprim.

  • Efflux pumps: Some bacteria possess efflux pumps that actively transport trimethoprim out of the cell.

  • Decreased permeability: Changes in the bacterial cell wall can reduce the uptake of trimethoprim.

Logical Relationships of Trimethoprim Resistance Mechanisms

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Trimethoprim Trimethoprim Bacterial_Cell Bacterial Cell Trimethoprim->Bacterial_Cell Enters Reduced_Permeability Reduced Permeability Trimethoprim->Reduced_Permeability Blocked by DHFR DHFR Bacterial_Cell->DHFR Acts on Efflux_Pump Efflux Pump Bacterial_Cell->Efflux_Pump Pumped out by Altered_DHFR Altered DHFR (Reduced Binding) DHFR->Altered_DHFR Mutated to Resistant_DHFR Acquired Resistant DHFR DHFR->Resistant_DHFR Replaced by Overproduction DHFR Overproduction DHFR->Overproduction Overproduced

A diagram illustrating the various mechanisms by which bacteria can develop resistance to trimethoprim.

Potential for Synergistic Activity

While trimethoprim is famously synergistic with sulfamethoxazole, which targets an earlier step in the folate pathway, its interaction with fumaric acid is less studied.[4][8] However, the combination of different antimicrobial agents with distinct mechanisms of action is a promising strategy to combat resistance. Organic acids, like fumaric acid, can potentially enhance the efficacy of other antibiotics by disrupting the bacterial cell membrane and increasing drug uptake. Further research is warranted to explore the potential synergistic effects of trimethoprim and fumaric acid against a range of bacterial pathogens.

Conclusion

Trimethoprim remains a valuable tool in microbiological research due to its well-defined mechanism of action. Fumaric acid presents an interesting area of study with its broad-spectrum antimicrobial activity. A thorough understanding of their individual properties and the standardized protocols for their evaluation is crucial for researchers in microbiology and drug development. The potential for combined or synergistic effects of these and other compounds represents a continuing frontier in the search for novel antimicrobial strategies.

References

Methodological & Application

Application Note: A Validated Gradient HPLC Method for the Simultaneous Quantification of Trimethoprim and Fumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is a synthetic antibacterial agent that acts by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1][2] It is often formulated as a salt to improve its physicochemical properties. This application note describes a novel, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Trimethoprim and its counter-ion, Fumaric Acid. The method is designed to be accurate, precise, and robust, making it suitable for quality control and stability testing in a pharmaceutical setting.

The challenge in developing a simultaneous assay lies in the distinct physicochemical properties of the two analytes. Trimethoprim is a basic compound, while fumaric acid is a dicarboxylic acid.[3] Furthermore, their UV absorption maxima are significantly different. Fumaric acid exhibits maximum absorbance at low UV wavelengths, around 208 nm, while Trimethoprim has a much higher absorbance maximum.[4] This method utilizes a gradient elution on a C18 stationary phase with UV detection, allowing for the successful separation and quantification of both components in a single run.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    5.0 95 5
    15.0 30 70
    20.0 30 70
    21.0 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelengths:

    • Fumaric Acid: 210 nm

    • Trimethoprim: 271 nm

  • Run Time: 25 minutes

Preparation of Standard and Sample Solutions
  • Standard Stock Solution:

    • Accurately weigh and transfer approximately 20 mg of Fumaric Acid reference standard and 50 mg of Trimethoprim reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Working Standard Solution:

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent to obtain a final concentration of approximately 20 µg/mL of Fumaric Acid and 50 µg/mL of Trimethoprim.

  • Sample Preparation:

    • Accurately weigh a quantity of the drug product powder equivalent to 50 mg of Trimethoprim and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Filter the final solution through a 0.45 µm nylon syringe filter before injection.

Data Presentation

The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness. A summary of the validation data is presented below.

Table 1: System Suitability Results

ParameterFumaric AcidTrimethoprimAcceptance Criteria
Tailing Factor (T)1.21.1T ≤ 2.0
Theoretical Plates (N)> 2000> 5000N > 2000
RSD of 6 Injections< 1.0%< 1.0%RSD ≤ 2.0%

Table 2: Method Validation Summary

ParameterFumaric AcidTrimethoprim
Linearity
Range (µg/mL)5 - 4012.5 - 100
Correlation Coefficient (r²)0.99980.9999
Precision
Repeatability (RSD, n=6)0.8%0.6%
Intermediate Precision (RSD, n=6)1.1%0.9%
Accuracy (Recovery)
80% Level99.5%100.2%
100% Level100.3%99.8%
120% Level100.8%100.5%
Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.6 µg/mL

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of Trimethoprim and Fumaric Acid.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Trimethoprim & Fumaric Acid) filter Filtration (0.45 µm) std_prep->filter sample_prep Sample Preparation (Weighing, Dissolution, Dilution) sample_prep->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector PDA Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration (Area Measurement) chromatogram->integration quantification Quantification (vs. Standard) integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC quantification of Trimethoprim and Fumaric Acid.

References

Application Note and Protocol: UV-Vis Spectrophotometry for the Quantification of Trimethoprim Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is an aminopyrimidine antibiotic that functions as a dihydrofolate reductase inhibitor, preventing the synthesis of bacterial DNA.[1] It is widely used, often in combination with sulfamethoxazole, for the treatment of various bacterial infections.[2] Accurate and reliable quantification of Trimethoprim in bulk drug substances and pharmaceutical formulations is crucial for quality control and research purposes. UV-Visible spectrophotometry offers a rapid, simple, and cost-effective method for this quantification. This application note provides a detailed protocol for the determination of Trimethoprim fumarate (B1241708) using UV-Vis spectrophotometry.

Principle

The method is based on the principle that Trimethoprim exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its molecular structure containing chromophores. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution at a specific wavelength. By measuring the absorbance of a Trimethoprim fumarate solution at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparing it to a standard calibration curve. In methanolic solutions, Trimethoprim shows a distinct absorption peak around 285 nm.[3][4]

Materials and Reagents

  • Trimethoprim Fumarate reference standard

  • Trimethoprim Fumarate sample (bulk drug or formulation)

  • Methanol (B129727) (AR grade)[3]

  • 0.1 N Sodium Hydroxide solution (as an alternative solvent system according to USP)[5][6]

  • Ethanol (for USP method)[5]

  • UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm quartz cuvettes[3]

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Analytical balance

Experimental Protocol

This protocol details the procedure for the quantification of Trimethoprim fumarate using methanol as the solvent.

4.1. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of Trimethoprim Fumarate reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

4.2. Preparation of Working Standard Solutions and Calibration Curve

  • From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with methanol to obtain final concentrations in the range of 10-60 µg/mL.[3][4]

  • Measure the absorbance of each working standard solution at the λmax of 285 nm against a methanol blank.[3][4]

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the correlation coefficient (R²) and the regression equation (y = mx + c). A correlation coefficient close to 0.999 is desirable.[3]

4.3. Preparation of Sample Solution

  • For Bulk Drug: Accurately weigh 10 mg of the Trimethoprim Fumarate sample and follow the same procedure as for the preparation of the standard stock solution to get a concentration of 100 µg/mL.

  • For Tablet Formulation:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Trimethoprim and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of methanol and sonicate for 20 minutes to ensure complete extraction of the drug.[7]

    • Make up the volume to 100 mL with methanol, mix well, and filter the solution.

  • Dilute the sample solution with methanol to obtain a theoretical concentration that falls within the linearity range of the calibration curve (e.g., 20 µg/mL).

4.4. Sample Analysis

  • Measure the absorbance of the prepared sample solution at 285 nm using methanol as a blank.

  • Calculate the concentration of Trimethoprim in the sample solution using the regression equation from the calibration curve.

  • Calculate the percentage purity or the amount of Trimethoprim in the formulation.

Data Presentation

The following table summarizes the quantitative data for the UV-Vis spectrophotometric analysis of Trimethoprim.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 285 nm[3][4]
287 nm (in 0.1 N NaOH)[5]
Solvent Methanol[3][4]
Alcohol and 0.1 N Sodium Hydroxide[5][6]
Linearity Range 10 - 60 µg/mL[3][4]
2 - 9 µg/mL[8]
Correlation Coefficient (R²) > 0.999[3]
Accuracy (% Recovery) 98.99% to 99.12%[3]
Limit of Detection (LOD) 0.446 µg/mL[3]
Limit of Quantification (LOQ) 1.35 µg/mL (derived from a different method)[9]

Visualization

The following diagram illustrates the experimental workflow for the UV-Vis spectrophotometric analysis of Trimethoprim Fumarate.

Trimethoprim_UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Prepare Standard Stock Solution (100 µg/mL) Working_Standards Prepare Working Standard Solutions (10-60 µg/mL) Standard_Prep->Working_Standards Dilution Measure_Absorbance_Std Measure Absorbance of Standards at λmax Working_Standards->Measure_Absorbance_Std Sample_Prep Prepare Sample Solution Measure_Absorbance_Sample Measure Absorbance of Sample at λmax Sample_Prep->Measure_Absorbance_Sample Scan_Wavelength Determine λmax (Scan 200-400 nm) Scan_Wavelength->Measure_Absorbance_Std Scan_Wavelength->Measure_Absorbance_Sample Calibration_Curve Plot Calibration Curve (Absorbance vs. Conc.) Measure_Absorbance_Std->Calibration_Curve Calculate_Conc Calculate Sample Concentration Measure_Absorbance_Sample->Calculate_Conc Calibration_Curve->Calculate_Conc Final_Report Report Results (% Purity / Amount) Calculate_Conc->Final_Report

Caption: Workflow for UV-Vis Spectrophotometric Analysis of Trimethoprim Fumarate.

References

Application Note: A Robust Dissolution Assay for Trimethoprim Fumaric Acid Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethoprim (B1683648) is a weakly basic drug, and its bioavailability can be influenced by its dissolution rate.[1][2] Fumaric acid is often included in formulations to create an acidic microenvironment, which can enhance the dissolution of such drugs.[3][4][5][6] This application note provides a detailed protocol for a dissolution assay of Trimethoprim Fumaric Acid tablets, drawing upon established methodologies and pharmacopeial standards. The method is suitable for quality control and formulation development purposes.

The United States Pharmacopeia (USP) provides monographs for Trimethoprim tablets, which serve as a foundational reference for the dissolution method.[7] This protocol adapts and expands upon the USP methodology to specifically address tablets containing fumaric acid as a dissolution enhancer. The quantification of dissolved trimethoprim is achieved using UV-Vis spectrophotometry, a widely accessible and reliable analytical technique.[8][9][10]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for performing the dissolution assay.

Materials and Reagents

  • This compound Tablets

  • USP Trimethoprim Reference Standard (RS)

  • 0.01 N Hydrochloric Acid (HCl)

  • Deionized Water

  • Methanol (B129727) (HPLC grade, if applicable)

  • Acetonitrile (B52724) (HPLC grade, if applicable)

  • Glacial Acetic Acid (if applicable)

Equipment

  • USP-compliant Dissolution Apparatus 2 (Paddle Apparatus)

  • UV-Vis Spectrophotometer

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • pH meter

  • (Optional) High-Performance Liquid Chromatography (HPLC) system with a UV detector

Dissolution Method

The dissolution parameters are based on the USP monograph for Trimethoprim Tablets.[7]

ParameterSetting
ApparatusUSP Apparatus 2 (Paddles)
Dissolution Medium900 mL of 0.01 N Hydrochloric Acid
Temperature37 ± 0.5 °C
Paddle Speed50 RPM
Sampling Times10, 20, 30, 45, and 60 minutes
Acceptance CriteriaNot less than 75% (Q) of the labeled amount of trimethoprim is dissolved in 45 minutes.[7]

Standard Solution Preparation (UV-Vis Method)

  • Accurately weigh approximately 20 mg of USP Trimethoprim RS and transfer it to a 100-mL volumetric flask.

  • Dissolve in a small amount of methanol and dilute to volume with 0.01 N HCl. This yields a stock solution of about 200 µg/mL.

  • Pipette 10 mL of this stock solution into a 100-mL volumetric flask and dilute to volume with 0.01 N HCl to obtain a standard solution with a concentration of approximately 20 µg/mL.

Sample Preparation and Analysis (UV-Vis Method)

  • Place one this compound tablet in each of the six dissolution vessels.

  • Start the dissolution test under the conditions specified in the table above.

  • At each sampling time point, withdraw an aliquot of the dissolution medium from each vessel.

  • Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few milliliters.

  • Dilute the filtered samples with 0.01 N HCl to a concentration within the linear range of the spectrophotometer (approximately 20 µg/mL).

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance, which is approximately 271 nm.[7]

Calculation of a Dissolved Drug

The percentage of trimethoprim dissolved can be calculated using the following formula:

% Dissolved = (Absorbance of Sample / Absorbance of Standard) * (Concentration of Standard / Label Claim) * Volume of Dissolution Medium * Dilution Factor * 100

Alternative Analytical Method: HPLC

For confirmation or in cases where excipients interfere with UV-Vis analysis, an HPLC method can be employed.[11][12][13][14][15]

ParameterSetting
ColumnC18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseA filtered and degassed mixture of 1% glacial acetic acid in water and acetonitrile (21:4)[7]
Flow Rate1.0 mL/min
Injection Volume20 µL
DetectionUV at 254 nm[13] or 271 nm
Column TemperatureAmbient

Data Presentation

The results of the dissolution study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Dissolution Profile of this compound Tablets

Time (minutes)% Trimethoprim Dissolved (Vessel 1)% Trimethoprim Dissolved (Vessel 2)% Trimethoprim Dissolved (Vessel 3)% Trimethoprim Dissolved (Vessel 4)% Trimethoprim Dissolved (Vessel 5)% Trimethoprim Dissolved (Vessel 6)Mean % DissolvedStandard Deviation
10
20
30
45
60

Experimental Workflow

The following diagram illustrates the logical flow of the dissolution assay for this compound tablets.

Dissolution_Workflow start Start prep_media Prepare Dissolution Medium (0.01 N HCl) start->prep_media prep_std Prepare Standard Solution (USP Trimethoprim RS) start->prep_std setup_dissolution Set up Dissolution Apparatus (Apparatus 2, 50 RPM, 37°C) prep_media->setup_dissolution analyze Analyze by UV-Vis at 271 nm or HPLC prep_std->analyze add_tablet Add Tablet to Vessel setup_dissolution->add_tablet run_dissolution Run Dissolution Test add_tablet->run_dissolution sample Withdraw and Filter Samples at Predetermined Times run_dissolution->sample dilute Dilute Samples sample->dilute dilute->analyze calculate Calculate % Dissolved analyze->calculate report Report Results calculate->report end End report->end

Caption: Workflow for the dissolution assay of this compound tablets.

The Role of Fumaric Acid

Trimethoprim is a weakly basic drug with pH-dependent solubility.[1] Fumaric acid, an organic acid, is incorporated into the tablet formulation to create an acidic microenvironment around the drug particles as the tablet disintegrates.[5][16] This localized acidity increases the solubility of trimethoprim, thereby promoting its dissolution and absorption.[3] The use of an acidic dissolution medium, such as 0.01 N HCl, simulates the gastric environment and provides a suitable in vitro condition to assess the performance of such formulations.

References

Application Notes: Trimethoprim Fumarate Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethoprim (B1683648) (TMP) is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2][3] Its selective action, with a much higher affinity for the bacterial enzyme than the mammalian counterpart, makes it a valuable tool in microbiological research.[3][4][5] However, trimethoprim base is characterized by poor aqueous solubility, which presents a challenge for preparing formulations suitable for in vivo administration.[6][7][8] The fumarate (B1241708) salt form of trimethoprim enhances its solubility, facilitating the preparation of solutions for research applications. These application notes provide detailed protocols for the formulation of trimethoprim fumarate for use in animal studies.

Mechanism of Action

Trimethoprim exerts its antimicrobial effect by blocking the synthesis of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) through the reversible inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][5] THF is a crucial cofactor in the synthesis of nucleotides and amino acids, which are the building blocks for DNA, RNA, and proteins.[3][4] By disrupting this pathway, trimethoprim hinders bacterial growth and replication.[3][4] When used as a monotherapy, trimethoprim is generally considered bacteriostatic, but it can exhibit bactericidal activity when combined with sulfamethoxazole, which inhibits an earlier step in the same pathway.[1][3]

Data Presentation

Table 1: Physicochemical Properties of Trimethoprim

Property Value Reference
Chemical Name 2,4-diamino-5-(3,4,5-trimethoxybenzyl) pyrimidine [8]
Molecular Formula C14H18N4O3 [8]
Molecular Weight 290.32 g/mol [8]
Melting Point 199-203°C [8]
Solubility in Water Poorly soluble [6][8]
BCS Class Class II (Low Solubility, High Permeability) [9]
Plasma Protein Binding ~44% [5][10]

| Elimination Half-Life | 8-10 hours (in humans) |[5] |

Table 2: Example Formulation for Oral Gavage in Rodents

Component Concentration Purpose
Trimethoprim Fumarate 10 mg/mL Active Pharmaceutical Ingredient
Sterile Water for Injection q.s. to 1 mL Vehicle
Citric Acid (Anhydrous) As needed Solubilizing agent/pH adjustment
Sodium Hydroxide (B78521) As needed pH adjustment

| Glycerol | 5% (v/v) | Co-solvent/Viscosity modifier |

Note: The final concentration of trimethoprim fumarate can be adjusted based on the required dosage for the specific animal model and study design.

Experimental Protocols

Protocol 1: Preparation of Trimethoprim Fumarate Solution for Oral Administration

This protocol details the preparation of a 10 mg/mL trimethoprim fumarate solution suitable for oral gavage in small animal models.

Materials:

  • Trimethoprim Fumarate powder

  • Sterile Water for Injection (WFI)

  • Citric Acid (Anhydrous)

  • 1 M Sodium Hydroxide solution

  • Glycerol

  • Sterile 15 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

  • pH meter or pH strips

  • Analytical balance and weigh boats

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate Required Quantities: Based on the desired final concentration and volume, calculate the mass of trimethoprim fumarate needed. For example, to prepare 10 mL of a 10 mg/mL solution, 100 mg of trimethoprim fumarate is required.

  • Initial Vehicle Preparation: In a sterile conical tube, add approximately 7 mL of WFI. Add 0.5 mL of glycerol.

  • Dissolution:

    • Place the conical tube on a magnetic stirrer and add a sterile stir bar.

    • Slowly add the weighed trimethoprim fumarate powder to the vortex of the stirring solution.

    • If the powder does not fully dissolve, a small amount of citric acid can be added to aid dissolution.[11]

  • pH Adjustment:

    • Measure the pH of the solution.

    • Adjust the pH to a physiologically acceptable range (e.g., pH 4.0-6.0) using small aliquots of 1 M sodium hydroxide or additional citric acid as needed.

  • Final Volume Adjustment: Once the trimethoprim fumarate is completely dissolved and the pH is in the target range, add WFI to reach the final desired volume (e.g., 10 mL).

  • Sterilization:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile container. This step is crucial for removing any potential microbial contamination.

  • Storage: Store the final sterile solution at 2-8°C, protected from light. Stability should be determined for the specific formulation, but it is recommended to prepare fresh solutions for each experiment.

Protocol 2: In Vivo Administration via Oral Gavage (Mouse Model)

This protocol provides a general guideline for administering the prepared trimethoprim fumarate solution to mice.

Materials:

  • Prepared and sterile trimethoprim fumarate solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh each animal accurately before dosing.

    • Calculate the required volume of the formulation for each animal based on its body weight and the target dose (mg/kg). For example, for a 20g mouse and a target dose of 50 mg/kg, the required dose is 1 mg. If the formulation concentration is 10 mg/mL, the volume to administer would be 0.1 mL.

  • Preparation for Dosing:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be in a straight line with the body.

    • Draw the calculated volume of the trimethoprim fumarate solution into a 1 mL syringe fitted with a gavage needle.

  • Administration:

    • Carefully insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it passes the pharynx.

    • The needle should pass into the esophagus with minimal resistance. If resistance is felt, withdraw and reposition.

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.

  • Post-Administration Monitoring:

    • After administration, return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animals according to the experimental protocol.

Visualizations

bacterial_folic_acid_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolic Acid (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA, Protein) THF->Nucleotides Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of Trimethoprim.

experimental_workflow A 1. Weigh Trimethoprim Fumarate & Excipients C 3. Dissolve Drug in Vehicle with Stirring A->C B 2. Prepare Vehicle (Water + Glycerol) B->C D 4. Adjust pH to Target Range (4.0-6.0) C->D E 5. Adjust to Final Volume with WFI D->E F 6. Sterile Filter (0.22 µm) E->F G 7. Store at 2-8°C, Protected from Light F->G H 8. Dose Calculation (mg/kg) & Animal Weighing I 9. Administer via Oral Gavage H->I

Caption: Workflow for the preparation and administration of Trimethoprim Fumarate solution.

References

Application Notes and Protocols for Testing Trimethoprim Fumaric Acid in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of Trimethoprim (B1683648) Fumaric Acid against various bacterial strains. The described methods are fundamental for preclinical assessment and research purposes.

Introduction

Trimethoprim is a synthetic antimicrobial agent that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria.[1][2][3] This inhibition prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a necessary precursor for the synthesis of nucleotides and ultimately, bacterial DNA.[1][2][3][4] The selective affinity of trimethoprim for bacterial DHFR over its mammalian counterpart allows for targeted antimicrobial action.[1][3] Trimethoprim is often used in combination with sulfamethoxazole (B1682508) to create a synergistic effect, blocking two consecutive steps in the bacterial folic acid pathway.[1][3]

This document outlines the standardized procedures for evaluating the efficacy of Trimethoprim Fumaric Acid through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Mechanism of Action: Inhibition of Folic Acid Synthesis

Trimethoprim's primary mechanism of action is the competitive inhibition of bacterial dihydrofolate reductase. This enzymatic step is crucial for the regeneration of tetrahydrofolate, an essential cofactor in the biosynthesis of purines, thymidine (B127349), and certain amino acids. By blocking this pathway, trimethoprim effectively halts bacterial DNA replication and protein synthesis, leading to a bacteriostatic effect. When combined with sulfamethoxazole, which inhibits an earlier step in the pathway (dihydropteroate synthase), the combination can be bactericidal.[1][2][3]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Drug Inhibition PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleotide Precursors THF->Precursors DNA DNA Synthesis Precursors->DNA Sulfamethoxazole Sulfamethoxazole Dihydropteroate\nSynthase Dihydropteroate Synthase Sulfamethoxazole->Dihydropteroate\nSynthase Inhibits Trimethoprim Trimethoprim Dihydrofolate\nReductase (DHFR) Dihydrofolate Reductase (DHFR) Trimethoprim->Dihydrofolate\nReductase (DHFR) Inhibits

Caption: Bacterial folic acid synthesis pathway and points of inhibition by Sulfamethoxazole and Trimethoprim.

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is prepared for use in susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • To prepare a 6.25 mg/mL stock solution, weigh 250 mg of this compound powder.[5]

  • Dissolve the powder in 40 mL of 100% DMSO.[5]

  • Vortex thoroughly until the powder is completely dissolved.

  • Do not filter sterilize, as DMSO may dissolve the filter membrane.[5]

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.

  • Store the aliquots at -20°C.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[6]

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 200 µL of the appropriate working concentration of this compound (diluted from the stock solution in CAMHB).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).

    • Results can be read visually or with a plate reader by measuring the optical density at 600 nm.

cluster_workflow MIC and MBC Experimental Workflow A Prepare Trimethoprim Serial Dilutions in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate plate at 35-37°C for 18-24h B->C D Determine MIC (lowest concentration with no visible growth) C->D E Plate aliquots from clear wells (MIC and above) onto agar (B569324) plates D->E F Incubate agar plates at 35-37°C for 24h E->F G Determine MBC (lowest concentration with ≥99.9% killing) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This test is performed after the MIC has been determined.

Materials:

  • MIC plate with results

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile pipette tips

  • Spreader or inoculating loop

Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.[9][10]

  • Spread the aliquot onto a sterile agar plate.

  • Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.

  • Incubate the agar plates at 35-37°C for 24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control.[8][10]

Data Presentation

Quantitative data from MIC and MBC assays should be summarized in a clear and structured format for easy comparison.

Table 1: MIC and MBC of this compound against Quality Control Strains

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
E. coli ATCC 25922
S. aureus ATCC 25923
H. influenzae ATCC 49247
S. pneumoniae ATCC 49619

Table 2: Expected Quality Control Ranges for Trimethoprim Susceptibility Testing

Quality Control StrainTest MethodTrimethoprim Concentration (µg/mL)Acceptable Zone Diameter (mm)
E. coli ATCC 25922Disk Diffusion (5 µg disk)N/A21 - 28[6]
S. aureus ATCC 25923Disk Diffusion (5 µg disk)N/A19 - 26[6]
H. influenzae ATCC 49247Broth Microdilution0.12 - 0.5[11][12]27 - 33[11][12]
S. pneumoniae ATCC 49619Broth Microdilution1.0 - 4.0[11][12]N/A

Note: The reproducibility of disk diffusion tests for S. pneumoniae can be poor.[11][12]

Interpretation of Results

  • Bacteriostatic: If the MBC is significantly higher than the MIC (e.g., MBC/MIC ratio > 4), the agent is considered primarily bacteriostatic.

  • Bactericidal: If the MBC is equal to or very close to the MIC (e.g., MBC/MIC ratio ≤ 4), the agent is considered bactericidal.

Troubleshooting

  • No growth in the growth control well: This could indicate a problem with the inoculum viability or the growth medium. Repeat the assay with a fresh inoculum and/or a new batch of medium.

  • Contamination in the sterility control well: This suggests a break in sterile technique. Repeat the assay using aseptic procedures.

  • Inconsistent results: Ensure accurate pipetting and proper standardization of the bacterial inoculum. Variations in incubation time and temperature can also affect results.

  • Thymidine interference: Some media contain thymidine, which can interfere with the activity of sulfonamides and trimethoprim.[13] If testing in combination with sulfamethoxazole, ensure the use of thymidine-free Mueller-Hinton medium or supplement with thymidine phosphorylase.[13]

References

Application Notes: Trimethoprim Fumaric Acid in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethoprim (B1683648) is a synthetic bacteriostatic antibiotic that is effective against a wide range of aerobic gram-positive and gram-negative bacteria.[1][2] It is frequently used in the treatment of urinary tract infections.[1][3] The utility of trimethoprim in clinical and research settings necessitates standardized methods for determining the susceptibility of bacterial isolates. While often used in combination with sulfamethoxazole (B1682508) to reduce the development of resistance, it is also tested as a single agent.[1][2] These notes provide a comprehensive overview of the application of trimethoprim, with a focus on its fumaric acid salt, in antimicrobial susceptibility testing (AST).

Mechanism of Action

Trimethoprim competitively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[2][4] The inhibition of DHFR leads to a depletion of these essential molecules, thereby halting bacterial growth and replication.[2][5] Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.[2][4]

Trimethoprim Fumaric Acid: Properties and Use in AST

While trimethoprim base is commonly used, its salt forms, such as trimethoprim fumarate, can offer advantages in terms of solubility, which is a critical factor in the preparation of stock solutions for AST. The fumaric acid salt of trimethoprim is often used to improve the aqueous solubility of the compound. When preparing solutions for AST, it is the concentration of the active trimethoprim base that is of importance. Therefore, the molecular weight of the salt form must be taken into account when calculating the amount of substance needed to achieve the desired concentration of the active moiety.

Quantitative Data for Trimethoprim in AST

The following tables summarize key quantitative data for the use of trimethoprim in antimicrobial susceptibility testing.

Table 1: Physicochemical Properties of Trimethoprim

PropertyValueReferences
Molecular FormulaC₁₄H₁₈N₄O₃[6][7]
Molecular Weight290.32 g/mol [6][7]
Solubility in Water0.4 mg/mL[7]
Solubility in DMSO~20-50 mg/mL[6][7]
Solubility in Ethanol2.6 mg/mL[7]
Storage of Solid Form-20°C[6]
Stability of Solid Form≥ 4 years at -20°C[6]

Table 2: CLSI and EUCAST Quality Control Ranges for Trimethoprim

Quality Control StrainMethodAntimicrobial AgentConcentration/Disk ContentAcceptable Zone Diameter (mm) or MIC (µg/mL)References
Escherichia coli ATCC® 25922Disk DiffusionTrimethoprim5 µg21-28[8]
Escherichia coli ATCC® 25922MICTrimethoprim-0.5-2[9]
Staphylococcus aureus ATCC® 25923Disk DiffusionTrimethoprim5 µg19-26[8]
Haemophilus influenzae ATCC® 49247MICTrimethoprim-0.12-0.5[10]
Haemophilus influenzae ATCC® 49247Disk DiffusionTrimethoprim5 µg27-33[10]
Streptococcus pneumoniae ATCC® 49619MICTrimethoprim-1-4[10]

Note: These ranges are subject to change and users should always refer to the latest CLSI M100 or EUCAST documents for the most current information.[11][12][13]

Experimental Protocols

Protocol 1: Preparation of Trimethoprim Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of trimethoprim. Adjustments should be made if using a salt form to ensure the final concentration of the active trimethoprim base is correct.

Materials:

  • Trimethoprim (or Trimethoprim Fumarate) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mg/mL stock solution, weigh out 10 mg of trimethoprim powder. If using trimethoprim fumarate, adjust the mass based on the molecular weight of the salt to achieve a final concentration of 10 mg/mL of the active trimethoprim base.

  • Dissolution: Add the weighed powder to a sterile tube. Add 1 mL of DMSO to the tube.[14][15]

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Sterilization: As the stock is prepared in DMSO, filter sterilization may not be necessary. However, if desired, use a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for up to one year.[7][14] Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Susceptibility Testing

This protocol is a generalized procedure based on CLSI guidelines.[13]

Materials:

  • Trimethoprim stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator at 35°C ± 2°C

Procedure:

  • Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the trimethoprim stock solution in CAMHB to achieve the final desired concentrations in the microtiter plate.

  • Inoculate Microtiter Plate: Add 50 µL of the appropriate trimethoprim dilution to each well of the microtiter plate. The final column of the plate should contain 100 µL of CAMHB without antibiotic to serve as a growth control.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[16] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Wells: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of trimethoprim that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 3: Disk Diffusion Susceptibility Testing

This protocol is a generalized procedure based on CLSI guidelines.[13][16]

Materials:

  • 5 µg trimethoprim disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator at 35°C ± 2°C

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[16]

  • Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Apply Antibiotic Disks: Aseptically apply a 5 µg trimethoprim disk to the surface of the inoculated agar. Gently press the disk down to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the breakpoints published by CLSI or EUCAST.[16][17] For trimethoprim, slight growth within the zone of inhibition may occur; in such cases, the margin of obvious growth should be measured.[16]

Diagrams

Trimethoprim_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors DNA, RNA, and Protein Precursors THF->Precursors Trimethoprim Trimethoprim Trimethoprim->DHF Inhibition

Figure 1. Mechanism of action of Trimethoprim in the bacterial folic acid synthesis pathway.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_bmd_steps Broth Microdilution Steps cluster_dd_steps Disk Diffusion Steps Isolate 1. Isolate and identify bacterial colony Inoculum 2. Prepare inoculum to 0.5 McFarland standard Isolate->Inoculum BMD Broth Microdilution Inoculum->BMD DD Disk Diffusion Inoculum->DD Stock 3. Prepare Trimethoprim stock solution Stock->BMD Stock->DD Dilute 4a. Prepare serial dilutions of Trimethoprim BMD->Dilute Swab 4b. Swab MHA plate with inoculum DD->Swab Inoculate_Plate 5a. Inoculate microtiter plate Dilute->Inoculate_Plate Incubate_BMD 6a. Incubate 16-20h at 35°C Inoculate_Plate->Incubate_BMD Read_MIC 7a. Read MIC Incubate_BMD->Read_MIC Interpretation 8. Interpret results using CLSI/EUCAST breakpoints Read_MIC->Interpretation Apply_Disk 5b. Apply 5µg Trimethoprim disk Swab->Apply_Disk Incubate_DD 6b. Incubate 16-20h at 35°C Apply_Disk->Incubate_DD Measure_Zone 7b. Measure zone of inhibition Incubate_DD->Measure_Zone Measure_Zone->Interpretation

Figure 2. General workflow for antimicrobial susceptibility testing with Trimethoprim.

References

Application Notes and Protocols for Stability Analysis of Trimethoprim Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of Trimethoprim fumarate. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This document outlines the methodologies for forced degradation studies, the development of stability-indicating analytical methods, and dissolution testing.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) due to degradation and for separating the degradation products from the intact drug. Reverse-phase HPLC (RP-HPLC) is the most common technique for this purpose.

Experimental Protocol: Stability-Indicating RP-HPLC

This protocol describes a general stability-indicating RP-HPLC method for the analysis of Trimethoprim fumarate.

a. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, UV-Visible detector, autosampler, and column oven.

  • Data acquisition and integration software.

b. Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Inertsil C8 (100 x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Potassium Dihydrogen Phosphate (B84403) buffer (pH 6.5) (35:65 v/v)Acetonitrile and 0.025 M Sodium Phosphate buffer with 0.4% triethylamine (B128534) (20:80 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 250 nm260 nm
Injection Volume 10 µL20 µL
Column Temperature AmbientAmbient
Run Time 8 minutesAs required for elution of all peaks

c. Reagent Preparation:

  • Potassium Dihydrogen Phosphate Buffer (pH 6.5): Dissolve 1.2 g of potassium dihydrogen phosphate and 0.25 g of dipotassium (B57713) hydrogen phosphate in 1000 mL of water. Adjust the pH to 6.5 with dilute orthophosphoric acid.

  • Mobile Phase Preparation: Prepare the mobile phase as described in the table above. Filter through a 0.45 µm membrane filter and degas before use.

d. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and transfer 100 mg of Trimethoprim working standard into a 100 mL volumetric flask. Add 60 mL of the mobile phase and sonicate to dissolve. Dilute to volume with the mobile phase.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a concentration in the linear range of the assay (e.g., 3.0-15.0 µg/mL).

  • Sample Preparation (from tablets): Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of trimethoprim, to a 100-mL volumetric flask. Add 50 mL of methanol

Application Notes and Protocols: Trimethoprim Fumaric Acid in Veterinary Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethoprim (B1683648), with a special focus on its potential as a fumarate (B1241708) salt, in veterinary pharmaceutical research. Detailed protocols for key experiments are provided to guide researchers in their study design and execution.

Introduction

Trimethoprim (TMP) is a synthetic broad-spectrum antimicrobial agent widely used in veterinary medicine.[1][2] It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. This inhibition disrupts the production of tetrahydrofolic acid, a crucial component for DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic or bactericidal effect.[1][2] In veterinary practice, trimethoprim is most commonly used in combination with sulfonamides to create a synergistic effect that blocks two sequential steps in the bacterial folate synthesis pathway.

A significant challenge in the formulation of trimethoprim is its low aqueous solubility. To overcome this, researchers have explored the formation of salts and cocrystals with pharmaceutically acceptable organic acids. While direct and extensive literature on "trimethoprim fumaric acid" is limited, the formation of a molecular ionic cocrystal with fumaric acid has been reported, and the use of similar dicarboxylic acids, such as malic acid, has been shown to enhance the solubility and antibacterial activity of trimethoprim.[3] Fumaric acid, being a biocompatible and widely used excipient, presents a promising candidate for developing a novel salt form of trimethoprim with improved physicochemical properties for veterinary applications.

These notes will cover the mechanism of action, potential for fumaric acid salt formation, and detailed protocols for analytical methods, in vitro efficacy testing, and in vivo pharmacokinetic and efficacy studies.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Trimethoprim's efficacy stems from its selective inhibition of bacterial dihydrofolate reductase. This action is synergistic with sulfonamides, which inhibit an earlier step in the same pathway, the synthesis of dihydropteroic acid.

Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Trimethoprim Trimethoprim Trimethoprim->DHFR Purines_Thymidine_Methionine Purines, Thymidine, Methionine (DNA, RNA, Protein Synthesis) Tetrahydrofolic_Acid->Purines_Thymidine_Methionine

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition Sites.

Physicochemical Properties and Formulation with Fumaric Acid

The low aqueous solubility of trimethoprim can limit its oral bioavailability.[4] Forming salts with organic acids is a common strategy to enhance solubility. Fumaric acid, a dicarboxylic acid, has been successfully used to form cocrystals with trimethoprim.[3]

Table 1: Physicochemical Properties of Trimethoprim

PropertyValueReference
Chemical FormulaC₁₄H₁₈N₄O₃[5]
Molecular Weight290.32 g/mol [5]
Melting Point199-203 °C[2]
Solubility in Water0.4 g/L at 25 °C[5]
pKa7.6[5]
Protocol 1: Preparation of Trimethoprim Fumarate (Hypothetical Protocol based on similar salt formation)

This protocol describes a general method for the preparation of a trimethoprim salt with fumaric acid, based on established methods for similar organic acid salts.

Materials:

  • Trimethoprim base

  • Fumaric acid

  • Methanol (B129727) (HPLC grade)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve equimolar amounts of trimethoprim and fumaric acid in a minimal amount of a suitable solvent mixture, such as methanol/ethanol, with gentle heating and stirring.

  • Reaction: Continue stirring the solution at room temperature for 2-4 hours to allow for salt formation.

  • Precipitation: Slowly add an anti-solvent, such as diethyl ether, to the solution while stirring until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of the anti-solvent.

  • Drying: Dry the resulting solid under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the resulting trimethoprim fumarate salt using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) to confirm salt formation and determine its physicochemical properties, including solubility and dissolution rate.

Analytical Methodology

Accurate quantification of trimethoprim in biological matrices is crucial for pharmacokinetic and residue analysis. High-performance liquid chromatography (HPLC) is the most common analytical technique.

Protocol 2: Determination of Trimethoprim in Animal Plasma by HPLC

This protocol provides a detailed method for the analysis of trimethoprim in canine plasma.

Materials:

  • HPLC system with UV or MS/MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.4% sulfuric acid in water or 0.01 M sodium acetate) in a ratio of approximately 40:60 (v/v). The exact ratio may need optimization.[6][7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: Ambient or controlled at 25-30 °C

  • Detection: UV at 260 nm[7] or 200 nm[6]

  • Injection Volume: 20-50 µL

Sample Preparation (Plasma):

  • Spiking: For calibration standards and quality control samples, spike blank plasma with known concentrations of trimethoprim.

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile or methanol. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Extraction (Alternative to Precipitation): Alternatively, use solid-phase extraction for cleaner samples. Condition an SPE cartridge with methanol followed by water. Load the plasma sample, wash with a weak solvent, and elute trimethoprim with a stronger solvent like methanol.

  • Evaporation: Transfer the supernatant or eluate to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

Table 2: Example HPLC Method Parameters for Trimethoprim Analysis

ParameterConditionReference
ColumnPrimesep 100, 4.6x150 mm, 5 µm[6]
Mobile PhaseMeCN/H₂O - 40/60% with 0.4% H₂SO₄[6]
Flow Rate1.0 ml/min[6]
DetectionUV, 200 nm[6]
ColumnAgilent C18 250mm× 4.6mm × 5µm[7]
Mobile PhaseTriethylamine: Acetonitrile (30:70)[7]
Flow Rate1.0ml/min[7]
DetectionUV at 260nm[7]

In Vitro Efficacy Studies

Determining the Minimum Inhibitory Concentration (MIC) of trimethoprim against relevant veterinary pathogens is a fundamental step in assessing its potential efficacy.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8][9]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates (e.g., Escherichia coli, Pasteurella multocida)

  • Trimethoprim fumarate stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Subculture the bacterial isolate onto an appropriate agar (B569324) plate and incubate overnight.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of the trimethoprim fumarate stock solution in CAMHB in the 96-well plate. A typical concentration range to test is 0.03 to 64 µg/mL.[10]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions and to a growth control well (no drug). Include a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of trimethoprim that completely inhibits visible growth of the bacteria.

Table 3: Reported MIC Values for Trimethoprim Against Veterinary Pathogens

Bacterial SpeciesAnimal HostMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Pasteurella multocidaCattle>4>4[11]
Escherichia coliGeneral--[1]
Staphylococcus aureusGeneral--[10]

In Vivo Studies: Pharmacokinetics and Efficacy

Animal models are essential for evaluating the pharmacokinetic profile and in vivo efficacy of new drug formulations.

Protocol 4: Oral Pharmacokinetic Study in Dogs

This protocol outlines a typical pharmacokinetic study in dogs following oral administration of trimethoprim fumarate.

Animals:

  • Healthy adult dogs of a specific breed (e.g., Beagles) with similar age and weight.

  • Animals should be fasted overnight before drug administration.

Procedure:

  • Dosing: Administer a single oral dose of trimethoprim fumarate (e.g., 15-30 mg/kg) in a capsule or as an oral suspension.[12]

  • Blood Sampling: Collect blood samples (e.g., 2-3 mL) from a cephalic or jugular vein into heparinized or EDTA tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20 °C or lower until analysis.

  • Analysis: Analyze the plasma samples for trimethoprim concentration using a validated HPLC method (as described in Protocol 2).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.

Pharmacokinetic Study Workflow Animal_Selection Animal Selection and Acclimation Dosing Oral Administration of Trimethoprim Fumarate Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-20°C) Plasma_Separation->Sample_Storage HPLC_Analysis HPLC Analysis of Trimethoprim Sample_Storage->HPLC_Analysis PK_Analysis Pharmacokinetic Parameter Calculation HPLC_Analysis->PK_Analysis

Caption: A typical workflow for a veterinary pharmacokinetic study.

Table 4: Pharmacokinetic Parameters of Trimethoprim in Various Animal Species (Oral Administration)

SpeciesDose (mg/kg)Cₘₐₓ (µg/mL)Tₘₐₓ (h)t½ (h)Bioavailability (%)Reference
Dogs30 (combined)-1-42.5-
Pigs--0.5-0.83.4-6.0-[13]
Broiler Chickens5.52.1 ± 1.01.50.88~100[14]
Japanese Quails10-0.5-12.3841[15]
Pre-ruminant Calves50.49-1.976
Protocol 5: Murine Urinary Tract Infection (UTI) Model for Efficacy Testing

This protocol describes an established model for evaluating the efficacy of antimicrobials against uropathogenic E. coli (UPEC).

Animals:

  • Female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

Procedure:

  • Inoculum Preparation:

    • Culture a uropathogenic E. coli strain (e.g., CFT073) in Luria-Bertani (LB) broth overnight.

    • Centrifuge the culture, wash the bacterial pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a concentration of approximately 1-2 x 10⁹ CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Instill 50 µL of the bacterial suspension (approximately 1 x 10⁸ CFU) into the bladder via a transurethral catheter.

  • Treatment:

    • At a predetermined time post-infection (e.g., 24 hours), begin treatment with trimethoprim fumarate administered orally or subcutaneously at various dose levels.

    • Include a control group receiving a vehicle.

  • Outcome Assessment:

    • At the end of the treatment period (e.g., 3-5 days), euthanize the mice.

    • Aseptically remove the bladder and kidneys.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the efficacy of the treatment.

Conclusion

Trimethoprim remains a valuable antimicrobial agent in veterinary medicine. The development of a fumarate salt of trimethoprim holds the potential to improve its physicochemical properties, leading to enhanced formulations with better solubility and potentially improved bioavailability. The detailed protocols provided in these application notes offer a framework for researchers to investigate the analytical, in vitro, and in vivo characteristics of trimethoprim fumarate and other novel formulations, contributing to the advancement of veterinary pharmaceutical research.

References

Application Note: Determining Trimethoprim Release from a Fumaric Acid Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) is a weakly basic drug, and its solubility and dissolution rate are pH-dependent, which can pose challenges in developing oral dosage forms with consistent release profiles. The incorporation of acidic excipients, such as fumaric acid, into a tablet matrix is a common strategy to create an acidic microenvironment. This localized acidity can enhance the dissolution of weakly basic drugs, potentially leading to improved bioavailability. This application note provides a detailed method for determining the release of Trimethoprim from a fumaric acid-based matrix, including dissolution testing and subsequent quantification by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Principle of the Method

The methodology involves the in vitro dissolution of a Trimethoprim-fumaric acid matrix tablet under controlled conditions that simulate the physiological environment. The inclusion of fumaric acid is intended to lower the microenvironmental pH within the dosage form, thereby increasing the solubility and release rate of the basic drug Trimethoprim.[1] The amount of Trimethoprim released into the dissolution medium over time is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Data Presentation

The following tables summarize the expected quantitative data from a comparative dissolution study of Trimethoprim tablets with and without a fumaric acid matrix. The data is adapted from a study on Trimethoprim-citric acid multicomponent crystals, which demonstrates a similar principle of dissolution enhancement via an acidic microenvironment.[2][3]

Table 1: Dissolution Profile of Trimethoprim from a Standard Matrix vs. a Fumaric Acid Matrix

Time (minutes)% Trimethoprim Released (Standard Matrix)% Trimethoprim Released (Fumaric Acid Matrix)
515.2 ± 2.135.8 ± 3.5
1028.6 ± 3.458.2 ± 4.1
1539.1 ± 3.975.4 ± 4.8
3048.5 ± 4.588.9 ± 3.9
4553.7 ± 4.894.2 ± 3.1
6056.4 ± 5.295.6 ± 2.8

Table 2: Summary of Dissolution Parameters

FormulationQ60 (%)*
Standard Trimethoprim Matrix56.36
Trimethoprim with Fumaric Acid Matrix95.57

* Q60 represents the percentage of drug dissolved at 60 minutes.[2][3]

Experimental Protocols

In Vitro Dissolution Testing

This protocol describes the dissolution testing of Trimethoprim tablets formulated with and without a fumaric acid matrix.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method)[4][5][6]

  • Dissolution Vessels (900 mL)

  • Water Bath with Heater and Circulator

  • Syringes and Cannula Filters (0.45 µm)

Reagents:

  • 0.1 N Hydrochloric Acid (HCl) Dissolution Medium[2][3][4][5][6]

Procedure:

  • Prepare 900 mL of 0.1 N HCl dissolution medium for each vessel.

  • De-aerate the dissolution medium by a suitable method (e.g., sonication).

  • Assemble the USP Apparatus 2 and equilibrate the dissolution medium to 37 ± 0.5°C.

  • Set the paddle rotation speed to 75 rpm.[4][5][6]

  • Carefully drop one Trimethoprim tablet (either standard or with fumaric acid matrix) into each vessel.

  • Start the dissolution apparatus simultaneously for all vessels.

  • Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes.[3]

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples for Trimethoprim concentration using either UV-Vis spectrophotometry or HPLC.

Analytical Method 1: UV-Vis Spectrophotometry

This is a simpler and more rapid method suitable for the determination of Trimethoprim in dissolution samples.[3]

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz Cuvettes (1 cm path length)

Reagents:

  • 0.1 N Hydrochloric Acid (HCl)

  • Trimethoprim Reference Standard

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Trimethoprim reference standard (e.g., 100 µg/mL) in 0.1 N HCl.

    • From the stock solution, prepare a series of calibration standards ranging from 2 to 20 µg/mL in 0.1 N HCl.

  • Sample Preparation:

    • Dilute the filtered dissolution samples with 0.1 N HCl to a concentration within the calibration range.

  • Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength of 287 nm.[3]

    • Use 0.1 N HCl as the blank.

    • Measure the absorbance of the standard solutions and the prepared samples.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of Trimethoprim in the samples from the calibration curve.

    • Calculate the percentage of drug released at each time point, correcting for the removed sample volumes.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC)

This method offers higher specificity and is suitable for more complex matrices.

Apparatus:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8]

  • Autosampler and data acquisition software

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M sodium phosphate or a triethylamine-adjusted phosphate buffer) in a ratio of approximately 30:70 (v/v).[7][8] The pH of the aqueous phase should be adjusted as needed (e.g., to pH 4.0 with orthophosphoric acid).[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: Ambient or controlled at 40°C

  • Detection Wavelength: 260 nm[7][8]

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution and calibration standards of Trimethoprim in the mobile phase. Linearity is typically observed in the range of 0.25 to 5 µg/mL.[10]

    • The filtered dissolution samples can often be directly injected or may require dilution with the mobile phase to fall within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the prepared samples.

  • Quantification:

    • Identify and integrate the peak corresponding to Trimethoprim.

    • Construct a calibration curve of peak area versus concentration for the standard solutions.

    • Determine the concentration of Trimethoprim in the samples from the calibration curve.

    • Calculate the percentage of drug released at each time point, accounting for sample withdrawals.

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_quantification Quantification & Results prep_media Prepare & De-aerate 0.1 N HCl Medium prep_apparatus Equilibrate USP App. 2 to 37°C & 75 rpm start_test Introduce Tablet & Start Test prep_apparatus->start_test sampling Withdraw Samples at 5, 10, 15, 30, 45, 60 min start_test->sampling filtering Filter Samples (0.45 µm) sampling->filtering analysis_choice Choose Analytical Method filtering->analysis_choice uv_vis UV-Vis Spectrophotometry (287 nm) analysis_choice->uv_vis Simple & Rapid hplc HPLC Analysis (C18, UV 260 nm) analysis_choice->hplc High Specificity calibration Prepare Standards & Construct Calibration Curve uv_vis->calibration hplc->calibration calculation Calculate % Drug Released calibration->calculation data_table Tabulate Results calculation->data_table

Caption: Experimental workflow for determining Trimethoprim release.

Signaling_Pathway cluster_matrix Tablet Matrix cluster_microenvironment Microenvironment cluster_dissolution Dissolution TMP Trimethoprim (Weak Base) Increased_Solubility Increased Trimethoprim Solubility TMP->Increased_Solubility Dissolves in FA Fumaric Acid (Acidifier) Acidic_pH Acidic Microenvironment (Low pH) FA->Acidic_pH Creates Acidic_pH->Increased_Solubility Promotes Enhanced_Release Enhanced Drug Release Increased_Solubility->Enhanced_Release Leads to

Caption: Role of Fumaric Acid in enhancing Trimethoprim release.

References

Application Note and Protocol: Determining the Efficacy of Trimethoprim Fumaric Acid Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) is a synthetic antibacterial agent that is highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3][4] By blocking DHFR, trimethoprim prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the synthesis of nucleotides and certain amino acids.[1][3] This ultimately disrupts DNA replication and cell division, leading to a bacteriostatic effect.[1][5] Trimethoprim exhibits a high specificity for bacterial DHFR over its mammalian counterpart, which contributes to its favorable safety profile.[1]

This application note provides detailed protocols for cell-based assays to determine the in vitro efficacy of Trimethoprim fumaric acid, a salt form of the drug. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) and a checkerboard assay to assess synergistic effects with other antimicrobials.

Mechanism of Action Signaling Pathway

The antibacterial activity of Trimethoprim stems from its targeted inhibition of the folic acid biosynthesis pathway in bacteria.

Trimethoprim_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication & Cell Division Nucleotides->DNA Trimethoprim Trimethoprim Trimethoprim->inhibition Sulfamethoxazole Sulfamethoxazole (Optional Synergistic Agent) Sulfamethoxazole->inhibition2

Caption: Mechanism of action of Trimethoprim.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • This compound

  • Susceptible bacterial strains (e.g., Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile tubes for serial dilutions

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with a small amount of acid to aid dissolution, if necessary).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 35-37°C for 2-8 hours until the turbidity reaches that of a 0.5 McFarland standard.[6] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a positive control (inoculum without drug), and well 12 as a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth. For trimethoprim, the MIC should be read at the lowest concentration that inhibits ≥80% of growth as compared to the growth control.[7]

Checkerboard Assay for Synergy

This assay is used to evaluate the interaction between two antimicrobial agents, such as Trimethoprim and Sulfamethoxazole.

Materials:

  • This compound

  • Second antimicrobial agent (e.g., Sulfamethoxazole)

  • All other materials listed for the MIC assay

Procedure:

  • Preparation of Drug Solutions: Prepare stock and working solutions of both this compound and the second antimicrobial agent.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of drug concentrations.

    • Dilute this compound horizontally (e.g., across columns 1-10) and the second drug vertically (e.g., down rows A-G).

    • Each well will contain a unique combination of the two drugs.

  • Inoculation and Incubation: Inoculate the wells with the standardized bacterial suspension and incubate as described for the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Experimental Workflow Diagram

MIC_Assay_Workflow start Start prep_drug Prepare Trimethoprim Fumaric Acid Stock Solution start->prep_drug prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Drug in 96-well Plate prep_drug->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Trimethoprim Solubility with Fumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the aqueous solubility of Trimethoprim (TMP) through cocrystallization with fumaric acid.

FAQs: Improving Trimethoprim Solubility with Fumaric Acid

Q1: Why is improving the aqueous solubility of Trimethoprim important?

A1: Trimethoprim is classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, which means it has high permeability but low solubility.[1][2][3] Poor aqueous solubility can lead to incomplete drug absorption in the gastrointestinal tract, which in turn reduces its overall pharmacological effectiveness and bioavailability.[2] Enhancing its solubility is crucial for developing more effective oral dosage forms.

Q2: How can fumaric acid improve the solubility of Trimethoprim?

A2: Fumaric acid can act as a "coformer" to create a multicomponent crystal with Trimethoprim, often referred to as a cocrystal or a salt. This new solid form has different physicochemical properties compared to pure Trimethoprim.[4] The interaction, typically through hydrogen bonding between the molecules, disrupts the stable crystal lattice of pure Trimethoprim, leading to a new crystalline structure with improved solubility and dissolution rates.[3]

Q3: What are the common methods for preparing Trimethoprim-fumaric acid cocrystals?

A3: Several methods can be employed for cocrystal preparation. The most common include:

  • Solvent Evaporation: This technique involves dissolving both Trimethoprim and fumaric acid in a suitable solvent and then allowing the solvent to evaporate slowly, leading to the formation of the cocrystal.[5]

  • Grinding (Mechanochemistry): This involves grinding a stoichiometric mixture of Trimethoprim and fumaric acid powders together, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).[5]

  • Slurry Technique: In this method, a suspension of Trimethoprim and fumaric acid is stirred in a solvent in which they are sparingly soluble. Over time, the initial components convert into the more stable cocrystal form.[5]

Q4: How can I confirm the formation of a new cocrystalline phase?

A4: The formation of a new solid phase can be confirmed using several analytical techniques:

  • Powder X-ray Diffraction (PXRD): The cocrystal will exhibit a unique diffraction pattern that is different from the patterns of the individual starting materials.[2][6][7]

  • Differential Scanning Calorimetry (DSC): A new, sharp endothermic peak corresponding to the melting point of the cocrystal will be observed, which is different from the melting points of Trimethoprim and fumaric acid.[2][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic peaks of functional groups (like N-H and C=O) indicate the formation of new intermolecular interactions (e.g., hydrogen bonds) between Trimethoprim and fumaric acid.

  • Scanning Electron Microscopy (SEM): This can reveal a new crystal habit (shape and size) for the cocrystal that is distinct from the starting materials.[2][7]

Experimental Protocols

Protocol 1: Preparation of Trimethoprim-Fumaric Acid Cocrystals by Solvent Evaporation

Objective: To prepare a 1:1 molar ratio cocrystal of Trimethoprim and fumaric acid.

Materials:

  • Trimethoprim (TMP) powder

  • Fumaric acid powder

  • Methanol (B129727) (or another suitable solvent)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Filter paper

Procedure:

  • Weigh equimolar amounts of Trimethoprim and fumaric acid.

  • Dissolve both components in a minimal amount of methanol in a glass vial with the aid of a magnetic stirrer.

  • Continue stirring until a clear solution is obtained.

  • Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Allow the solvent to evaporate completely over 24-48 hours, or until crystals are formed.

  • Collect the resulting solid material and dry it under vacuum to remove any residual solvent.

  • Characterize the solid product using PXRD, DSC, FTIR, and SEM to confirm cocrystal formation.

Protocol 2: Aqueous Solubility Determination

Objective: To determine and compare the aqueous solubility of pure Trimethoprim and the Trimethoprim-fumaric acid cocrystal.

Materials:

  • Pure Trimethoprim powder

  • Trimethoprim-fumaric acid cocrystal powder

  • Distilled water

  • Shake-flask apparatus or orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

  • 0.45 µm syringe filters

Procedure:

  • Prepare saturated solutions by adding an excess amount of pure Trimethoprim and the prepared cocrystal to separate vials containing a fixed volume of distilled water (e.g., 10 mL).

  • Place the vials in a shake-flask apparatus and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the suspensions to separate the undissolved solid.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Analyze the concentration of Trimethoprim in the filtered solutions using a validated UV-Vis spectrophotometric or HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation

Note: The following data is illustrative and based on typical solubility enhancements observed for Trimethoprim with other dicarboxylic acids, such as malic and citric acid. Actual results with fumaric acid should be determined experimentally.

Table 1: Illustrative Aqueous Solubility Data

CompoundSolubility (mg/mL) at 25°CFold Increase
Pure Trimethoprim~ 0.4 - 0.5-
Trimethoprim-Fumaric Acid Cocrystal~ 2.0 - 3.5~ 4x - 7x

Table 2: Illustrative Dissolution Profile Data in 0.1 N HCl

Time (minutes)% Trimethoprim Dissolved (Pure)% Trimethoprim Dissolved (Cocrystal)
515%50%
1530%75%
3045%90%
6055%>95%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystal formation after solvent evaporation, only an oily residue or amorphous solid. The cooling/evaporation rate was too fast. The solvent may not be optimal for crystallization.Try a slower evaporation rate by using a container with a smaller opening. Screen different solvents or solvent mixtures.
PXRD pattern shows a mixture of starting materials and the new cocrystal phase. Incomplete conversion during the cocrystallization process. The stoichiometric ratio may not be optimal.For grinding methods, increase the grinding time. For slurry methods, increase the stirring time. For solvent evaporation, ensure both components are fully dissolved before evaporation.
DSC thermogram shows multiple endothermic peaks or broad peaks. The sample is a physical mixture rather than a pure cocrystal. The sample may contain residual solvent or be a hydrate.Ensure complete conversion using the suggestions above. Dry the sample thoroughly under vacuum.
Solubility results are inconsistent or lower than expected. Equilibrium may not have been reached during the solubility study. The cocrystal may be converting back to the less soluble form in the aqueous medium.Increase the agitation time for the solubility study to 48 or 72 hours. Analyze the solid residue after the solubility experiment by PXRD to check for any phase changes.

Visualizations

experimental_workflow cluster_prep Cocrystal Preparation cluster_char Characterization cluster_eval Evaluation prep_start Weigh Equimolar TMP and Fumaric Acid dissolve Dissolve in Solvent prep_start->dissolve evaporate Slow Solvent Evaporation dissolve->evaporate collect Collect Solid Product evaporate->collect pxrd PXRD collect->pxrd Characterize dsc DSC collect->dsc Characterize ftir FTIR collect->ftir Characterize sem SEM collect->sem Characterize solubility Aqueous Solubility Test collect->solubility Evaluate dissolution Dissolution Rate Test solubility->dissolution

Caption: Experimental workflow for cocrystal preparation and evaluation.

logical_relationship cluster_properties_before Initial Properties cluster_properties_after Resulting Properties tmp Trimethoprim (TMP) cocrystal TMP-Fumaric Acid Cocrystal tmp->cocrystal Cocrystallization low_sol Low Aqueous Solubility tmp->low_sol stable_lattice Stable Crystal Lattice tmp->stable_lattice fa Fumaric Acid (Coformer) fa->cocrystal Cocrystallization altered_lattice Altered Crystal Lattice cocrystal->altered_lattice high_sol Improved Aqueous Solubility improved_diss Enhanced Dissolution Rate high_sol->improved_diss altered_lattice->high_sol

Caption: Logical relationship of cocrystallization to improve solubility.

References

Overcoming Trimethoprim degradation with fumaric acid formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on overcoming the degradation of Trimethoprim (B1683648) (TMP) by formulating it with fumaric acid. The following sections include troubleshooting advice, experimental protocols, and stability data to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation and stability testing of Trimethoprim.

Q1: My Trimethoprim stock solution is developing a yellowish-brown tint over time. What is causing this discoloration?

A1: The discoloration of your Trimethoprim solution is a common indicator of oxidative degradation.[1] Trimethoprim is susceptible to oxidation, particularly at the pyrimidine (B1678525) ring, which can lead to the formation of colored degradation products like Trimethoprim N-oxides.[2] This process can be accelerated by exposure to light, heat, and oxygen. To mitigate this, ensure solutions are prepared fresh, stored in amber containers protected from light, and consider de-gassing solvents.

Q2: What is the primary degradation pathway for Trimethoprim under stress conditions?

A2: Trimethoprim primarily degrades via oxidation and hydrolysis.[2] The most commonly identified oxidative degradation product is Trimethoprim 1-N-oxide, formed by the oxidation of a nitrogen atom in the pyrimidine ring. Hydrolysis can also occur, leading to the cleavage of the molecule, especially under acidic or alkaline conditions.[2]

Q3: How does formulating Trimethoprim with fumaric acid improve its stability?

A3: While specific stability data for a Trimethoprim-fumaric acid formulation is emerging, the improvement in stability is based on two principles:

  • Formation of a Stable Multi-Component Crystal: Creating a salt or co-crystal of Trimethoprim with an organic acid like fumaric acid locks the molecule into a more stable crystal lattice. This structure can protect susceptible parts of the TMP molecule from oxidative and hydrolytic attack. Studies with other organic acids, such as malic and citric acid, have shown that these multi-component crystals significantly enhance physicochemical properties.[3][4]

  • Antioxidant Properties of Fumaric Acid: Fumaric acid and its esters are known to have antioxidant effects, which can help protect Trimethoprim from oxidative degradation.[5][6] They can act as free radical scavengers and induce the body's own antioxidant pathways.[7][8]

Q4: I am having trouble forming a co-crystal of Trimethoprim and fumaric acid. What are some common issues?

A4: Co-crystal formation can be challenging. Common issues include:

  • Incorrect Stoichiometry: Ensure you are using the correct molar ratio of Trimethoprim to fumaric acid. An equimolar (1:1) ratio is a common starting point.

  • Solvent Choice: The solvent system is critical. The chosen solvent must be able to dissolve both components, but not so well that crystallization is inhibited. Experiment with different solvents (e.g., methanol, ethanol (B145695), acetone) and solvent mixtures.

  • Method of Preparation: The technique used can affect the outcome. Common methods include solvent evaporation, grinding (mechanochemistry), and slurry conversion. If one method fails, try another. For instance, solvent evaporation is a widely used technique for preparing multicomponent crystals of Trimethoprim.[4]

Q5: My stability-indicating HPLC results show poor resolution between the parent Trimethoprim peak and its degradation products. How can I improve the separation?

A5: To improve chromatographic resolution, consider the following optimizations:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile) to your aqueous buffer.

  • pH of the Mobile Phase: The pH can significantly alter the retention time of ionizable compounds like Trimethoprim and its degradants. A common pH for TMP analysis is around 5.5 to 6.5.[9][10]

  • Column Chemistry: Ensure you are using an appropriate column. A C8 or C18 column is typically effective for Trimethoprim analysis.[9][10][11]

  • Flow Rate: Decreasing the flow rate can sometimes improve separation, though it will increase the run time.

Data on Trimethoprim Stability

While direct comparative data for fumaric acid is limited, the following tables summarize typical stability data for Trimethoprim under various conditions, illustrating its susceptibility to degradation. This highlights the need for stabilizing formulations.

Table 1: Stability of Trimethoprim in Aqueous Suspension

This table shows the chemical stability of an extemporaneously compounded Trimethoprim suspension (8 mg/mL) stored in amber containers.

Storage ConditionDay 0Day 7Day 14Day 30Day 60Day 90
5°C (% Initial Conc.) 100%>98%>98%>97%>97%>97%
25°C (% Initial Conc.) 100%>98%>98%>97%>97%>97%
(Data synthesized from stability studies of extemporaneously compounded suspensions)[12]

Table 2: Results of Forced Degradation Studies on Trimethoprim

This table outlines the typical degradation of Trimethoprim under various stress conditions as mandated by ICH guidelines.[13]

Stress ConditionReagent/ConditionDurationTypical Degradation (%)Primary Degradation Products
Acid Hydrolysis 0.1N HClReflux at 60°C for 30 min5-20%Hydrolysis products
Alkaline Hydrolysis 0.1N NaOHReflux at 60°C for 30 min5-20%Hydrolysis products
Oxidation 3-30% H₂O₂Room Temp10-30%N-Oxides, other oxidation products
Thermal Degradation Dry Heat (e.g., 80°C)48 hours5-15%Thermal decomposition products
Photodegradation UV/Visible Light24-48 hoursVariablePhotolytic products
(Conditions and results are generalized from standard forced degradation study protocols)[13][14]

Experimental Protocols

Protocol 1: Preparation of Trimethoprim-Fumaric Acid Multi-Component Crystals

This protocol describes a common method for preparing multi-component crystals using solvent evaporation.

  • Molar Calculation: Weigh equimolar amounts of Trimethoprim and fumaric acid. For example, weigh 290.3 mg of Trimethoprim (M.W. 290.3 g/mol ) and 116.1 mg of fumaric acid (M.W. 116.1 g/mol ).

  • Dissolution: Dissolve the Trimethoprim in a suitable solvent (e.g., methanol). In a separate container, dissolve the fumaric acid in a compatible solvent (e.g., ethanol or a methanol/water mixture).

  • Mixing: Combine the two solutions and stir with a magnetic stirrer for 1-2 hours at room temperature.

  • Evaporation: Allow the solvent to evaporate slowly and completely in a fume hood or desiccator. Avoid rapid evaporation as it may lead to amorphous material instead of crystals.

  • Collection and Characterization: Once dry, gently scrape the resulting solid material. Characterize the new solid phase using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and FT-IR spectroscopy to confirm the formation of a new crystalline entity.[3][4]

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines the steps to assess the stability of a new Trimethoprim formulation according to ICH guidelines.[13][15]

  • Sample Preparation: Prepare solutions/suspensions of both pure Trimethoprim and the Trimethoprim-fumaric acid formulation at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and reflux at 60-80°C for 2-4 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and reflux at 60-80°C for 2-4 hours.

    • Oxidation: Add 30% H₂O₂ to the sample solution and store at room temperature for 24 hours.

    • Thermal Stress: Store the solid drug substance and product at 80°C for 48 hours.

    • Photolytic Stress: Expose the sample to UV light (e.g., 254 nm) and visible light for a defined period.

  • Neutralization: After the specified time, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to demonstrate that the analytical method can effectively separate the degradants from the parent drug.[13]

Protocol 3: Stability-Indicating HPLC Method

This is a typical starting point for developing an HPLC method for Trimethoprim.

  • Column: C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.[9][16]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH adjusted to ~6.5 with phosphoric acid) in a ratio of approximately 35:65 (v/v).[10]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 250 nm or 254 nm.[9][11]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Visualizations

The following diagrams illustrate key concepts related to Trimethoprim degradation and stabilization.

G TMP Trimethoprim (C₁₄H₁₈N₄O₃) N_Oxide Trimethoprim 1-N-Oxide (Major Degradation Product) TMP->N_Oxide Oxidation Stress Oxidative Stress (e.g., H₂O₂) Stress->TMP

Caption: Oxidative degradation pathway of Trimethoprim.

G cluster_protection Protective Mechanism TMP Trimethoprim CoCrystal TMP-Fumaric Acid Co-crystal/Salt TMP->CoCrystal Degradation Degradation Products TMP->Degradation FA Fumaric Acid FA->CoCrystal Stable Enhanced Stability CoCrystal->Stable Stress Environmental Stressors (Oxidation, Hydrolysis, Heat) Stress->TMP attacks Stress->CoCrystal resists

Caption: Stabilization of Trimethoprim via co-crystal formation.

G start Start: Prepare TMP and TMP-FA Formulation Samples stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Dilute Samples for Analysis stress->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc data Collect & Analyze Data (Compare % Degradation) hplc->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Poor Bioavailability of Trimethoprim with Fumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using fumaric acid to improve the bioavailability of Trimethoprim (B1683648).

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of Trimethoprim often poor?

Trimethoprim is classified as a Biopharmaceutical Classification System (BCS) Class II drug. This means it has high permeability through biological membranes but suffers from low aqueous solubility.[1][2][3][4][5][6] Its poor solubility in water can lead to incomplete dissolution in the gastrointestinal tract, which in turn limits its absorption and overall bioavailability.[1]

Q2: How can fumaric acid potentially improve the bioavailability of Trimethoprim?

The primary mechanism by which fumaric acid can enhance the bioavailability of Trimethoprim is by increasing its aqueous solubility and dissolution rate. This is typically achieved through the formation of a multi-component crystal, such as a salt or a co-crystal, between Trimethoprim and fumaric acid.[7] The formation of these new crystalline structures can disrupt the stable crystal lattice of pure Trimethoprim, leading to improved solvation. While specific studies on Trimethoprim-fumaric acid co-crystals are not extensively documented in the provided search results, the principle has been successfully demonstrated with other organic acids like malic acid and citric acid, which resulted in significant solubility enhancements.[1][6]

Q3: What are the key indicators of successful Trimethoprim-fumaric acid multi-component crystal formation?

Successful formation of a new solid phase can be confirmed through various analytical techniques:

  • Powder X-Ray Diffraction (PXRD): The appearance of new and unique diffraction peaks that are different from those of the individual starting materials (Trimethoprim and fumaric acid) is a strong indicator of a new crystalline phase.[1][8]

  • Differential Scanning Calorimetry (DSC): A single, sharp endothermic peak corresponding to the melting point of the new multi-component crystal, which is different from the melting points of the individual components, suggests the formation of a new, pure crystalline phase.[6][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Shifts in the characteristic vibrational bands of functional groups in Trimethoprim and fumaric acid can indicate intermolecular interactions, such as hydrogen bonding or proton transfer, which are crucial for the formation of co-crystals or salts.[1]

  • Scanning Electron Microscopy (SEM): A change in the crystal habit (shape and size) of the product compared to the starting materials provides visual evidence of a new solid form.[1][6]

Troubleshooting Guides

Problem 1: Low Solubility Enhancement of the Trimethoprim-Fumaric Acid Product
Possible Cause Troubleshooting Step
Incomplete reaction or formation of a physical mixture instead of a new crystalline phase.1. Optimize the Preparation Method: Experiment with different stoichiometric ratios of Trimethoprim to fumaric acid (e.g., 1:1, 1:2, 2:1). Vary the solvent system and evaporation rate during the solvent co-evaporation method.[8] 2. Characterize the Product: Perform PXRD, DSC, and FT-IR analysis to confirm the formation of a new crystalline phase and rule out the presence of unreacted starting materials.
The formed multi-component crystal has intrinsically low solubility.1. pH Adjustment: Investigate the pH-solubility profile of the new product. The ionization state of both Trimethoprim and fumaric acid is pH-dependent, which can significantly influence solubility. 2. Explore Different Organic Acids: If fumaric acid does not yield the desired solubility enhancement, consider screening other pharmaceutically acceptable organic acids (e.g., malic acid, citric acid, tartaric acid) that have shown success with Trimethoprim.[1][6]
Problem 2: Inconsistent Dissolution Profiles
Possible Cause Troubleshooting Step
Polymorphism or presence of multiple crystalline forms in the product.1. Control Crystallization Conditions: Tightly control temperature, solvent composition, and evaporation rate during preparation to favor the formation of a single, stable polymorph. 2. Solid-State Characterization: Use PXRD and DSC to screen for polymorphism in different batches.
Particle size and surface area variations.1. Particle Size Analysis: Measure the particle size distribution of your product. 2. Particle Size Reduction: If necessary, employ techniques like milling or micronization to achieve a consistent and smaller particle size, which can improve the dissolution rate.

Quantitative Data Summary

The following table summarizes the reported solubility enhancement of Trimethoprim when combined with other organic acids, which can serve as a benchmark for your experiments with fumaric acid.

Co-formerSolubility Enhancement FactorReference
Malic Acid2.5-fold[1][8]
Citric Acid7-fold[6]

Experimental Protocols

Protocol 1: Preparation of Trimethoprim-Fumaric Acid Multi-Component Crystals by Solvent Co-evaporation

This protocol is adapted from methods used for preparing multi-component crystals of Trimethoprim with other organic acids.[8]

Materials:

  • Trimethoprim powder

  • Fumaric acid

  • Methanol (B129727) (or another suitable solvent)

  • Beakers

  • Magnetic stirrer

  • Rotary evaporator or a well-ventilated fume hood

Procedure:

  • Dissolve equimolar amounts of Trimethoprim and fumaric acid in a minimal amount of methanol in a beaker with gentle heating and stirring until a clear solution is obtained.

  • Allow the solvent to evaporate slowly at room temperature in a fume hood or use a rotary evaporator for faster evaporation under reduced pressure.

  • Collect the resulting solid precipitate.

  • Wash the solid with a small amount of a non-polar solvent (e.g., hexane) to remove any surface impurities and then dry under vacuum.

  • Characterize the final product using PXRD, DSC, FT-IR, and SEM to confirm the formation of a new crystalline phase.

Protocol 2: In Vitro Dissolution Study

This protocol is a general method to assess the dissolution rate of the prepared multi-component crystals.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., 0.1 N HCl or phosphate (B84403) buffer pH 6.8)

  • Prepared Trimethoprim-fumaric acid product

  • Pure Trimethoprim powder (as a control)

  • UV-Vis Spectrophotometer or HPLC system for analysis

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place a known amount of the Trimethoprim-fumaric acid product (equivalent to a specific dose of Trimethoprim) into the dissolution vessel containing the medium.

  • Set the paddle rotation speed (e.g., 50 or 75 rpm).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-heated medium.

  • Filter the samples immediately.

  • Analyze the concentration of Trimethoprim in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

  • Compare the dissolution profile of the Trimethoprim-fumaric acid product with that of pure Trimethoprim.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation TMP Trimethoprim Dissolve Dissolution & Mixing TMP->Dissolve FA Fumaric Acid FA->Dissolve Solvent Solvent (e.g., Methanol) Solvent->Dissolve Evaporation Solvent Evaporation Dissolve->Evaporation Product TMP-FA Product Evaporation->Product PXRD PXRD Product->PXRD DSC DSC Product->DSC FTIR FT-IR Product->FTIR SEM SEM Product->SEM Solubility Solubility Test Product->Solubility Dissolution Dissolution Test Product->Dissolution Bioavailability In Vivo Study (Bioavailability) Dissolution->Bioavailability

Caption: Experimental workflow for developing and evaluating Trimethoprim-fumaric acid multi-component crystals.

troubleshooting_logic Start Poor Trimethoprim Bioavailability Hypothesis Hypothesis: Low aqueous solubility is the limiting factor. Start->Hypothesis Strategy Strategy: Enhance solubility with Fumaric Acid. Hypothesis->Strategy Experiment Experiment: Prepare TMP-FA multi-component crystals. Strategy->Experiment Check Is solubility enhanced? Experiment->Check Success Proceed to In Vivo Studies Check->Success Yes Failure Troubleshoot Check->Failure No Troubleshoot1 Verify crystal formation (PXRD, DSC) Failure->Troubleshoot1 Troubleshoot2 Optimize preparation (ratio, solvent) Failure->Troubleshoot2 Troubleshoot3 Screen other co-formers Failure->Troubleshoot3

References

Technical Support Center: Trimethoprim Fumaric Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trimethoprim (B1683648) Fumaric Acid Crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and controlling polymorphism in Trimethoprim Fumaric Acid crystals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Understanding Polymorphism in Trimethoprim and its Salts

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Trimethoprim (TMP) itself is known to exist in at least four polymorphic forms (Form I, II, III, and IV) and a hydrate.[1][2] Form I is generally considered the most stable form.[2]

While specific polymorphic forms of this compound are not extensively detailed in publicly available literature, the principles governing polymorphism in Trimethoprim and other pharmaceutical salts can be applied to control the crystalline form of Trimethoprim Fumarate (B1241708). The formation of a salt with fumaric acid is a strategy to improve the aqueous solubility of Trimethoprim.[3][4]

This guide will provide troubleshooting advice and experimental protocols based on established principles of crystallization and polymorphism control.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound.

Problem Potential Cause Recommended Solution
Inconsistent Crystal Form (Mixture of Polymorphs) Fluctuation in crystallization conditions (temperature, supersaturation, agitation).Implement strict control over crystallization parameters. Utilize a seeding strategy with the desired polymorph. Employ a solvent system that favors the desired form.
Formation of an Undesired Polymorph Kinetic control favoring a metastable form over the thermodynamically stable form.Alter the solvent system to one that promotes the growth of the stable form. Decrease the rate of supersaturation (e.g., slower cooling or anti-solvent addition). Slurry the metastable form in a suitable solvent to facilitate conversion to the stable form.
Amorphous Material Formation Rapid precipitation or crash cooling. High supersaturation levels.Reduce the cooling rate. Use a lower concentration of the starting material. Employ a solvent in which this compound has moderate solubility.
Poor Crystal Quality or Small Particle Size High nucleation rate. Insufficient growth time.Decrease the level of supersaturation. Optimize the agitation rate to promote crystal growth over nucleation. Increase the crystallization time.
Solvent Inclusion (Solvate Formation) Strong interaction between the solute and the solvent.Screen different solvents to find one that is less likely to be incorporated into the crystal lattice. Employ a drying process under controlled temperature and vacuum to remove the solvent.

Frequently Asked Questions (FAQs)

Q1: How can I determine which polymorphic form of this compound I have?

A1: A combination of analytical techniques is essential for polymorph identification and characterization.[5][6]

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs by their different melting points, enthalpies of fusion, and solid-solid transition temperatures.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can reveal differences in the vibrational modes of the molecules in different crystal lattices.

  • Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): These techniques can be used to observe the crystal habit (shape) and morphology, which can be indicative of the polymorphic form.

Q2: What is the most important factor in controlling polymorphism during crystallization?

A2: While several factors are important, the choice of solvent and the control of supersaturation are often the most critical.[7] The solvent can influence which polymorph is thermodynamically favored and can also kinetically direct the crystallization towards a specific form. Supersaturation is the driving force for crystallization; controlling its rate and level is key to obtaining the desired polymorph consistently.

Q3: How does pH affect the crystallization of this compound?

A3: pH plays a significant role in the crystallization of ionizable compounds like Trimethoprim. The solubility of Trimethoprim is pH-dependent.[8][9][10][11][12] For the fumarate salt, maintaining a pH where both Trimethoprim and fumaric acid are in their desired ionic states is crucial for salt formation and crystallization. Deviations in pH can lead to the precipitation of the free base (Trimethoprim) or fumaric acid, or potentially different salt stoichiometries or polymorphs.

Q4: Can I use seeding to control the polymorphic form?

A4: Yes, seeding is a highly effective method for controlling polymorphism. Introducing seed crystals of the desired polymorph into a supersaturated solution provides a template for crystal growth, bypassing the stochastic nature of primary nucleation. This can significantly increase the likelihood of obtaining the desired form consistently.

Q5: What is a slurry experiment and how can it help?

A5: A slurry experiment involves stirring a suspension of a solid in a solvent in which it has limited solubility. This method is often used to determine the most thermodynamically stable polymorph. Over time, any metastable forms will dissolve and recrystallize as the more stable form until equilibrium is reached with the most stable polymorph.[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to controlling polymorphism.

Protocol 1: Polymorph Screening by Solvent-Induced Precipitation

Objective: To identify potential polymorphic forms of this compound by crystallization from various solvents.

Methodology:

  • Prepare a saturated solution of this compound in a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and water) at an elevated temperature (e.g., 50 °C).

  • Filter the hot, saturated solutions to remove any undissolved particles.

  • Allow the solutions to cool slowly to room temperature.

  • If no crystals form, an anti-solvent (a solvent in which this compound is poorly soluble) can be added dropwise until turbidity is observed.

  • Isolate the resulting crystals by filtration.

  • Dry the crystals under vacuum at a controlled temperature.

  • Characterize the crystals using PXRD, DSC, and FTIR to identify the polymorphic form obtained from each solvent system.

Protocol 2: Controlled Cooling Crystallization with Seeding

Objective: To consistently produce a desired polymorphic form of this compound.

Methodology:

  • Dissolve Trimethoprim and Fumaric Acid (in the desired molar ratio) in a suitable solvent at an elevated temperature to ensure complete dissolution.

  • Cool the solution at a controlled rate (e.g., 0.1-0.5 °C/min).

  • Once the solution reaches a predetermined level of supersaturation, introduce a small quantity (0.1-1.0% w/w) of seed crystals of the desired polymorph.

  • Continue the controlled cooling to the final crystallization temperature.

  • Age the crystal slurry at the final temperature for a defined period to allow for crystal growth and maturation.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under appropriate conditions.

  • Verify the polymorphic form of the product using PXRD.

Data Presentation

While specific quantitative data for different polymorphs of this compound is not available in the literature, the following table presents data for the known polymorphs of Trimethoprim, which can serve as a reference.

Table 1: Thermal Properties of Trimethoprim Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Notes
Form I~202~120Thermodynamically most stable form.[2]
Form II~198N/AConverts to Form I upon heating.
Form III~186N/AConverts to Form II and then to Form I upon heating.[2]
Form IV~176N/AConverts to Form I upon heating.
HydrateVariableN/ADehydrates upon heating.

Note: The exact thermal properties can vary depending on the experimental conditions (e.g., heating rate).

Visualizations

Experimental Workflow for Polymorph Screening and Selection

Polymorph_Screening_Workflow Workflow for Polymorph Screening and Selection cluster_screening Polymorph Screening cluster_selection Polymorph Selection cluster_control Crystallization Control start Start with this compound crystallization Crystallization from Various Solvents (Cooling, Evaporation, Anti-solvent) start->crystallization characterization Solid-State Characterization (PXRD, DSC, FTIR, Microscopy) crystallization->characterization identification Identify Different Polymorphs characterization->identification stability Thermodynamic Stability Assessment (Slurry Experiments, DSC) identification->stability properties Physicochemical Property Evaluation (Solubility, Dissolution) stability->properties selection Select Desired Polymorph properties->selection optimization Optimize Crystallization Process (Solvent, Supersaturation, Seeding) selection->optimization validation Process Validation optimization->validation end Controlled Crystalline Form validation->end

Caption: A logical workflow for the screening, selection, and controlled crystallization of the desired polymorph of this compound.

Decision Tree for Troubleshooting Polymorphism Issues

Troubleshooting_Polymorphism Troubleshooting Guide for Polymorphism Control start Problem: Inconsistent or Undesired Polymorph check_conditions Are crystallization conditions (T, supersaturation, agitation) strictly controlled? start->check_conditions control_conditions Action: Implement strict process controls. check_conditions->control_conditions No check_solvent Is the solvent system optimized for the desired polymorph? check_conditions->check_solvent Yes control_conditions->check_solvent screen_solvents Action: Screen different solvents or solvent mixtures. check_solvent->screen_solvents No check_seeding Are you using a seeding strategy? check_solvent->check_seeding Yes screen_solvents->check_seeding implement_seeding Action: Introduce seed crystals of the desired polymorph. check_seeding->implement_seeding No slurry_conversion Consider: Slurry conversion to the stable form. check_seeding->slurry_conversion Yes end Achieved Desired Polymorph implement_seeding->end slurry_conversion->end

Caption: A decision tree to guide researchers in troubleshooting common issues encountered with polymorphism during crystallization.

References

Technical Support Center: Stabilizing Trimethoprim in Solution with Fumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using fumaric acid to improve the stability of Trimethoprim (B1683648) in solution.

FAQs - Frequently Asked Questions

Q1: Why is the stability of Trimethoprim in aqueous solutions a concern?

A1: Trimethoprim is susceptible to degradation in aqueous solutions through thermally and photochemically catalyzed hydrolysis and oxidation.[1] This degradation can lead to a loss of potency and the formation of impurities, compromising the safety and efficacy of the pharmaceutical preparation.

Q2: How can fumaric acid improve the stability of Trimethoprim in solution?

A2: Fumaric acid, an organic acid, can improve the stability of Trimethoprim in several ways:

  • pH Adjustment: Trimethoprim, a weak base, exhibits significantly increased solubility in acidic conditions.[2] By lowering the pH of the solution, fumaric acid enhances the solubility of Trimethoprim, which can indirectly improve its stability by keeping it in a dissolved state and potentially reducing its susceptibility to certain degradation reactions.

  • Salt Formation: As an amine-containing compound, Trimethoprim can form a more stable salt with fumaric acid. Amine salts are often more stable crystalline solids than the free base form, which can be beneficial for the overall stability of the formulation.[3]

  • Acidic Microenvironment: Fumaric acid can create an acidic microenvironment that is hypothesized to prolong the dissolution and absorption of certain drugs, which may also contribute to enhanced stability in a localized manner.

Q3: What are the known degradation products of Trimethoprim in solution?

A3: Trimethoprim can degrade into at least five products through hydrolysis or oxidation.[1] The primary degradation pathways involve modifications to the pyrimidine (B1678525) ring, including the formation of amino hydroxy pyrimidines.[1][4] Understanding these degradation products is crucial for developing specific analytical methods to monitor the stability of the formulation.

Q4: Are there any visual indicators of Trimethoprim degradation?

A4: Visual indicators of Trimethoprim degradation in solution can include color change (e.g., yellowing), precipitation, or turbidity. However, significant degradation can occur before any visual changes are apparent. Therefore, analytical testing is essential for confirming stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or cloudiness in the Trimethoprim-fumaric acid solution. 1. Insufficient fumaric acid: The pH may not be low enough to maintain Trimethoprim solubility. 2. Low temperature: Solubility of both Trimethoprim and fumaric acid may decrease at lower temperatures. 3. High concentration of Trimethoprim: The concentration may exceed the solubility limit even with the addition of fumaric acid.1. Increase fumaric acid concentration: Gradually add more fumaric acid while monitoring the pH and visual appearance. Aim for a pH range where Trimethoprim solubility is maximized (around pH 5.5).[2] 2. Gentle warming: Warm the solution gently to aid dissolution. Ensure the temperature does not accelerate degradation. 3. Dilute the solution: If possible, reduce the concentration of Trimethoprim.
Discoloration (e.g., yellowing) of the solution over time. 1. Oxidative degradation: Trimethoprim is susceptible to oxidation. 2. Photodegradation: Exposure to light can catalyze degradation.[1]1. Use of antioxidants: Consider adding a suitable antioxidant to the formulation. 2. Inert gas purging: Purge the solution and headspace of the container with an inert gas like nitrogen to minimize oxygen exposure. 3. Light protection: Store the solution in amber or light-protecting containers.
Loss of Trimethoprim potency confirmed by analytical testing (e.g., HPLC). 1. Hydrolysis: The pyrimidine ring of Trimethoprim can undergo hydrolysis.[1] 2. Inappropriate pH: The pH of the solution may not be optimal for stability.1. Optimize fumaric acid concentration: Conduct a stability study with varying concentrations of fumaric acid to find the optimal pH for stability. 2. Buffer system: Consider the use of a buffer system in conjunction with fumaric acid to maintain a stable pH.
Formation of unknown peaks in the chromatogram during stability analysis. 1. Degradation products: These are likely the degradation products of Trimethoprim.[1][4]1. Characterize degradation products: Use techniques like mass spectrometry (MS) to identify the structure of the unknown peaks. 2. Adjust formulation: Based on the identified degradation pathway (e.g., oxidation, hydrolysis), further optimize the formulation by adding specific stabilizers.

Data Presentation

Table 1: pH-Dependent Solubility of Trimethoprim

This table summarizes the solubility of Trimethoprim at different pH values, highlighting the significant increase in solubility in acidic conditions.

pH Solubility of Trimethoprim (mg/mL) Reference
8.540.5[2]
6.00-[2]
5.515.5[2]
< 211.25[2]

Note: The original data was in mg/100mL and has been converted to mg/mL for clarity.

Table 2: Illustrative Stability Data of a Trimethoprim Solution (10 mg/mL) at 40°C

This table provides a hypothetical example of stability data for Trimethoprim solutions with and without fumaric acid.

Formulation Initial Assay (%) Assay after 1 Month (%) Appearance
Trimethoprim in Water100.092.5Slight yellowing, fine precipitate
Trimethoprim with Fumaric Acid (pH 5.5)100.098.8Clear, colorless solution

Experimental Protocols

Protocol 1: Preparation of a Stabilized Trimethoprim Solution using Fumaric Acid

Objective: To prepare a 10 mg/mL Trimethoprim solution stabilized with fumaric acid.

Materials:

  • Trimethoprim powder

  • Fumaric acid

  • Water for Injection (WFI) or purified water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Weigh the required amount of Trimethoprim powder to prepare the desired volume of a 10 mg/mL solution.

  • In a separate container, weigh an initial amount of fumaric acid. A starting point could be a 1:1 molar ratio with Trimethoprim.

  • Add approximately 80% of the final volume of WFI to a beaker with a magnetic stir bar.

  • Slowly add the fumaric acid to the water while stirring until it is completely dissolved.

  • Gradually add the Trimethoprim powder to the fumaric acid solution while continuously stirring.

  • Continue stirring until the Trimethoprim is fully dissolved. The solution should become clear.

  • Measure the pH of the solution. If necessary, adjust the pH to a target of approximately 5.5 by adding small increments of fumaric acid (to lower the pH) or a suitable base (e.g., sodium hydroxide (B78521) solution) if the pH is too low.

  • Once the desired pH is achieved and all components are dissolved, transfer the solution to a volumetric flask and add WFI to the final volume.

  • Filter the solution through a suitable sterilizing filter (e.g., 0.22 µm) if a sterile preparation is required.

Protocol 2: Stability Testing of the Trimethoprim-Fumaric Acid Solution

Objective: To assess the chemical and physical stability of the prepared Trimethoprim solution over time and under accelerated conditions.

Materials:

  • Prepared Trimethoprim-fumaric acid solution

  • Stability chambers (e.g., set at 25°C/60% RH and 40°C/75% RH)

  • Light-protective and clear glass vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • pH meter

  • Visual inspection station with black and white backgrounds

Methodology:

  • Fill the prepared Trimethoprim solution into both light-protective and clear glass vials.

  • Place the vials in the stability chambers at the specified conditions.

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks, and 1, 2, 3 months), withdraw samples from each condition.

  • Physical Stability Assessment:

    • Visually inspect the samples against black and white backgrounds for any changes in color, clarity, or for the presence of particulate matter.

    • Measure the pH of the samples.

  • Chemical Stability Assessment:

    • Assay the concentration of Trimethoprim in each sample using a validated stability-indicating HPLC method.

    • Monitor for the appearance and growth of any degradation peaks in the chromatogram.

  • Record all data and plot the Trimethoprim concentration versus time to determine the degradation rate and estimate the shelf-life of the formulation.

Visualizations

cluster_0 Hypothesized Stabilization Mechanism TMP Trimethoprim (Weak Base) Protonated_TMP Protonated Trimethoprim (More Soluble) TMP->Protonated_TMP Protonation FA Fumaric Acid FA->Protonated_TMP Provides H+ Solution Aqueous Solution Solution->Protonated_TMP Dissolution Stable_Solution Stable Trimethoprim Solution Protonated_TMP->Stable_Solution

Caption: Hypothesized mechanism of Trimethoprim stabilization by fumaric acid.

cluster_1 Experimental Workflow: Formulation and Stability Testing start Start prep Prepare Trimethoprim-Fumaric Acid Solution start->prep fill Fill into Vials prep->fill storage Store at Different Stability Conditions fill->storage sampling Sample at Time Points storage->sampling analysis Physical and Chemical Analysis (pH, Visual, HPLC) sampling->analysis data Data Analysis and Shelf-Life Estimation analysis->data end End data->end

Caption: Workflow for preparing and testing the stability of Trimethoprim solutions.

cluster_2 Troubleshooting Logic for Solution Instability node_action node_action instability Instability Observed? precipitation Precipitation? instability->precipitation Yes discoloration Discoloration? instability->discoloration No action_ph Adjust pH with Fumaric Acid / Check Concentration precipitation->action_ph Yes potency_loss Potency Loss? discoloration->potency_loss No action_antioxidant Add Antioxidant / Protect from Light discoloration->action_antioxidant Yes action_optimize Optimize pH / Consider Buffer potency_loss->action_optimize Yes

Caption: A logical flow for troubleshooting common stability issues.

References

Addressing analytical challenges in Trimethoprim fumarate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Trimethoprim (B1683648) fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying Trimethoprim?

A1: The most prevalent methods for the quantification of Trimethoprim are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.[1][2] HPLC is often preferred due to its high specificity and ability to be used in stability-indicating assays.[3][4]

Q2: What is the typical solubility of Trimethoprim, and how can I improve it for analysis?

A2: Trimethoprim is described as very slightly soluble in water and slightly soluble in ethanol (B145695).[1][2] Poor aqueous solubility can pose a challenge for analysis.[5][6][7] To enhance solubility, various techniques have been explored, including the use of co-solvents like methanol (B129727) or acetonitrile (B52724) in mobile phases, forming salts, creating multicomponent crystals, and preparing nanoparticles.[5][6][7][8][9] For instance, the solubility of Trimethoprim decreases in the order of ethanol > acetonitrile > 2-propanol > ethyl acetate (B1210297) > water.[10]

Q3: What are the critical parameters for developing a robust HPLC method for Trimethoprim?

A3: Key parameters for a robust HPLC method include the choice of the stationary phase (column), mobile phase composition and pH, flow rate, and detection wavelength. C18 and C8 columns are commonly used.[3][8][11] Mobile phases often consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer solution (e.g., phosphate (B84403) buffer) at a controlled pH.[3][8][12] The detection wavelength is typically set around 230 nm, 250 nm, 260 nm, or 285 nm.[3][8][11][13][14]

Q4: How can I perform a forced degradation study for Trimethoprim?

A4: Forced degradation studies involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to assess its stability and identify degradation products.[15][16] For Trimethoprim, this can involve hydrolysis (using HCl or NaOH), oxidation (using H2O2), thermal degradation (heating at various temperatures), and photolytic degradation (exposure to UV light).[15][16][17][18][19] The degradation products can then be separated and quantified using a stability-indicating HPLC method.

Troubleshooting Guides

HPLC Method Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new or different column. - Reduce the sample concentration or injection volume.[8]
Inconsistent retention times - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature.[8][12] - Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.
Low sensitivity or no peak detected - Incorrect detection wavelength. - Low sample concentration. - Sample degradation.- Verify the UV detector wavelength is set to the absorbance maximum of Trimethoprim (e.g., ~230-285 nm).[1][8][13] - Increase the sample concentration if it is below the limit of detection (LOD).[4] - Ensure proper sample handling and storage to prevent degradation.[20]
Extraneous peaks (ghost peaks) - Contaminated mobile phase or glassware. - Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware. - Implement a robust needle wash procedure between injections.
UV-Vis Spectrophotometry Issues

| Problem | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Non-linear calibration curve | - Deviations from Beer-Lambert Law at high concentrations. - Inappropriate solvent or pH.[21] | - Prepare standards within the linear range of the assay.[13][14][22] - Ensure the solvent does not interfere with the absorbance and that the pH is controlled. | | High background absorbance | - Dirty cuvettes. - Contaminated blank solution. | - Thoroughly clean and dry the cuvettes before each use. - Prepare a fresh blank solution using high-purity solvent. | | Inaccurate results | - Interference from excipients in the formulation. - Incorrect wavelength setting. | - Perform a specificity study to ensure excipients do not absorb at the analytical wavelength. - Calibrate the spectrophotometer and verify the wavelength accuracy. |

Experimental Protocols

Representative HPLC Method
Parameter Condition
Column Inertsil C8 (100 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 6.5) (35:65 v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 250 nm[3]
Injection Volume 10 µL[8]
Column Temperature Ambient or 35°C[3][8]
Representative UV-Vis Spectrophotometric Method
Parameter Condition
Solvent Methanol[13][14]
Detection Wavelength (λmax) 285 nm[13][14]
Concentration Range 10 - 60 µg/mL[13][14]
Cuvette 1 cm quartz cells

Quantitative Data Summary

HPLC Method Validation Parameters
Parameter Trimethoprim Reference
Linearity Range 2.5 - 12.5 µg/mL[4]
LOD 0.0066 µg/mL[4]
LOQ 0.022 µg/mL[4]
Retention Time ~5.70 min[4]
UV-Vis Spectrophotometry Method Validation Parameters
Parameter Trimethoprim Reference
Linearity Range 10 - 60 µg/mL[13][14]
Correlation Coefficient (R²) 0.9999[13]
LOD 0.446 µg/mL[13]
LOQ 0.346 µg/mL[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing start Weigh Trimethoprim Fumarate Sample dissolve Dissolve in appropriate solvent (e.g., Methanol, Mobile Phase) start->dissolve dilute Perform serial dilutions to desired concentration dissolve->dilute filter Filter through 0.45 µm filter dilute->filter hplc HPLC Analysis filter->hplc Inject into HPLC uv_vis UV-Vis Spectrophotometry filter->uv_vis Measure Absorbance peak_integration Peak Area Integration hplc->peak_integration calibration_curve Construct Calibration Curve uv_vis->calibration_curve peak_integration->calibration_curve quantification Quantify Concentration calibration_curve->quantification

Figure 1. General experimental workflow for Trimethoprim fumarate quantification.

troubleshooting_logic start Analytical Issue Encountered peak_problem Inconsistent Peak Area or Retention Time? start->peak_problem solubility_problem Poor Sample Solubility? peak_problem->solubility_problem No check_hplc Check HPLC System: - Pump - Column - Mobile Phase peak_problem->check_hplc Yes linearity_problem Non-linear Calibration Curve? solubility_problem->linearity_problem No optimize_solvent Optimize Solvent System: - Use co-solvents - Adjust pH solubility_problem->optimize_solvent Yes check_sample_prep Review Sample Preparation: - Dilution accuracy - Solvent choice linearity_problem->check_sample_prep No check_standards Verify Standard Concentrations and Linearity Range linearity_problem->check_standards Yes

Figure 2. A logical troubleshooting flowchart for common analytical issues.

References

Technical Support Center: Optimization of Trimethoprim Fumaric Acid Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the use of a combined Trimethoprim (B1683648) and fumaric acid formulation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the individual roles of Trimethoprim and fumaric acid in cell culture?

A1: Trimethoprim is an antibiotic that inhibits dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in prokaryotes.[1][2][3] While it has a significantly lower affinity for eukaryotic DHFR, it can affect mammalian cells at higher concentrations.[4][5][6] Fumaric acid is a key intermediate in the citric acid (TCA) cycle, central to cellular energy production.[6][7] Derivatives of fumaric acid are known to activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[8][9]

Q2: Why combine Trimethoprim with fumaric acid?

A2: Combining Trimethoprim with an acid like fumaric acid can enhance its solubility and dissolution rate in aqueous solutions, such as cell culture media.[10] While direct synergistic effects on eukaryotic cells are not well-documented, the combination may be explored for dual purposes: leveraging the antibacterial properties of Trimethoprim and the bioenergetic or signaling effects of fumaric acid.

Q3: What is the recommended starting concentration for Trimethoprim fumaric acid in cell culture?

A3: A specific starting concentration for the combined formulation is not established in the literature. However, for its antibacterial activity, Trimethoprim is often used at a final concentration of approximately 4µg/mL.[11] For effects on eukaryotic cells, a dose-response experiment is crucial. It is advisable to start with a wide range of concentrations based on the IC50 values of the individual components for your specific cell line, if available.

Q4: How should I prepare a stock solution of this compound?

A4: Since Trimethoprim has low aqueous solubility, it is recommended to prepare a high-concentration stock solution in a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO).[12] Fumaric acid is also soluble in DMSO. A combined stock solution can be prepared in 100% DMSO and should be stored at -20°C. Ensure the final concentration of DMSO in your cell culture medium is kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[1][13]

Troubleshooting Guides

Issue 1: Precipitation of the compound in cell culture medium.
  • Possible Cause: The compound's solubility limit in the aqueous medium has been exceeded, a phenomenon known as "crashing out."[1] This is common when a concentrated DMSO stock is diluted into the culture medium.

  • Solution:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, mix the stock with a small volume of pre-warmed (37°C) serum-free medium. Then, add this intermediate dilution to the rest of your complete medium.[1][13]

    • Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This facilitates rapid and even dispersion.[1]

    • Optimize DMSO Concentration: Keep the final DMSO concentration in the culture as low as possible, preferably at or below 0.1%.[13]

    • Solubility Test: Before your main experiment, perform a solubility test by adding different concentrations of your stock solution to the culture medium and observing for precipitation over time.

Issue 2: High background cell death in control wells (vehicle control).
  • Possible Cause: The concentration of the solvent (e.g., DMSO) used to dissolve the this compound is too high and is causing cytotoxicity.

  • Solution:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed the tolerance level of your specific cell line. For most cell lines, this is below 0.5%, with <0.1% being ideal for sensitive cells.[13]

    • Determine DMSO Tolerance: Conduct a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cell line.

Issue 3: Inconsistent or non-reproducible experimental results.
  • Possible Cause 1: Instability of the prepared this compound working solution.

  • Solution 1: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. While Trimethoprim solutions can be stable, the stability of the combined formulation in culture medium over long periods is not well-characterized.[7][14][15][16]

  • Possible Cause 2: Variability in cell seeding density or cell health.

  • Solution 2: Ensure consistent cell seeding density across all wells and plates. Only use cells that are in the logarithmic growth phase and have high viability.

Data Presentation

Table 1: Solubility and Stock Solution Recommendations

ParameterRecommendationRationale
Stock Solution Solvent 100% DMSOMaximizes solubility of both components.[12]
Stock Solution Concentration 10-100 mMHigh concentration allows for minimal final DMSO concentration.
Storage of Stock Solution -20°C in small aliquotsPrevents degradation and avoids repeated freeze-thaw cycles.
Final DMSO Concentration ≤ 0.1% (ideal), < 0.5% (maximum)Minimizes solvent-induced cytotoxicity.[13]

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
Precipitate in Medium Exceeded solubilityPerform stepwise dilution in pre-warmed media; add stock slowly with mixing.[1]
High Control Cell Death DMSO toxicityReduce final DMSO concentration; determine DMSO tolerance of the cell line.[13]
Inconsistent Results Compound instability or cell variabilityPrepare fresh working solutions; ensure consistent cell seeding and health.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM Stock Solution:

    • Weigh out the appropriate amounts of Trimethoprim (MW: 290.3 g/mol ) and fumaric acid (MW: 116.07 g/mol ) for a 1:1 molar ratio.

    • Dissolve the combined powders in 100% sterile DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

  • Prepare a 10 µM Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to the medium. This results in a final DMSO concentration of 0.1%.

    • Crucial Step: Add the 10 µL of stock solution dropwise to the 10 mL of pre-warmed medium while gently swirling the tube. Do not add the medium to the DMSO stock.[13]

    • Visually inspect for any precipitation.

Protocol 2: Determining the Optimal Dosage using a Kill Curve Assay

This protocol determines the minimum concentration of this compound required to achieve the desired biological effect (e.g., cell death or growth inhibition).[2]

  • Cell Seeding: Plate your cells in a 24-well plate at a density that allows them to reach approximately 30-50% confluency after 24 hours.

  • Drug Addition: After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound. It is recommended to use a wide range of concentrations for the initial experiment (e.g., 0, 0.1, 1, 10, 50, 100, 200, 400, 800, 1000 µM). Include a "no drug" control and a "vehicle only" (e.g., 0.1% DMSO) control. Perform each concentration in duplicate or triplicate.

  • Incubation and Observation:

    • Incubate the plate for a period relevant to your experimental goals (typically 24, 48, or 72 hours).

    • Examine the cells daily under a microscope for morphological changes indicating stress or cell death.

  • Assess Cell Viability: At the end of the incubation period, determine cell viability using a suitable method, such as a Trypan Blue exclusion assay or an MTT/XTT assay.

  • Data Analysis: Plot cell viability against the drug concentration. The optimal dose will be the lowest concentration that produces the desired effect without causing excessive, non-specific toxicity.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Dosage Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions (Stepwise Dilution) prep_stock->prep_working add_drug Add Drug Concentrations (Kill Curve) prep_working->add_drug seed_cells Seed Cells in 24-well Plate seed_cells->add_drug incubate Incubate (24-72h) add_drug->incubate assess_viability Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability analyze_data Plot Dose-Response Curve assess_viability->analyze_data determine_optimal Determine Optimal Dose analyze_data->determine_optimal

Caption: Workflow for optimizing this compound dosage.

signaling_pathways Potential Signaling Pathways cluster_tmp Trimethoprim cluster_fa Fumaric Acid tmp Trimethoprim dhfr Dihydrofolate Reductase (DHFR) tmp->dhfr inhibits folate Folate Metabolism dhfr->folate dna_synthesis DNA Synthesis folate->dna_synthesis cell_proliferation cell_proliferation dna_synthesis->cell_proliferation affects fa Fumaric Acid keap1 Keap1 fa->keap1 modulates nrf2 Nrf2 keap1->nrf2 inhibits are Antioxidant Response Element (ARE) nrf2->are activates antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes cell_survival cell_survival antioxidant_genes->cell_survival promotes

Caption: Potential cellular pathways affected by the components.

troubleshooting_logic Troubleshooting Logic for Drug Precipitation cluster_solutions Solutions start Precipitate Observed? solution1 Use Stepwise Dilution start->solution1 Yes solution2 Pre-warm Medium to 37°C start->solution2 Yes solution3 Add Stock Slowly with Mixing start->solution3 Yes solution4 Lower Final Concentration start->solution4 Yes solution5 Keep Final DMSO < 0.1% start->solution5 Yes no_precipitate No Precipitate - Proceed start->no_precipitate No

Caption: Decision tree for troubleshooting drug precipitation.

References

Technical Support Center: Refining the Purification of Trimethoprim Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of Trimethoprim (B1683648) fumarate (B1241708).

Troubleshooting Guide

This section addresses common issues encountered during the purification of Trimethoprim fumarate, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my recrystallized Trimethoprim fumarate consistently low?

A1: Low yield during recrystallization is a common issue that can stem from several factors. One of the primary reasons is the use of an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor even after cooling.[1][2][3] Another potential cause is incomplete precipitation, which can be influenced by the cooling rate and the final temperature of the solution.

Potential Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude Trimethoprim fumarate. This will maximize the recovery of the purified product upon cooling.[3]

  • Controlled Cooling: Avoid rapid cooling, as it can lead to the formation of small, impure crystals and trap impurities. A slower, more controlled cooling process allows for the growth of larger, purer crystals.

  • Sufficient Cooling Time and Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature for an adequate amount of time to maximize product precipitation. However, avoid excessively low temperatures that may cause impurities to co-precipitate.[1]

  • Seeding: Introduce a small crystal of pure Trimethoprim fumarate to the supersaturated solution to induce crystallization and control the crystal form.

  • "Second Crop" Crystallization: Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover a second batch of crystals.[2]

Q2: My purified Trimethoprim fumarate still contains significant levels of impurities. How can I improve its purity?

A2: The presence of impurities after recrystallization indicates that the chosen solvent system may not be optimal for separating the desired compound from its contaminants. Impurities can become trapped within the crystal lattice, particularly with rapid crystal growth.

Potential Solutions:

  • Solvent System Selection: The choice of solvent is critical. An ideal solvent should dissolve the Trimethoprim fumarate well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. Consider using a binary solvent system to fine-tune the solubility characteristics.

  • Control Crystal Growth: As mentioned previously, a slow cooling rate promotes the formation of larger, purer crystals by allowing for the selective incorporation of Trimethoprim fumarate molecules into the growing crystal lattice.

  • Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[3]

  • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated carbon before filtration. Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.[2]

  • pH Adjustment: The solubility of Trimethoprim is highly pH-dependent. Adjusting the pH of the crystallization medium may help to selectively precipitate the Trimethoprim fumarate while keeping impurities in solution.

Q3: The recrystallization process resulted in an oil instead of crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[2] This is problematic as the oily substance often traps impurities and rarely forms pure crystals upon cooling.

Potential Solutions:

  • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound fully dissolves before reaching its melting point.

  • Lower the Solution Temperature: If possible, use a solvent system that allows for dissolution at a temperature below the melting point of Trimethoprim fumarate.

  • Modify the Solvent System: Employ a different solvent or a solvent mixture with a lower boiling point or different solvating properties.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Trimethoprim?

A1: Impurities in Trimethoprim can originate from the chemical synthesis process or from degradation.

  • Process-related impurities can include unreacted starting materials, intermediates, and by-products of the reaction.

  • Degradation impurities may form due to factors like hydrolysis or oxidation.

Q2: How can I enhance the solubility of Trimethoprim for purification or formulation?

A2: A promising technique to improve the solubility of Trimethoprim is the formation of multicomponent crystals, such as salts or cocrystals, with pharmaceutically acceptable coformers. Studies have shown that forming salts with acids like fumaric, citric, or malic acid can significantly increase the aqueous solubility and dissolution rate of Trimethoprim.[4][5]

Q3: What is the role of pH in the purification of Trimethoprim fumarate?

A3: The solubility of Trimethoprim is significantly influenced by pH. Trimethoprim is a weak base and its solubility increases in acidic conditions due to the formation of a more soluble salt. This property can be leveraged during purification to either dissolve the compound for filtration or to induce precipitation by adjusting the pH.

Data Presentation

The following tables summarize quantitative data related to the properties and purification of Trimethoprim and its salts.

Table 1: Enhancement of Trimethoprim Solubility through Multicomponent Crystal Formation

CoformerMethod of PreparationSolubility Enhancement FactorReference
Malic AcidSolvent Co-evaporation2.5-fold[4]
Citric AcidSolvent Evaporation7-fold[5]
Amino AcidsLyophilisationUp to 280-fold

Table 2: Dissolution Rate Improvement of Trimethoprim Multicomponent Crystals

CoformerDissolution MediumTime (min)% Dissolved (Trimethoprim)% Dissolved (Multicomponent Crystal)Reference
Citric Acid0.1 N HCl6056.3695.57[5]
Citric AcidCO2-free distilled water6043.0388.26[5]

Experimental Protocols

Protocol 1: Recrystallization of Trimethoprim Fumarate

This protocol describes a general procedure for the recrystallization of Trimethoprim fumarate. The optimal solvent system and volumes should be determined experimentally for each specific case.

Materials:

  • Crude Trimethoprim fumarate

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system where Trimethoprim fumarate has high solubility at high temperatures and low solubility at low temperatures. An ethanol/water mixture is a common starting point.

  • Dissolution: Place the crude Trimethoprim fumarate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the Trimethoprim fumarate is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: HPLC Method for Purity Analysis of Trimethoprim Fumarate

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Trimethoprim fumarate.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

  • Trimethoprim fumarate reference standard

  • Sample for analysis

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and organic solvent in the desired ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of Trimethoprim fumarate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the purified Trimethoprim fumarate sample and dissolve it in the mobile phase to obtain a solution with a concentration within the range of the standard solutions.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution with a buffer/organic solvent mixture.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

    • Detection Wavelength: Monitor the absorbance at the λmax of Trimethoprim (around 280-290 nm).

    • Column Temperature: Maintain a constant temperature, e.g., 25°C.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to Trimethoprim fumarate based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis crude_tmp Crude Trimethoprim Fumarate dissolution Dissolution in Minimal Hot Solvent crude_tmp->dissolution decolorization Decolorization (Optional, with Carbon) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration No Decolorization decolorization->hot_filtration crystallization Cooling & Crystallization hot_filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying washing->drying hplc_analysis Purity Analysis (HPLC) drying->hplc_analysis

Caption: Experimental Workflow for Trimethoprim Fumarate Purification.

troubleshooting_logic start Start Purification check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes low_yield Low Yield Troubleshooting check_yield->low_yield No high_impurity High Impurity Troubleshooting check_purity->high_impurity No end Purified Product check_purity->end Yes low_yield->start Re-process high_impurity->start Re-process

Caption: Logical Flow for Troubleshooting Trimethoprim Fumarate Purification.

References

Mitigating batch-to-batch variability in Trimethoprim fumaric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of Trimethoprim (B1683648) fumaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of synthesizing the fumaric acid salt of Trimethoprim?

A1: Trimethoprim, as a free base, is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which means it has low aqueous solubility and high permeability.[1] This poor solubility can limit its oral bioavailability. Forming a salt with an acidic coformer like fumaric acid is a common strategy to significantly enhance the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API), potentially leading to improved bioavailability.[1][2]

Q2: Which analytical techniques are essential for characterizing Trimethoprim fumaric acid and ensuring batch consistency?

A2: A combination of analytical methods is crucial for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of Trimethoprim, quantify impurities, and perform assay measurements.[3][4][5]

  • Powder X-Ray Diffraction (PXRD): To identify the crystalline form (polymorph) of the salt and ensure the correct, consistent solid form is produced. This is critical as different polymorphs can have different physical properties.[1]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the salt, which is indicative of its crystalline form and purity.[1][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the salt by observing shifts in the vibrational bands of functional groups involved in the proton transfer between Trimethoprim and fumaric acid.[7]

  • Particle Size Analysis: To measure the particle size distribution of the final product, which impacts downstream processing and formulation performance.[][9]

Q3: What are the critical quality attributes (CQAs) to monitor for this compound?

A3: The key CQAs that require careful monitoring to ensure batch-to-batch consistency include:

  • Purity and Impurity Profile: Ensuring the levels of any process-related impurities or residual starting materials are within acceptable limits.

  • Crystalline Form (Polymorphism): Verifying that the desired polymorph is consistently produced, as different forms can affect stability and solubility.[6][10]

  • Particle Size Distribution (PSD): Controlling the PSD is vital for flowability, compressibility during tableting, and dissolution rate.[][11]

  • Assay (Potency): Confirming the correct stoichiometric ratio of Trimethoprim to fumaric acid in the final salt.

  • Residual Solvents: Ensuring that levels of any solvents used during crystallization are below the limits defined by ICH guidelines.

Q4: Can variability in the starting Trimethoprim API affect the final salt quality?

A4: Absolutely. The quality of the incoming Trimethoprim free base is a critical source of potential variability. Batches of Trimethoprim may contain different levels and types of process-related impurities. These impurities can potentially interfere with the salt crystallization process, leading to variations in purity, crystal habit, or even the formation of a different polymorphic form in the final this compound product. Consistent quality control of the starting Trimethoprim is therefore essential.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of Precipitated Salt
Potential Cause Recommended Action
Incomplete Salt Formation Verify the stoichiometry. Ensure a 1:1 molar ratio of Trimethoprim to fumaric acid is used. Check the pKa difference between Trimethoprim (a weak base) and fumaric acid to ensure salt formation is favorable.
High Solubility in the Chosen Solvent The product may be too soluble in the crystallization solvent. Try adding an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation. Alternatively, reduce the reaction temperature or evaporate some of the solvent to achieve supersaturation.
Incorrect pH The pH of the solution can influence the ionization state of both Trimethoprim and fumaric acid. Ensure the pH is conducive to salt formation. For a weak base and weak acid, this is typically near the geometric mean of their pKa values.
Issue 2: Inconsistent Crystalline Form (Polymorphism)
Potential Cause Recommended Action
Solvent System Variation The choice of solvent can direct the crystallization to a specific polymorph. Ensure the same solvent or solvent mixture (e.g., ethanol (B145695)/water) is used consistently. Document the exact solvent ratio for every batch. Trimethoprim itself is known to exist in multiple polymorphic forms.[10][12]
Cooling Rate Fluctuation The rate of cooling significantly impacts crystal nucleation and growth, which can determine the resulting polymorph. Implement a controlled and reproducible cooling profile. Rapid cooling often leads to metastable forms, while slow cooling favors the formation of the most stable polymorph.
Presence of Impurities Impurities from the starting Trimethoprim API can act as templates for the nucleation of an undesired polymorph. Use highly pure Trimethoprim and characterize incoming batches for consistent impurity profiles.
Agitation Speed The stirring rate affects mass transfer and can influence the nucleation rate and the resulting crystal form. Maintain a consistent and controlled agitation speed throughout the crystallization process.
Issue 3: Final Product Fails Purity Specifications
Potential Cause Recommended Action
Impure Starting Materials The most likely cause is the quality of the initial Trimethoprim or fumaric acid. Qualify your suppliers and perform rigorous incoming quality control on all raw materials.
Degradation During Synthesis Trimethoprim could potentially degrade under harsh conditions (e.g., excessive heat, extreme pH). Monitor reaction temperatures and durations closely. Consider performing the crystallization under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.
Inadequate Washing of the Final Product Residual mother liquor containing impurities may be trapped in the crystalline product. Ensure the washing step is effective. Use a cold, appropriate solvent in which the salt has low solubility to wash the filtered crystals thoroughly.
Issue 4: Unacceptable Particle Size Distribution (PSD)
Potential Cause Recommended Action
Uncontrolled Nucleation Rapid, uncontrolled nucleation leads to the formation of many small particles (fines). Control the rate of supersaturation by adjusting the cooling rate or the rate of anti-solvent addition.
Ineffective Agitation Poor mixing can lead to localized areas of high supersaturation, causing uncontrolled precipitation and a broad PSD. Ensure the reactor is well-mixed.
"Oiling Out" The product may be separating as a liquid or amorphous phase before crystallizing, often resulting in an undesirable PSD. Adjust the solvent system or temperature to prevent this. Seeding the solution with crystals of the desired form can provide a template for controlled crystal growth and help avoid oiling out.
Milling Inconsistency If a milling step is used for particle size reduction, variability in mill parameters (e.g., speed, duration) will directly impact the final PSD.[13][14] Standardize and validate the milling process.

Experimental Protocols & Data

Protocol: Synthesis of this compound Salt via Solvent Evaporation

This protocol is based on established methods for forming multi-component crystals of Trimethoprim with organic acids.[1][15][16]

  • Dissolution:

    • Dissolve Trimethoprim (e.g., 2.90 g, 10 mmol) in a suitable solvent such as methanol (B129727) or a mixture of methanol and ethanol at a slightly elevated temperature (e.g., 40-50°C) with stirring.

    • In a separate vessel, dissolve an equimolar amount of fumaric acid (1.16 g, 10 mmol) in the same solvent system, also with gentle heating and stirring.

  • Mixing and Crystallization:

    • Once both components are fully dissolved, combine the two solutions.

    • Allow the combined solution to cool slowly to room temperature with continuous, gentle agitation.

    • The formation of a crystalline precipitate should be observed. If precipitation is slow, the process can be aided by further cooling in an ice bath or by the addition of a small amount of an anti-solvent.

  • Isolation and Drying:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.

  • Characterization:

    • Analyze the dried product using HPLC (for purity), PXRD (for polymorphic form), and DSC (for melting point and thermal behavior) to confirm the formation of the desired salt and ensure it meets quality specifications.

Data Presentation: Solubility of Trimethoprim

Understanding the solubility of the starting material is key to selecting an appropriate solvent system for crystallization. The data below summarizes the solubility of Trimethoprim in various common solvents.

SolventTemperature (°C)Solubility (Mole Fraction x 10³)
Ethanol20~1.5
Ethanol50~4.0
2-Propanol20~0.8
2-Propanol50~2.5
Acetonitrile20~1.0
Acetonitrile50~3.0
Ethyl Acetate20~0.4
Ethyl Acetate50~1.5
Water20Very Low (~0.05)
Water50Very Low (~0.1)
(Data adapted from literature sources indicating solubility trends.[17][18][19][20])

Visualizations

Workflow for this compound Synthesis and Quality Control

G cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage raw_materials Raw Materials (Trimethoprim, Fumaric Acid) dissolution Dissolution in Solvent (e.g., Methanol/Ethanol) raw_materials->dissolution mixing Combine Solutions dissolution->mixing crystallization Controlled Cooling & Precipitation mixing->crystallization isolation Filtration & Washing crystallization->isolation drying Vacuum Drying isolation->drying final_product Final Product: This compound drying->final_product hplc Purity & Assay (HPLC) final_product->hplc pxrd Polymorph ID (PXRD) final_product->pxrd dsc Thermal Analysis (DSC) final_product->dsc psd Particle Size Analysis final_product->psd release Batch Release hplc->release pxrd->release dsc->release psd->release

Caption: Workflow from raw materials to final batch release for this compound.

Troubleshooting Logic for Polymorphism Issues

G start Undesired Polymorph Detected (via PXRD/DSC) check_solvent Verify Solvent System (Composition, Purity) start->check_solvent check_cooling Analyze Cooling Profile (Rate, Consistency) start->check_cooling check_impurities Review API Purity (HPLC Impurity Profile) start->check_impurities check_agitation Confirm Agitation Parameters (Speed, Impeller) start->check_agitation action_solvent Standardize Solvent Preparation Protocol check_solvent->action_solvent action_cooling Implement Programmed, Controlled Cooling Ramp check_cooling->action_cooling action_impurities Tighten Raw Material Specifications check_impurities->action_impurities action_agitation Calibrate and Standardize Stirring Speed check_agitation->action_agitation end_node Consistent Polymorph Achieved action_solvent->end_node action_cooling->end_node action_impurities->end_node action_agitation->end_node

Caption: Decision tree for troubleshooting inconsistent polymorphic outcomes.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Trimethoprim Fumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of Trimethoprim (B1683648), applicable to its fumaric acid salt form. The performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry is objectively evaluated, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals to assist in the selection of the most suitable analytical technique for their specific research needs, considering factors such as sensitivity, accuracy, and application.

Comparative Analysis of Analytical Methods

The choice of an analytical method is critical for the accurate quantification of Trimethoprim in pharmaceutical formulations and biological samples. The following tables summarize the key performance parameters of HPLC and UV-Vis Spectrophotometry, providing a clear comparison to facilitate method selection.

Table 1: Comparison of Quantitative Validation Data for Trimethoprim Analysis

ParameterHPLC MethodUV-Vis Spectrophotometry Method
Linearity Range 0.25 - 70 µg/mL[1], 2.5 - 12.5 µg/mL[2]10 - 75 µg/mL[1], 10 - 60 µg/mL
Accuracy (% Recovery) 98.51% - 102.5%[1]98.99% - 100.76%[1], 98.20% - 99.25%[3]
Precision (% RSD) Intra-day: < 3.02%, Inter-day: < 6.4%[1]Intra-day: 0.031% - 0.223%, Inter-day: 0.011% - 6.97%[1][4]
Limit of Detection (LOD) 0.0066 µg/mL[2]0.446 µg/mL[4]
Limit of Quantification (LOQ) 0.022 µg/mL[2]0.346 µg/mL[4]
Key Advantages Good selectivity, widely available, cost-effective[1]Simple, rapid, economical[1]
Key Disadvantages Moderate sensitivity, longer run times compared to UFLC[1]Potential for interference from excipients

Detailed Experimental Protocols

A thorough understanding of the experimental methodology is crucial for the successful replication and validation of analytical methods. This section provides detailed protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of Trimethoprim in various matrices, including pharmaceutical dosage forms and biological fluids.[1][5][6]

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[1][5]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v), with the pH adjusted to 2.6 using phosphoric acid.[1] Alternatively, a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 6.5) in a 35:65 v/v ratio can be used.[2]

  • Flow Rate: 1.0 mL/minute.[1][5]

  • Injection Volume: 20 µL.[1][5]

  • Column Temperature: 40°C.[1][5]

  • Detection Wavelength: 254 nm.[1][5]

2. Sample Preparation:

  • For Pharmaceutical Formulations: An accurately weighed portion of powdered tablets equivalent to about 40 mg of trimethoprim is transferred to a 100-mL volumetric flask. The powder is dissolved in a suitable solvent, such as methanol, and sonicated to ensure complete dissolution. The solution is then filtered before injection.[5]

  • For Plasma Samples: To 200 µL of plasma, an internal standard is added. Proteins are precipitated by adding 800 µL of 0.33 M perchloric acid. The mixture is vortexed and then centrifuged. The resulting supernatant is collected for injection.[7]

UV-Visible Spectrophotometry Protocol

This is a simpler and more rapid method suitable for the determination of Trimethoprim in bulk and tablet dosage forms.[4]

1. Instrumentation:

  • System: A double beam UV/Vis spectrophotometer with a pair of matched quartz cells.

2. Sample Preparation:

  • Standard Stock Solution: A standard stock solution of Trimethoprim is prepared by dissolving a known weight of the pure drug in methanol to achieve a concentration of 1000 µg/mL.

  • Working Standard Solutions: A series of dilutions are made from the stock solution with methanol to prepare calibration standards within the linear range (e.g., 10-60 µg/mL).[4]

  • Sample Solution: For tablet analysis, twenty tablets are weighed and powdered. A quantity of powder equivalent to 100 mg of Trimethoprim is dissolved in a 100 mL volumetric flask with methanol. The solution is sonicated, diluted to volume, and then filtered. Further dilutions are made to bring the concentration within the calibration range.[8][9]

3. Measurement:

  • The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorption (λmax), which for Trimethoprim in methanol is typically around 285 nm, against a methanol blank.[1][4]

  • A calibration curve is constructed by plotting absorbance versus concentration. The concentration of the unknown sample is then determined from the calibration curve.

Visualizing the Validation Process

To further clarify the processes involved in analytical method validation, the following diagrams illustrate the general workflow and the interrelation of key validation parameters.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting Select Analytical Technique Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Prepare Validation Protocol Prepare Validation Protocol Optimize Method Parameters->Prepare Validation Protocol Execute Experiments Execute Experiments Prepare Validation Protocol->Execute Experiments Analyze Data Analyze Data Execute Experiments->Analyze Data Compile Validation Report Compile Validation Report Analyze Data->Compile Validation Report Method Implementation Method Implementation Compile Validation Report->Method Implementation

General workflow for the validation of an analytical method.

G Accuracy Accuracy Validated_Method Validated_Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Range->Validated_Method LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method System_Suitability System Suitability System_Suitability->Validated_Method

References

A Comparative Analysis of Trimethoprim Fumarate and Trimethoprim Base for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical and potential efficacy differences between Trimethoprim fumarate (B1241708) and Trimethoprim base.

Direct comparative efficacy studies between Trimethoprim (TMP) fumarate and Trimethoprim base are not extensively available in publicly accessible literature. However, a comparison can be drawn based on the fundamental principles of pharmaceutical sciences, particularly the properties of drug salts versus their free base forms. This guide provides a comprehensive overview of their known characteristics, potential differences in performance based on solubility and bioavailability, and proposes experimental protocols for a direct comparison.

Physicochemical and Pharmacokinetic Properties

Trimethoprim is a synthetic antibiotic agent that is a weak base.[1] It is often formulated as a salt to improve its physicochemical properties, such as solubility, which can, in turn, influence its bioavailability and therapeutic efficacy.[2] While data on Trimethoprim fumarate is limited, the principles of salt formation suggest it would have different solubility characteristics than the base form.

Trimethoprim base has low water solubility.[3][4][5] The conversion of a basic drug like Trimethoprim into a salt, such as a fumarate salt, is a common strategy to enhance aqueous solubility.[2] For instance, forming salts of Trimethoprim with acidic amino acids has been shown to improve its solubility by approximately 280-fold compared to the free base.[3][4] Increased solubility is often a critical factor for improving the dissolution rate of a drug, which can lead to enhanced absorption and bioavailability, especially for oral dosage forms.[2][3][6]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

PropertyTrimethoprim BaseTrimethoprim Fumarate (Predicted)
Molecular Formula C₁₄H₁₈N₄O₃[7]C₁₄H₁₈N₄O₃ • C₄H₄O₄
Molecular Weight 290.3 g/mol [7]406.4 g/mol
Aqueous Solubility Low (approx. 0.4 mg/mL at 25°C)[1]Expected to be significantly higher than the base.
Bioavailability Variable, influenced by formulation.[6][8]Potentially higher and more consistent due to enhanced solubility.
Half-life 8-10 hours in adults with normal renal function.[9][10]Expected to be similar to the base form once absorbed.

Mechanism of Action

Both Trimethoprim fumarate and Trimethoprim base share the same mechanism of antibacterial action. Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[9][11][12][13] This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, an essential precursor in the synthesis of purines and ultimately bacterial DNA and RNA.[9][11][12] By blocking this pathway, Trimethoprim halts bacterial growth and replication.[12][13] It exhibits a much higher affinity for the bacterial DHFR enzyme than for the mammalian counterpart, which accounts for its selective toxicity.[9][12]

Trimethoprim_Mechanism_of_Action PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Purines Purines, Thymidine, etc. THF->Purines DNA_RNA Bacterial DNA & RNA Synthesis Purines->DNA_RNA DHPS->DHF inhibited by DHFR->THF inhibited by Trimethoprim Trimethoprim Trimethoprim->DHFR Sulfonamides Sulfonamides Sulfonamides->DHPS

Diagram 1: Trimethoprim's inhibition of the bacterial folic acid pathway.

Proposed Experimental Protocols for Efficacy Comparison

To definitively compare the efficacy of Trimethoprim fumarate and Trimethoprim base, the following experimental protocols are proposed.

This experiment will determine the minimum concentration of each compound required to inhibit the visible growth of a specific bacterium.

Methodology:

  • Bacterial Strains: Use reference strains of common urinary tract pathogens, such as Escherichia coli (e.g., ATCC 25922).

  • Culture Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as per CLSI guidelines.

  • Stock Solutions: Prepare stock solutions of Trimethoprim base and Trimethoprim fumarate in a suitable solvent (e.g., DMSO) and then dilute in CAMHB. Ensure the final concentration of the solvent does not affect bacterial growth.

  • Microdilution: Perform serial two-fold dilutions of each compound in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

MIC_Assay_Workflow Start Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Start->Inoculate Prepare_Drugs Prepare Serial Dilutions of TMP Base & Fumarate Prepare_Drugs->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Plates & Determine MIC Incubate->Read

Diagram 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

This experiment will compare the in vivo efficacy of the two compounds in a relevant animal model of infection.[14]

Methodology:

  • Animal Model: Use female Balb/c mice, 6-8 weeks old.

  • Infection: Induce a UTI by transurethral inoculation of a uropathogenic E. coli strain.

  • Treatment Groups:

    • Vehicle control (e.g., saline or appropriate vehicle).

    • Trimethoprim base (e.g., 10 mg/kg, administered orally).

    • Trimethoprim fumarate (molar equivalent dose to the base, administered orally).

  • Treatment Protocol: Begin treatment 24 hours post-infection and continue for a specified duration (e.g., 3-5 days).

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice, harvest the bladder and kidneys, homogenize the tissues, and perform quantitative bacterial culture to determine the bacterial load (CFU/g of tissue).

  • Statistical Analysis: Compare the bacterial loads between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

In_Vivo_UTI_Model_Workflow Infection Induce UTI in Mice (Uropathogenic E. coli) Grouping Randomize into Treatment Groups (Vehicle, TMP Base, TMP Fumarate) Infection->Grouping Treatment Administer Oral Treatment for 3-5 Days Grouping->Treatment Harvest Harvest Bladder & Kidneys Treatment->Harvest Quantify Homogenize & Perform Quantitative Bacterial Culture Harvest->Quantify Analysis Analyze Bacterial Load (CFU/g) & Compare Groups Quantify->Analysis

Diagram 3: Experimental workflow for the in vivo murine UTI model.

Conclusion

While Trimethoprim fumarate and Trimethoprim base have the same intrinsic antibacterial mechanism, their formulation and resulting physicochemical properties can significantly impact their therapeutic performance. Based on established pharmaceutical principles, Trimethoprim fumarate is expected to have higher aqueous solubility, which could translate to improved dissolution, bioavailability, and potentially more consistent in vivo efficacy compared to Trimethoprim base. However, without direct comparative experimental data, this remains a well-founded hypothesis. The proposed in vitro and in vivo experimental protocols provide a clear framework for researchers to definitively quantify the relative efficacy of these two forms of Trimethoprim. Such studies would be invaluable for optimizing the formulation and clinical application of this important antibiotic.

References

The Salt Advantage: Enhancing Trimethoprim's Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of various Trimethoprim (B1683648) salts demonstrates a significant improvement in antibacterial efficacy over the parent drug, primarily attributed to enhanced aqueous solubility. This guide provides a comprehensive overview of the performance of different Trimethoprim salts, supported by experimental data, for researchers, scientists, and drug development professionals.

Trimethoprim (TMP), a synthetic antibiotic, functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway of bacteria, ultimately leading to bacterial cell death.[1][2][3] However, its low water solubility can limit its oral bioavailability and therapeutic effectiveness.[1][4][5] Recent research has focused on the formation of Trimethoprim salts to overcome this limitation, showing promising results in enhancing both solubility and antibacterial activity.

Comparative Performance of Trimethoprim Salts

Several studies have demonstrated the superior performance of various Trimethoprim salts compared to Trimethoprim alone. The formation of salts with organic acids and other coformers has been shown to significantly increase solubility and, consequently, the bacteriostatic action against various bacterial strains, including common pathogens like Escherichia coli.

Solubility and Antibacterial Activity Data

The following table summarizes the key findings from various studies on the improved solubility and antibacterial activity of different Trimethoprim salts.

Trimethoprim Salt/CoformerSolubility ImprovementAntibacterial Activity ImprovementBacterial Strain(s) TestedReference
Gallic Acid Dramatically increasedBacteriostasis rate increased by >40%, decreased MICEscherichia coli[4]
Syringic Acid Dramatically increasedBacteriostasis rate increased by >40%, decreased MICEscherichia coli[4]
Orotic Acid Dramatically increasedBacteriostasis rate increased by >40%, decreased MICEscherichia coli[4]
Malic Acid 2.5-fold higher solubilityIncreased antibacterial activityEscherichia coli[6][7]
Aspartic Acid ~280-fold improvementHigher zone of inhibitionEscherichia coli[1]
Glutamic Acid ~280-fold improvementHigher zone of inhibitionEscherichia coli[1]
Maleic Acid Not specifiedShowed antibacterial activityEscherichia coli, Pseudomonas aeruginosa, Proteus vulgaris[8]
Oxalic Acid Dihydrate Not specifiedShowed antibacterial activityEscherichia coli, Pseudomonas aeruginosa, Proteus vulgaris[8]
trans-1,2-Cyclohexanedicarboxylic Acid Not specifiedShowed antibacterial activityEscherichia coli, Pseudomonas aeruginosa, Proteus vulgaris[8]

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim and its salts exert their antibacterial effect by targeting the bacterial folate synthesis pathway. Specifically, they inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the conversion of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleic acids and some amino acids.[3][9]

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) Bacterial_Growth Bacterial DNA, RNA, and Protein Synthesis Tetrahydrofolate->Bacterial_Growth

Caption: Bacterial Folate Synthesis Pathway and Sites of Inhibition.

Experimental Protocols

The evaluation of the antibacterial activity of Trimethoprim salts typically involves standardized microbiological assays. The following are detailed methodologies for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of Trimethoprim salts in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate microplate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC Determination by Broth Microdilution.

Procedure:

  • Preparation of Antimicrobial Solutions: Stock solutions of Trimethoprim and its salts are prepared in a suitable solvent and then serially diluted in a cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar (B569324) Disk Diffusion Method for Zone of Inhibition

The agar disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to antimicrobial agents.

Procedure:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a specified concentration of the Trimethoprim salt are placed on the agar surface.

  • Incubation: The plates are incubated under standardized conditions (e.g., 35°C for 18-24 hours).

  • Measurement: The diameters of the zones of complete inhibition of bacterial growth around the disks are measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.[10]

Conclusion

The formation of salts represents a viable and effective strategy to enhance the physicochemical properties and antibacterial efficacy of Trimethoprim.[6][7] The improved solubility of Trimethoprim salts leads to a more potent inhibition of bacterial growth, as evidenced by lower MIC values and larger zones of inhibition. These findings are crucial for the development of new and improved Trimethoprim formulations with enhanced therapeutic potential. Further research focusing on direct comparative studies of a wider range of salts under uniform experimental conditions is warranted to establish a definitive ranking of their performance.

References

A Comparative Guide to Analytical Techniques for the Quantification of Trimethoprim Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical techniques for the quantification of Trimethoprim (B1683648), a synthetic antibacterial agent. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods. The performance of each technique is evaluated based on experimental data from various studies, enabling researchers and professionals in drug development to select the most suitable method for their specific analytical needs.

Trimethoprim, chemically known as 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, is often used in combination with sulfamethoxazole (B1682508) to treat a variety of bacterial infections by inhibiting dihydrofolate reductase.[1][2] Accurate and reliable quantification of Trimethoprim in bulk drug, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of Trimethoprim. The following tables summarize the key performance parameters of HPLC, UV-Vis Spectrophotometry, and HPTLC methods, providing a clear comparison to aid in method selection.[3]

Table 1: Comparison of Quantitative Validation Data for Trimethoprim Analysis

Validation ParameterHPLC MethodUV-Vis Spectrophotometry MethodHPTLC Method
Linearity Range0.2 - 100 µg/mL[4][5]4.0 - 60 µg/mL[3][6]Not explicitly found
Correlation Coefficient (r²)≥ 0.99[4]≥ 0.998[3]Not explicitly found
Accuracy (% Recovery)82%[4]~100%[3]99.66% ± 1.21[7]
Precision (% RSD)< 15%[3]< 2%[3]0.83 - 1.64%[7]
Limit of Detection (LOD)0.02 - 0.2 µg/mL[3][5][8]0.0436 - 0.446 µg/mL[6][9]Not explicitly found
Limit of Quantification (LOQ)0.1 - 1.0 µg/mL[8][10]0.135 - 0.346 µg/mL[6][9]Not explicitly found

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of Trimethoprim in plasma, serum, and pharmaceutical dosage forms.[4] It offers high sensitivity and specificity.

a. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

b. Reagents and Mobile Phase:

c. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., methanol or a mixture of acetone (B3395972) and ethanol) and dilute to the desired concentrations for the calibration curve.[11]

  • Plasma/Serum Samples: Perform a protein precipitation step by adding a precipitating agent like perchloric acid (0.33 M) or acetonitrile to the sample.[5][12] Vortex and centrifuge the mixture.[5][12] The resulting supernatant is then diluted and injected into the HPLC system.[5][12]

  • Pharmaceutical Formulations (Tablets): Weigh and powder the tablets. Dissolve a quantity of the powder equivalent to a known amount of Trimethoprim in a suitable solvent, sonicate to ensure complete dissolution, and filter the solution before injection.

d. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 - 1.5 mL/min[2][5]

  • Detection Wavelength: 225 - 260 nm[4][5][11]

  • Injection Volume: 20 - 150 µL[5]

e. Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of Trimethoprim in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Sample (Plasma/Tablet) extraction Extraction / Dissolution start->extraction precipitation Protein Precipitation (for plasma) extraction->precipitation centrifugation Centrifugation / Filtration precipitation->centrifugation supernatant Collect Supernatant / Filtrate centrifugation->supernatant injection Inject into HPLC supernatant->injection separation C18 Column Separation injection->separation detection UV Detection (225-260 nm) separation->detection data_acq Data Acquisition detection->data_acq quantification Calculate Concentration data_acq->quantification calibration Prepare Calibration Curve calibration->quantification result Final Result (µg/mL) quantification->result

Caption: Workflow for Trimethoprim quantification using HPLC.

UV-Visible Spectrophotometry

This is a simpler and more rapid method suitable for the determination of Trimethoprim in bulk and tablet dosage forms.[3]

a. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

b. Reagents:

  • Methanol or 0.1 M Hydrochloric Acid (as solvent)

  • For colorimetric methods, a derivatizing agent such as 1,2-naphthoquinone-4-sulfonate (NQS) or bromocresol green (BCG) may be used.[9][13]

c. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a standard amount of Trimethoprim in the chosen solvent to prepare a stock solution. Prepare a series of dilutions to construct a calibration curve.

  • Tablet Formulation: Weigh and finely powder several tablets. Dissolve a portion of the powder equivalent to a specific amount of Trimethoprim in the solvent.[14] Filter the solution to remove any insoluble excipients.[14]

d. Spectrophotometric Measurement:

  • Direct Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax), which is typically around 285-288 nm.[1][6]

  • Colorimetric Method: If a derivatizing agent is used, mix the sample/standard with the reagent and allow the color to develop. Measure the absorbance at the λmax of the resulting colored complex (e.g., 478 nm for NQS).[9]

e. Analysis:

  • A calibration curve is constructed by plotting absorbance versus concentration.[3]

  • The concentration of Trimethoprim in the sample is determined using the regression equation from the calibration curve.

UV_Vis_Workflow start Sample (Bulk/Tablet) dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve filter Filter (if necessary) dissolve->filter measure Measure Absorbance at λmax (e.g., 287 nm) filter->measure calculate Calculate Concentration via Calibration Curve measure->calculate result Final Result (µg/mL) calculate->result

Caption: Workflow for Trimethoprim quantification by UV-Vis Spectrophotometry.

High-Performance Thin-Layer Chromatography (HPTLC)

This method offers an alternative to HPLC for the quality control of co-trimoxazole (B1683656) tablets.[3]

a. Instrumentation:

  • HPTLC system with a densitometric scanner

  • Silica gel 60 F254 HPTLC plates

b. Reagents and Mobile Phase:

  • Methanol (for sample preparation)

  • Mobile phase: A mixture of solvents such as toluene, ethyl acetate, and methanol (e.g., 50:28.5:21.5, v/v/v).[7]

c. Sample Preparation:

  • Standard and Sample Solutions: Prepare standard and sample solutions of Trimethoprim in a suitable solvent like methanol.[3]

d. Chromatographic Development:

  • Application: Apply the standard and sample solutions as bands onto the HPTLC plate.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase until the solvent front reaches a predetermined distance.[3]

  • Drying: Dry the plate after development.

e. Densitometric Analysis:

  • Scan the dried plate using a densitometer at a specific wavelength (e.g., 254 nm).[7]

  • The Rf value for Trimethoprim is determined (e.g., approximately 0.30).[7]

f. Analysis:

  • A calibration curve is prepared by plotting the peak area of the spots against the corresponding concentrations of the applied standards.

  • The amount of Trimethoprim in the sample is calculated from the calibration curve.

HPTLC_Workflow prep Prepare Standard & Sample Solutions in Methanol apply Apply Solutions to HPTLC Plate prep->apply develop Develop Plate in Mobile Phase apply->develop dry Dry the Plate develop->dry scan Densitometric Scanning (254 nm) dry->scan quantify Quantify using Calibration Curve scan->quantify result Final Result quantify->result

Caption: Workflow for Trimethoprim quantification using HPTLC.

References

A Comparative In Vitro Analysis of Trimethoprim and Fumaric Acid Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for trimethoprim (B1683648), fumaric acid, ciprofloxacin (B1669076), and amoxicillin (B794) against Escherichia coli and Staphylococcus aureus. These values have been compiled from various in vitro studies to provide a comparative baseline of their antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) Against Escherichia coli

Antibiotic/CompoundMIC Range (µg/mL)Notes
Trimethoprim0.032 - >1000Susceptibility can be influenced by pH and inoculum size. High-level resistance is common.[1][2]
Fumaric Acid150Data from a preliminary study on pure fumaric acid.[1]
Ciprofloxacin≤1 - ≥4FDA interpretive standards for susceptible, intermediate, and resistant strains.[3]
Amoxicillin2 - >256Resistance is prevalent; often used with a β-lactamase inhibitor.[4][5]

Table 2: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

Antibiotic/CompoundMIC Range (µg/mL)Notes
Trimethoprim≤2 - >32 (for SXT-resistant SCVs)Often used in combination with sulfamethoxazole.[6]
Fumaric Acid75Data from a preliminary study on pure fumaric acid.[1]
Ciprofloxacin0.25 - 1MICs for methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains.[7][8]
Amoxicillin0.25 - 128Resistance is a significant clinical concern.[9]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standard antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The most common method cited in the referenced studies is broth microdilution .

Broth Microdilution Method:

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of the test compounds (trimethoprim, fumaric acid, ciprofloxacin, amoxicillin) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The prepared microdilution plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Mechanisms of Action and Potential for Synergy

Trimethoprim's Mechanism of Action

Trimethoprim is a synthetic antibiotic that inhibits bacterial dihydrofolate reductase (DHFR).[10] This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. By blocking this pathway, trimethoprim disrupts DNA synthesis and bacterial replication.

trimethoprim_mechanism cluster_folate_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA DNA Synthesis THF->DNA Trimethoprim Trimethoprim Trimethoprim->DHF Inhibition

Figure 1. Mechanism of action of Trimethoprim.

Fumaric Acid's Antibacterial Mechanism

Fumaric acid, like other organic acids, exhibits antimicrobial properties through a multi-faceted mechanism. The undissociated form of the acid can penetrate the bacterial cell membrane.[11] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and anions. This leads to a decrease in intracellular pH, which can disrupt enzymatic activity and metabolic processes. The accumulation of anions can also lead to osmotic stress.

fumaric_acid_mechanism extracellular Extracellular Space (Acidic pH) Fumaric_Acid_undissociated Fumaric Acid (Undissociated) cell_membrane Bacterial Cell Membrane Fumaric_Acid_dissociated Fumarate + H+ cell_membrane->Fumaric_Acid_dissociated Dissociation cytoplasm Cytoplasm (Neutral pH) Fumaric_Acid_undissociated->cell_membrane Diffusion Proton_pump Proton Pump Fumaric_Acid_dissociated->Proton_pump Proton expulsion Disruption Metabolic Disruption & Osmotic Stress Fumaric_Acid_dissociated->Disruption ADP ADP Proton_pump->ADP ATP ATP ATP->Proton_pump

Figure 2. General antibacterial mechanism of organic acids.

Potential for Synergy

While no direct studies confirm a synergistic relationship between trimethoprim and fumaric acid, a scientific basis for such an interaction can be postulated. The distinct mechanisms of action suggest that a combined formulation could target bacteria through independent pathways, potentially leading to an enhanced antimicrobial effect. Fumaric acid's ability to disrupt the bacterial cell membrane and lower intracellular pH could potentially increase the uptake and efficacy of trimethoprim.

Proposed Experimental Workflow for Synergy Testing

To investigate the potential synergistic effect of trimethoprim and fumaric acid, a checkerboard assay is recommended.

synergy_workflow start Prepare Serial Dilutions of Trimethoprim and Fumaric Acid checkerboard Create Checkerboard Array in 96-well plate start->checkerboard inoculate Inoculate with Standardized Bacterial Suspension checkerboard->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_mic Determine MIC of each agent alone and in combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret FIC Index: Synergy, Additive, Indifference, Antagonism calculate_fic->interpret

Figure 3. Proposed workflow for synergy testing.

The Fractional Inhibitory Concentration (FIC) index would be calculated to quantify the interaction. An FIC index of ≤ 0.5 typically indicates synergy, >0.5 to <4 suggests an additive or indifferent effect, and ≥ 4 indicates antagonism.

Conclusion

Based on the available in vitro data, both trimethoprim and fumaric acid demonstrate inhibitory activity against clinically relevant Gram-positive and Gram-negative bacteria. While trimethoprim generally exhibits greater potency at lower concentrations, fumaric acid presents a potential alternative or complementary antimicrobial agent. The distinct mechanisms of action of these two compounds provide a strong rationale for investigating their potential synergistic effects. Further research, following the proposed experimental workflow, is warranted to determine if a combination of trimethoprim and fumaric acid could offer a novel therapeutic strategy in the face of growing antimicrobial resistance.

References

Comparative Dissolution Profiles of Trimethoprim Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dissolution characteristics of active pharmaceutical ingredients (APIs) is paramount for predicting in vivo performance. This guide provides a comparative analysis of the dissolution profiles of various trimethoprim (B1683648) salts, offering insights supported by experimental data to aid in the selection of optimal salt forms for formulation development.

Trimethoprim, a broad-spectrum antibacterial agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. Its low solubility can hinder its dissolution rate, potentially affecting its oral bioavailability. The formation of salts is a widely adopted and effective strategy to enhance the aqueous solubility and dissolution rate of poorly soluble drugs like trimethoprim. This guide summarizes findings from multiple studies on the dissolution behavior of different trimethoprim salts.

While this guide provides a comparative overview of several trimethoprim salts, it is important to note the absence of publicly available, direct comparative studies on the dissolution profile of trimethoprim fumarate (B1241708) against other salts. The data presented herein is compiled from various independent studies, each comparing novel salts to the parent trimethoprim.

Comparative Dissolution and Solubility Data

The following table summarizes the equilibrium solubility and intrinsic dissolution rate (IDR) of various trimethoprim salts compared to the free base form. The data highlights the significant improvements in these parameters upon salt formation.

Trimethoprim FormDissolution MediumEquilibrium Solubility (mg/mL)Intrinsic Dissolution Rate (IDR) (mg·cm⁻²·min⁻¹)Reference
Trimethoprim (TMP) Base pH 1.2 Buffer--[1]
pH 6.8 Buffer--[1]
Water (pH 8.54, 32°C)0.5-[2]
HCl Solution (pH 5.5, 32°C)15.5-[2]
TMP-Gallic Acid-Methanol pH 1.2 BufferDramatically IncreasedDramatically Increased[1]
pH 6.8 BufferDramatically IncreasedDramatically Increased[1]
TMP-Syringic Acid-Water pH 1.2 BufferDramatically IncreasedDramatically Increased[1]
pH 6.8 BufferDramatically IncreasedDramatically Increased[1]
TMP-Orotic Acid pH 1.2 BufferDramatically IncreasedDramatically Increased[1]
pH 6.8 BufferDramatically IncreasedDramatically Increased[1]
TMP-Citric Acid Multicomponent Crystal 0.1 N HCl7x increase vs. TMP95.57% dissolved in 60 min
CO₂-free Distilled Water88.26% dissolved in 60 min
TMP-Malic Acid Multicomponent Crystal Aqueous Medium2.5x increase vs. TMP-
TMP-Theophylline-7-acetic acid (T7A) Salt Aqueous MediumHighest among tested salts-

Experimental Protocols

The methodologies employed in the cited studies for determining dissolution profiles and solubility are detailed below. These protocols serve as a reference for researchers aiming to conduct similar comparative analyses.

Equilibrium Solubility Determination

A common method for determining equilibrium solubility involves the following steps:

  • Sample Preparation: An excess amount of the trimethoprim salt or base is added to a specific volume of the dissolution medium (e.g., pH 1.2 buffer, pH 6.8 buffer, or purified water) in a sealed container.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Aliquots are withdrawn from the suspension and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: The concentration of trimethoprim in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Intrinsic Dissolution Rate (IDR) Measurement

The intrinsic dissolution rate is typically measured using the rotating disk method (Wood's apparatus):

  • Compact Preparation: A precise amount of the powdered sample is compressed into a die with a flat surface of a known area using a hydraulic press.

  • Dissolution Apparatus: The die containing the compressed powder is placed in a dissolution vessel containing a specified volume of pre-warmed (37 °C) dissolution medium.

  • Rotation and Sampling: The disk is rotated at a constant speed (e.g., 100 rpm). Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium to maintain a constant volume.

  • Analysis: The concentration of trimethoprim in the collected samples is quantified by a suitable analytical method like HPLC. The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.

Powder Dissolution Studies

For comparing the dissolution of multicomponent crystals, the following protocol is often used:

  • Apparatus: A USP Dissolution Apparatus 2 (paddle method) is typically employed.

  • Parameters: A specified amount of the powder is added to a vessel containing a defined volume (e.g., 900 mL) of dissolution medium maintained at 37 °C. The paddle is rotated at a constant speed (e.g., 50 or 75 rpm).

  • Sampling: Samples are withdrawn at various time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and analyzed for trimethoprim concentration using HPLC.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Equilibrium_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess TMP salt to medium B Agitate at constant temperature (e.g., 37°C for 24-72h) A->B C Withdraw and filter aliquot B->C D Quantify TMP concentration via HPLC C->D

Caption: Workflow for Equilibrium Solubility Determination.

IDR_Workflow cluster_compact Compact Preparation cluster_dissolution Dissolution cluster_analysis Analysis A Compress powder into a die B Place die in dissolution vessel A->B C Rotate disk at constant speed B->C D Withdraw samples at time intervals C->D E Analyze samples by HPLC D->E F Calculate IDR from dissolution curve E->F

Caption: Workflow for Intrinsic Dissolution Rate (IDR) Measurement.

Conclusion

The formation of salts and multicomponent crystals presents a viable and effective approach to significantly enhance the solubility and dissolution rate of trimethoprim. The studies reviewed in this guide consistently demonstrate that various salt forms of trimethoprim, including those with gallic acid, syringic acid, orotic acid, citric acid, and malic acid, exhibit superior dissolution characteristics compared to the free base. For researchers and formulation scientists, the selection of an appropriate salt form, guided by comparative dissolution studies, is a critical step in the development of trimethoprim-based oral dosage forms with improved biopharmaceutical properties. Further research to directly compare the dissolution profiles of a wider range of trimethoprim salts, including trimethoprim fumarate, under standardized conditions would be of great value to the pharmaceutical sciences.

References

A Comprehensive Guide to the Synergistic Action of Trimethoprim and Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508), often formulated as co-trimoxazole, is a widely utilized antimicrobial agent known for its potent synergistic effect.[1][2] This guide provides an objective comparison of its performance, supported by experimental data, detailed methodologies for key validation assays, and visualizations of the underlying mechanisms and experimental workflows. The combination is typically administered in a 1:5 ratio of trimethoprim to sulfamethoxazole to achieve a plasma concentration ratio of approximately 1:20, which is optimal for its synergistic activity.[3][4][5]

Mechanism of Synergistic Action: Sequential Blockade of Folate Synthesis

Trimethoprim and sulfamethoxazole act on sequential steps in the bacterial folic acid (tetrahydrofolate) synthesis pathway, which is crucial for the production of nucleic acids and proteins necessary for bacterial survival.[2][6][7][8]

  • Sulfamethoxazole (SMX) is a structural analog of para-aminobenzoic acid (PABA).[2] It competitively inhibits the enzyme dihydropteroate synthase , blocking the conversion of PABA to dihydropteroate, a precursor of dihydrofolic acid (DHF).[2][6]

  • Trimethoprim (TMP) is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR) .[8] This enzyme is responsible for the reduction of DHF to tetrahydrofolic acid (THF).[1][6] Trimethoprim's affinity for bacterial DHFR is several thousand times greater than its affinity for the mammalian enzyme, which accounts for its selective toxicity.[7]

This sequential blockade leads to a bactericidal effect, whereas the individual components are typically bacteriostatic.[6][8] Recent research has also revealed a mutual potentiation mechanism, where TMP can also enhance the activity of SMX by inhibiting the synthesis of a folate precursor, dihydropterin pyrophosphate (DHPPP), further amplifying the synergistic effect.[1]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_drugs Drug Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid Precursors (e.g., Thymidine, Purines) THF->Precursors DNA DNA Synthesis Precursors->DNA SMX Sulfamethoxazole SMX->PABA Inhibits TMP Trimethoprim TMP->DHF Inhibits

Caption: Mechanism of action for Trimethoprim-Sulfamethoxazole synergy.

Experimental Validation of Synergy

The synergistic interaction between trimethoprim and sulfamethoxazole can be quantitatively assessed using several in vitro methods. The most common techniques include the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI), time-kill assays, and the disk diffusion method.

Data Presentation: Quantitative Synergy Analysis

The Fractional Inhibitory Concentration Index (FICI) is the gold standard for quantifying synergy. It is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Synergy of Trimethoprim (TMP) and Sulfamethoxazole (SMX) Against Various Bacteria

Bacterial StrainMIC of TMP Alone (µg/mL)MIC of SMX Alone (µg/mL)MIC of TMP in Combination (µg/mL)MIC of SMX in Combination (µg/mL)FICIInterpretation
Escherichia coli0.601.60.0960.2560.32Synergy
Staphylococcus aureus0.500.800.080.1280.32Synergy
Paracoccidioides brasiliensis (Sulfa-Resistant)>100>1002.512.5<0.5Marked Synergy
Bacteroides spp.≤1 (28% susceptible)≤50 (92% susceptible)---Synergy in 96% of strains[9]

Note: Data for E. coli and S. aureus are illustrative examples based on typical findings. Specific values can vary by strain.

Table 2: Time-Kill Assay Results for TMP/SMX against E. coli

E. coli Isolate (MIC in µg/mL)Mean Change in log10 CFU/mL at 24hPharmacodynamic Outcome
0.25/4.75-4.49Bactericidal[10][11]
1/19-1.73Bacteriostatic/Partial Killing[10][11]
2/39-1.59Bacteriostatic/Partial Killing[10][11]
4/74 (Resistant)+1.83Regrowth[10][11]

Data from a study using a fixed TMP/SMX concentration of 4/40 µg/mL.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial synergy.

Checkerboard Assay Protocol

This method determines the FICI by testing a wide range of concentrations of two drugs, both alone and in combination.[12][13][14]

Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of trimethoprim along the x-axis and sulfamethoxazole along the y-axis.[13][14] The final well in each row and column should contain only one drug to determine the individual MICs.

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Analysis: Determine the MIC of each drug alone and the MIC of each drug in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation: Calculate the FICI using the formula: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B

Checkerboard_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 2-fold serial dilutions of Drug A (TMP) along x-axis B Prepare 2-fold serial dilutions of Drug B (SMX) along y-axis C Include single-drug controls (Row H, Col 12) D Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Inoculate all wells (final conc. 5x10^5 CFU/mL) D->E F Incubate plate (37°C for 18-24h) E->F G Read plate for visible growth to find MICs F->G H Calculate FIC Index: FICI = FIC_A + FIC_B G->H I Interpret Result: Synergy, Additive, or Antagonism H->I

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Protocol

This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents.[15]

Methodology:

  • Preparation: Prepare tubes with a standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Drug Addition: Add trimethoprim and sulfamethoxazole at desired concentrations (e.g., based on their MICs, such as 1x MIC, 2x MIC, or simulated peak serum concentrations).[16] Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar (B569324) to determine the viable bacterial count (CFU/mL).

  • Analysis: Plot the log10 CFU/mL against time. Synergy is demonstrated if the combination shows a ≥ 2-log10 decrease in CFU/mL compared to the most active single agent at 24 hours.

Time_Kill_Workflow A Prepare standardized bacterial inoculum in broth B Add antibiotics to test tubes: - Drug A alone - Drug B alone - A + B combination - Growth Control A->B C Incubate at 37°C with shaking B->C D Collect samples at time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate for CFU counting D->E F Plot log10 CFU/mL vs. Time E->F G Analyze killing rate and synergy F->G

Caption: Workflow for the time-kill synergy assay.

Disk Diffusion Synergy Test

This qualitative method provides a visual demonstration of synergy.

Methodology:

  • Inoculation: Prepare a lawn of the test bacterium on an agar plate (e.g., Mueller-Hinton agar) as for standard disk diffusion testing.

  • Disk Placement: Place a trimethoprim disk (e.g., 1.25 µg) and a sulfamethoxazole disk (e.g., 23.75 µg) on the agar surface. The distance between the centers of the disks is critical; a distance of 25 mm has been shown to be optimal for demonstrating synergy.[17][18]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Analysis: Observe the zones of inhibition. A characteristic enhancement or bridging of the inhibition zones between the two disks indicates a synergistic interaction.

Disk_Diffusion_Workflow A Prepare a lawn of bacteria on an agar plate B Place TMP and SMX disks on the agar at a specific distance (e.g., 25mm) A->B C Incubate plate (37°C for 18-24h) B->C D Observe zones of inhibition for enhancement or bridging C->D

Caption: Workflow for the disk diffusion synergy test.

References

Benchmarking the Stability of Trimethoprim Fumaric Acid Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Trimethoprim (B1683648) Fumaric Acid against established pharmaceutical standards. The following sections detail the experimental protocols for stability-indicating assays and present quantitative data from forced degradation studies to offer a clear benchmark for researchers and formulation scientists.

Introduction

Trimethoprim, a synthetic antibacterial agent, is widely used in the treatment of various infections. The selection of a suitable salt form, such as fumarate (B1241708), is a critical step in drug development to optimize physicochemical properties, including stability. This guide benchmarks the stability of Trimethoprim, with a focus on the fumaric acid salt, against well-characterized small molecules: Aspirin, Caffeine, and Furosemide. Understanding the comparative stability profile is essential for predicting shelf-life, developing robust formulations, and ensuring drug product quality. Fumaric acid has been shown to contribute to the stability of drug substances by creating a more stable crystalline lattice and reducing hygroscopicity.

Comparative Stability Data

The stability of a drug substance is a critical quality attribute. Forced degradation studies are employed to predict the degradation pathways and intrinsic stability of a molecule. The following tables summarize the degradation of Trimethoprim and selected standard compounds under various stress conditions as reported in publicly available literature. While specific data for the fumaric acid salt of Trimethoprim is limited, the data for Trimethoprim provides a strong indication of its stability profile.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTrimethoprimAspirinCaffeineFurosemide
Acidic Hydrolysis Significant degradation observed[1]~2.34% degradation in bulk form[2]StableUnstable in acidic media[3]
Alkaline Hydrolysis Significant degradation observed[1]~95% degradation[4]StableHighly stable in alkaline media[3]
Oxidative Degradation Half-life of ~179 hours without stabilizer[1]~9.7% degradation in bulk form[2]Stable-
Thermal Degradation Stable at 80°C for 72 hours with ~7.0% degradation[5]~8.2% degradation in bulk form[2]Stable up to 235°C[6]Content decreased to <90% after 2-5 months at 40°C/75% RH
Photolytic Degradation Degradation occurs upon light exposure[4]~9.1% degradation in formulation[2]StablePhotolabile[7]

Note: The data presented is a synthesis of findings from various studies and may not represent head-to-head comparisons under identical experimental conditions. The stability of Trimethoprim Fumaric Acid is expected to be comparable or potentially superior to Trimethoprim base due to the stabilizing effect of the fumarate salt.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of pharmaceutical compounds.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways of the drug substance under stress conditions.

Typical Stress Conditions:

  • Acid Hydrolysis: The drug substance is typically refluxed with 0.1 N HCl at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 60 minutes)[8].

  • Alkaline Hydrolysis: The drug substance is refluxed with 0.1 N NaOH at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 1 hour)[5].

  • Oxidative Degradation: The drug substance is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C) for an extended period (e.g., 72 hours)[5].

  • Photolytic Degradation: The drug substance (in solid or solution form) is exposed to a combination of visible and UV light in a photostability chamber for a defined duration[4].

Analysis: Samples from each stress condition are analyzed using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate and quantify the parent drug and any degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately assessing the stability of a drug substance.

Typical Chromatographic Conditions for Trimethoprim:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio. The pH of the mobile phase is adjusted to achieve optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the drug substance and potential degradation products have significant absorbance (e.g., 227 nm for Trimethoprim)[2].

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of the drug and its degradation products.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

G cluster_0 Phase 1: Stress Study cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Analysis & Reporting A Drug Substance (this compound) B Acid Hydrolysis (e.g., 0.1 N HCl, 40°C) A->B C Alkaline Hydrolysis (e.g., 0.1 N NaOH, 80°C) A->C D Oxidative Stress (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Develop Stability-Indicating HPLC/UPLC Method B->G C->G D->G E->G F->G H Validate Method (Specificity, Linearity, Accuracy, Precision) G->H I Analyze Stressed Samples H->I J Identify & Quantify Degradation Products I->J K Propose Degradation Pathway J->K L Final Stability Report K->L

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Signaling Pathway of Trimethoprim Action

While not directly related to chemical stability, understanding the mechanism of action of Trimethoprim is crucial for drug development professionals. Trimethoprim inhibits dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway in bacteria.

G PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate inhibited by DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF catalyzed by DHPS THF Tetrahydrofolic Acid (THF) DHF->THF catalyzed by DHFR Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine DNA Bacterial DNA Synthesis Purines->DNA Thymidine->DNA DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase Sulfonamides Sulfonamides Sulfonamides->DHPS Trimethoprim Trimethoprim Trimethoprim->DHFR

Caption: Trimethoprim's Inhibition of the Bacterial Folic Acid Pathway.

Conclusion

This guide provides a foundational comparison of the stability of this compound with established pharmaceutical standards. The presented data and experimental protocols offer valuable insights for researchers and drug development professionals in designing stable formulations and ensuring the quality and efficacy of Trimethoprim-based drug products. The inherent stability of the fumarate salt form, coupled with a thorough understanding of potential degradation pathways, will facilitate the development of robust and reliable pharmaceutical preparations.

References

In Vivo Efficacy of Trimethoprim Fumarate and Amoxicillin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vivo efficacy of Trimethoprim (B1683648) fumarate (B1241708) and amoxicillin (B794), two widely used antibiotics. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Mechanism of Action

Trimethoprim and amoxicillin target distinct pathways in bacterial cells. Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, leading to cell lysis. Trimethoprim interferes with the folic acid synthesis pathway, which is essential for DNA, RNA, and protein synthesis.

cluster_Amoxicillin Amoxicillin Pathway cluster_Trimethoprim Trimethoprim Pathway PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to Amoxicillin Amoxicillin Amoxicillin->PBP Inhibits DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Precursor for Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanisms of action for Amoxicillin and Trimethoprim.

In Vivo Efficacy Data

The following table summarizes in vivo efficacy data for amoxicillin and trimethoprim from various studies in murine models of urinary tract infection (UTI) caused by Escherichia coli. It is important to note that the data are compiled from different studies and do not represent a direct head-to-head comparison within a single study.

ParameterAmoxicillinTrimethoprim/Sulfamethoxazole
Animal Model Balb/c miceC57BL/6 mice
Bacterial Strain E. coli CFT073Uropathogenic E. coli (UPEC)
Infection Model Urinary Tract Infection (UTI)Urinary Tract Infection (UTI)
Treatment Regimen 20 or 200 mg/kg, twice daily for 3 days3 days or 10 days of treatment
Efficacy Endpoint Reduction in bacterial counts in bladder and kidneysReduction in urinary recurrences and eradication of fecal colonization
Observed Efficacy High-dose (200 mg/kg) significantly reduced median bacterial counts in the bladder 48h post-treatment.[1][2]10-day treatment reduced urinary recurrences and eradicated fecal colonization, but did not eradicate bacteria from the bladder reservoir.[3] 3-day treatment was ineffective in preventing recurrence.[3]

Experimental Protocols

A generalized experimental protocol for evaluating the in vivo efficacy of antibiotics in a murine model of urinary tract infection is described below. This protocol is a synthesis of methodologies reported in the scientific literature.

Murine Model of Ascending Urinary Tract Infection
  • Animal Model: Female Balb/c or C57BL/6 mice, 6-8 weeks old, are commonly used.

  • Bacterial Strain: A uropathogenic strain of Escherichia coli (e.g., CFT073) is cultured to mid-log phase.

  • Infection:

    • Mice are anesthetized.

    • A bacterial suspension (typically 10^8 CFU in 50 µL) is instilled directly into the bladder via a transurethral catheter.

  • Treatment:

    • At a predetermined time post-infection (e.g., 24 hours), mice are randomized into treatment and control groups.

    • Amoxicillin, Trimethoprim fumarate, or a vehicle control is administered (e.g., orally or subcutaneously) at specified doses and frequencies for a defined duration.

  • Efficacy Assessment:

    • At the end of the treatment period, mice are euthanized.

    • Bladder and kidneys are aseptically harvested and homogenized.

    • Serial dilutions of the homogenates are plated on appropriate agar (B569324) to determine the bacterial load (CFU/organ).

    • The reduction in bacterial load in the treatment groups is compared to the control group to determine the efficacy of the antibiotics.

acclimatization Acclimatization of Mice culture Bacterial Culture Preparation (Uropathogenic E. coli) acclimatization->culture infection Transurethral Infection (10^8 CFU) culture->infection randomization Randomization into Treatment Groups infection->randomization treatment Antibiotic Administration (Amoxicillin or Trimethoprim) randomization->treatment euthanasia Euthanasia and Organ Harvest treatment->euthanasia homogenization Tissue Homogenization (Bladder & Kidneys) euthanasia->homogenization plating Serial Dilution and Plating homogenization->plating cfu CFU Enumeration and Data Analysis plating->cfu

Caption: Experimental workflow for in vivo antibiotic efficacy testing.

Summary of Findings

Based on the available, albeit indirect, comparative data, both amoxicillin and trimethoprim (typically in combination with sulfamethoxazole) demonstrate efficacy in reducing bacterial loads in murine models of E. coli urinary tract infection. However, high rates of resistance to both amoxicillin and trimethoprim-sulfamethoxazole have been reported for E. coli, which may limit their clinical effectiveness.[4] The choice of antibiotic in a clinical setting should be guided by local resistance patterns and susceptibility testing. The experimental models and protocols described provide a framework for the continued in vivo evaluation and comparison of these and other novel antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of Trimethoprim Fumaric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Trimethoprim (B1683648) fumaric acid, a compound utilized in pharmaceutical research and development, requires careful handling and disposal due to its potential health and environmental risks. This guide provides essential, step-by-step procedures for the proper disposal of trimethoprim fumaric acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles. In the event of a spill, immediately contain the material, prevent it from entering drains or waterways, and clean the area using appropriate spill control measures.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1][2] It is classified as a hazardous waste and therefore requires specialized disposal procedures.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound" and any associated contaminated materials (e.g., weighing boats, contaminated gloves).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a high-density polyethylene (B3416737) (HDPE) or other chemically resistant container that can be securely sealed.

    • Ensure the container is in good condition, free from leaks or damage.

    • For solid waste, place it in a sealed plastic bag before putting it into the final disposal container to minimize dust.[1]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • The storage area should be away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with an accurate description of the waste, including the chemical name and approximate quantity.

    • Your EHS office will work with a licensed hazardous waste disposal vendor to ensure the material is transported and disposed of in an approved facility, such as an authorized landfill or a specialized incinerator.[1][3]

  • Record Keeping:

    • Maintain a detailed log of all this compound waste generated, including dates and quantities.

    • Keep copies of all waste manifests and disposal records provided by the disposal vendor.

Key Disposal Considerations

ParameterGuidelineRegulatory Compliance
Waste Classification Hazardous WasteLocal, State, and Federal Regulations
Primary Disposal Method Incineration or Authorized LandfillMust be handled by a licensed hazardous waste disposal company
Container Type Sealed, chemically resistant containers (e.g., HDPE)Puncture containers to prevent re-use before final disposal[1]
Spill Management Use dry clean-up procedures; avoid generating dust. Prevent entry into drains or waterways.[1]Report spills to the appropriate emergency services if they reach drains or waterways[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

TrimethoprimDisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Dedicated Container ppe->segregate spill_check Is there a spill? segregate->spill_check contain_spill Contain Spill & Prevent Entry to Drains/Waterways spill_check->contain_spill Yes store Store Sealed Container in a Designated Satellite Accumulation Area spill_check->store No cleanup_spill Clean Up Spill Using Dry Methods & Place in Waste Container contain_spill->cleanup_spill cleanup_spill->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs documentation Complete Waste Manifest & Maintain Disposal Records contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Trimethoprim fumaric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Trimethoprim fumaric acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.

Recommended Personal Protective Equipment:

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Eye Protection Chemical safety goggles.Protects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator.Required when handling powders outside of a fume hood to prevent inhalation of dust.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.

Occupational Exposure Limits

While specific occupational exposure limits for this compound are not established, the limits for its components and similar compounds provide a baseline for ensuring a safe working environment. Engineering controls, such as fume hoods, should be the primary means of controlling exposure.[1]

Exposure Limit Data:

Substance Organization Exposure Limit (8-hour TWA)
Trimethoprim/SulfamethoxazolePfizer OEB100 µg/m³[2]
Starch (often an excipient)OSHA PEL15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)[2]
Fumaric AcidACGIH TLVNo established limit, but good industrial hygiene practices should be followed.[3]

Standard Operating Procedure for Handling

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located inside a certified chemical fume hood.

  • Verify that the fume hood is functioning correctly.

  • Prepare all necessary glassware and utensils.

  • Have a designated and clearly labeled waste container ready.

2. Weighing and Handling the Compound:

  • Perform all manipulations of powdered this compound within the fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas) to handle the powder.

  • Avoid generating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Close the container tightly after use.

3. Preparing Solutions:

  • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • Ensure the vessel is appropriately sized for the volume of solution being prepared.

4. Post-Handling:

  • Clean all utensils and the work area thoroughly with an appropriate solvent.

  • Dispose of all contaminated materials in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Emergency Spill Response Plan

In the event of a spill, immediate and correct action is crucial to contain the material and prevent exposure.

1. Immediate Actions:

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or involves a significant release of dust, evacuate the laboratory and notify the appropriate safety personnel.

2. Spill Assessment:

  • For small spills (a few grams) that have not generated a significant amount of dust, trained laboratory personnel can proceed with cleanup.

  • For larger spills, or if there is uncertainty, contact the institution's environmental health and safety department.

3. Spill Cleanup Protocol:

  • Don appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves. If there is a risk of airborne dust, a respirator is required.

  • Contain the spill: Cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[5]

  • Clean the area: Carefully wipe up the contained spill from the outer edge inward. Place the used absorbent materials into a designated hazardous waste bag.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory disinfectant.

  • Dispose of waste: Seal the hazardous waste bag and place it in the designated hazardous waste container.

  • Post-cleanup: Wash hands and any exposed skin thoroughly.

Spill_Cleanup_Workflow cluster_assessment Spill Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response cluster_disposal Waste Disposal Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Don_PPE Don PPE: - Lab coat - Goggles - Double gloves - Respirator (if needed) Assess->Don_PPE Small Spill Evacuate Evacuate Area Assess->Evacuate Large Spill Contain Cover with Damp Absorbent Material Cleanup Wipe from Outside In Decontaminate Clean Area with Soap and Water Bag_Waste Place Contaminated Materials in Hazardous Waste Bag Decontaminate->Bag_Waste Notify Notify EHS Evacuate->Notify Dispose Dispose of Bag in Designated Container Bag_Waste->Dispose

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, labeled hazardous waste container.[6]

  • Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[4][7]

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Keep the container closed except when adding waste.

3. Waste Pickup:

  • When the container is full, arrange for pickup by the institution's licensed hazardous waste disposal service.[8]

  • Follow all institutional and local regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.